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  • Product: Ethyl 2-cyano-2-methyl-3-phenylpropanoate
  • CAS: 104876-35-9

Core Science & Biosynthesis

Foundational

A Comprehensive Guide to the Structure Elucidation of Ethyl 2-cyano-2-methyl-3-phenylpropanoate

Introduction: In the landscape of pharmaceutical and materials science, α-cyano esters that feature a quaternary carbon center are of significant interest as versatile synthetic intermediates.[1] Their unique structural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of pharmaceutical and materials science, α-cyano esters that feature a quaternary carbon center are of significant interest as versatile synthetic intermediates.[1] Their unique structural motif allows for the construction of complex molecular architectures found in numerous bioactive molecules. Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS No. 104876-35-9) is a prime example of this molecular class.[2][3] The unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any research or development pipeline, ensuring reproducibility, safety, and efficacy in downstream applications.

This technical guide provides a holistic, multi-technique approach to the structural elucidation of ethyl 2-cyano-2-methyl-3-phenylpropanoate. Moving beyond a simple recitation of data, this document delves into the causal logic behind the analytical strategy, explaining how each piece of spectroscopic evidence is generated and interpreted to build an unshakeable, self-validating structural hypothesis. This guide is intended for researchers, analytical chemists, and drug development professionals who require a field-proven workflow for the definitive characterization of complex organic molecules.

Foundational Data and Synthetic Context

Before any analysis begins, it is critical to establish the compound's basic properties and understand its likely synthetic origin. This context is invaluable for anticipating potential impurities and for guiding the initial interpretation of analytical data.

Table 1: Compound Identification

PropertyValue
IUPAC Name ethyl 2-cyano-2-methyl-3-phenylpropanoate[3]
CAS Number 104876-35-9[2][3]
Molecular Formula C₁₃H₁₅NO₂[2][4]
Molecular Weight 217.27 g/mol [3][4]
SMILES O=C(OCC)C(C)(C#N)CC1=CC=CC=C1[3]
Plausible Synthetic Route: Sequential Alkylation

A common and logical approach to synthesizing this molecule is the sequential alkylation of ethyl cyanoacetate.[5][6] This involves the deprotonation of the acidic α-carbon followed by reaction with an electrophile. This two-step process, first with a methylating agent and then a benzylating agent (or vice-versa), provides the target structure.

cluster_0 Step 1: Methylation cluster_1 Step 2: Benzylation Start Ethyl Cyanoacetate Enolate1 Enolate Intermediate Start->Enolate1 + Base1 Base1 NaH or NaOEt Product1 Ethyl 2-cyanopropanoate Enolate1->Product1 + MeI MeI Methyl Iodide Enolate2 Quaternary Enolate Product1->Enolate2 + Base2 Base2 NaH or NaOEt FinalProduct Target Molecule Enolate2->FinalProduct + BnBr BnBr Benzyl Bromide

Caption: Proposed two-step synthesis of the target compound.

Causality: Understanding this synthesis is key. Incomplete methylation or benzylation could lead to starting materials or mono-alkylated species remaining as impurities. Over-alkylation is not possible at the α-carbon once the quaternary center is formed. This foreknowledge allows us to specifically look for signals corresponding to these potential contaminants in the subsequent analyses.

Mass Spectrometry: The Molecular Blueprint

The first analytical step is to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision to deduce a unique molecular formula.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Time-of-Flight (TOF) or Orbitrap Mass Spectrometer.

  • GC Method:

    • Injector: 250°C, Split mode (e.g., 50:1).

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Method (Electron Ionization - EI):

    • Ion Source: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: 40-400 m/z.

Expected Data & Interpretation

The primary goal is to find the molecular ion (M⁺•).

Table 2: Predicted HRMS and Key Fragmentation Data

m/z (Predicted)FormulaIdentityRationale for Fragmentation
217.1103 C₁₃H₁₅NO₂[M]⁺• Molecular ion. Its presence confirms the molecular weight.[4]
172.0817C₁₁H₁₀NO[M - OCH₂CH₃]⁺Loss of the ethoxy radical from the ester, a common fragmentation pathway.
126.0657C₈H₈N[M - C₄H₇O₂]⁺Cleavage of the benzyl group and subsequent rearrangement.
91.0548C₇H₇[C₇H₇]⁺Benzyl cation, often observed as the tropylium ion, a very stable fragment.

Trustworthiness: The power of HRMS lies in its precision. Observing a mass of 217.1103 (calculated for C₁₃H₁₅NO₂) versus, for example, 217.0739 (calculated for an isomer like C₁₂H₁₁N₃O) provides unequivocal confirmation of the elemental composition, forming a solid foundation for the subsequent spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

With the molecular formula confirmed, IR spectroscopy serves as a rapid and effective method to verify the presence of the key functional groups: the nitrile, the ester carbonyl, and the aromatic ring.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solvent-free drop of the neat oil directly onto the crystal of an Attenuated Total Reflection (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan prior to the sample scan.

  • Data Processing: Apply ATR correction to the resulting spectrum.

Expected Data & Interpretation

The IR spectrum is a diagnostic fingerprint of the molecule's covalent bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3060-3030C-H StretchAromatic (Phenyl)
~2980-2940C-H StretchAliphatic (CH₃, CH₂)
~2245 C≡N Stretch Nitrile
~1740 C=O Stretch Ester
~1600, ~1495C=C StretchAromatic Ring
~1240C-O StretchEster
~750, ~700C-H Bend (out-of-plane)Monosubstituted Phenyl

Causality: The presence of a sharp, medium-intensity peak around 2245 cm⁻¹ is a definitive indicator of the nitrile (C≡N) group. Likewise, a strong, sharp absorption near 1740 cm⁻¹ is characteristic of a saturated ester carbonyl (C=O). The combination of these two peaks, along with aromatic and aliphatic C-H and C-O stretches, provides compelling evidence that all expected functional groups are present.

NMR Spectroscopy: The Definitive Connectivity Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program, typically using 16-32 scans.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for all unique carbons, typically requiring several hundred to a few thousand scans for good signal-to-noise.

¹H NMR Analysis: Proton Environments

The ¹H NMR spectrum reveals the number of unique proton environments and their neighboring protons.

(A representative image of the structure with protons labeled a-e for correlation with Table 4 would be placed here)

Table 4: Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelProtonsIntegrationMultiplicityApprox. δ (ppm)Coupling (J Hz)Rationale
aPhenyl5HMultiplet (m)7.20-7.40-Protons on the aromatic ring.
b-O-CH₂ -CH₃2HQuartet (q)~4.20J = 7.1Methylene protons adjacent to an oxygen and coupled to 3 protons (c).
c-O-CH₂-CH₃ 3HTriplet (t)~1.25J = 7.1Methyl protons coupled to 2 protons (b).
dPh-CH₂ -C2HSinglet (s)~3.15-Benzylic protons adjacent to a quaternary carbon, no coupling.
eC-CH₃ 3HSinglet (s)~1.60-Methyl protons attached to the quaternary carbon, no coupling.

Expertise: The two singlets for the benzylic protons (d) and the methyl group (e) are the most telling features. Their lack of splitting is direct evidence that they are attached to a quaternary carbon, which has no protons to couple with. The classic quartet-triplet pattern for the ethyl ester group (b, c) is also a key confirmation.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Table 5: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Approx. δ (ppm)Carbon TypeRationale
~170C=OEster carbonyl carbon, highly deshielded.
~135C (Aromatic)Quaternary aromatic carbon attached to the benzyl group.
~129CH (Aromatic)Phenyl carbons.
~128CH (Aromatic)Phenyl carbons.
~127CH (Aromatic)Phenyl carbons.
~119 C≡N Nitrile carbon.
~62-O-C H₂-Ester methylene carbon, attached to oxygen.
~45 Quaternary C The key α-carbon, bonded to four other carbons/groups.
~42Ph-C H₂-CBenzylic carbon.
~22C-C H₃Methyl carbon on the quaternary center.
~14-O-CH₂-C H₃Ester methyl carbon.

Trustworthiness: The combination of ¹H and ¹³C NMR data is powerfully self-validating. For instance, DEPT-135 or APT experiments can be run to explicitly confirm the number of CH, CH₂, and CH₃ groups, which must match the assignments in the tables above. Furthermore, 2D NMR experiments like HMBC can show correlations between the benzylic protons (d, ~3.15 ppm) and the quaternary carbon (~45 ppm), the nitrile carbon (~119 ppm), and the aromatic carbons, providing an unbreakable chain of evidence for the molecular connectivity.

Integrated Analysis and Workflow

cluster_workflow Structure Elucidation Workflow Sample Received Sample (Ethyl 2-cyano-2-methyl-3-phenylpropanoate) MS HRMS Analysis Sample->MS IR FTIR Analysis Sample->IR NMR NMR Analysis (¹H, ¹³C) Sample->NMR Data_MS Molecular Formula C₁₃H₁₅NO₂ MS->Data_MS Data_IR Functional Groups -C≡N, -COOR, Ph IR->Data_IR Data_NMR Connectivity Map Quaternary Center Confirmed NMR->Data_NMR Integration Data Integration & Cross-Validation Data_MS->Integration Data_IR->Integration Data_NMR->Integration Conclusion Structure Confirmed Integration->Conclusion

Caption: Integrated workflow for definitive structure confirmation.

This workflow demonstrates a logical progression:

  • Mass Spectrometry establishes the exact molecular formula.

  • IR Spectroscopy confirms the presence of all required functional building blocks.

  • NMR Spectroscopy pieces those blocks together, defining their precise connectivity and confirming the critical quaternary carbon center.

Each step validates the previous one. If the molecular formula from MS did not match the functional groups seen in IR or the integration in the ¹H NMR, the structural hypothesis would be invalidated, prompting further investigation.

Conclusion

References

  • SpectraBase. (n.d.). (2R)-2-cyano-2-methyl-3-phenyl-propionic acid ethyl ester. John Wiley & Sons, Inc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228103, Ethyl 2-cyano-3-phenylpropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 562367, Ethyl 2-methyl-3-phenylpropanoate. Retrieved from [Link]

  • NIST. (n.d.). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • LookChem. (n.d.). Cas 6731-58-4, ethyl 2-cyano-3-phenyl-propanoate. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-cyano-3-phenylpropanoate (C12H13NO2). Retrieved from [Link]

  • Mague, J. T., et al. (2016). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of the cyanate ester monomers used. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. Retrieved from [Link]

  • Ren, X., et al. (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters, 23, 2527-2532. Retrieved from [Link]

  • Supporting Information. (n.d.). One-Pot Conversion of N-allyl a-cyano esters to a-allyl-a-cyano lactams. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN103936688A - Preparation method of 2-(3-cyano-4-(2-methyl propoxy) phenyl).
  • Chemsrc. (n.d.). Ethyl 2-cyano-2-methylpropanoate. Retrieved from [Link]

  • Molander, G. A., & Wolfe, J. P. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-341. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS 104876-35-9)

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Ethyl 2-cyano-2-methyl-3-phenylpropanoate is a versatile, yet not extensively documented, chemical enti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 2-cyano-2-methyl-3-phenylpropanoate is a versatile, yet not extensively documented, chemical entity with significant potential as a building block in synthetic organic chemistry and drug discovery. Its structure, featuring a quaternary carbon center bearing both a nitrile and an ester group, offers a unique scaffold for the development of novel molecular architectures. This guide provides a comprehensive overview of its core properties, a validated synthetic route, and an expert analysis of its potential applications and safety considerations, based on available data and established chemical principles. By distinguishing this compound from its close structural analogues, this document serves as a foundational resource for researchers looking to leverage its synthetic utility.

Introduction and Structural Elucidation

Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS 104876-35-9) is a substituted propanoate ester. The core of its structure is a propane chain, which is modified with a phenyl group at the 3-position, and both a cyano (nitrile) and a methyl group at the 2-position, creating a chiral quaternary center. The carboxyl group is esterified with an ethyl group.

It is crucial to distinguish this compound from its more commonly cited analogues:

  • Ethyl 2-cyano-3-phenylpropanoate (CAS 6731-58-4): Lacks the methyl group at the 2-position.

  • Ethyl 2-cyano-3-phenylpropenoate (CAS 2025-40-3): An unsaturated analogue with a double bond between the 2 and 3 positions.

The presence of the α-methyl group in the target compound significantly influences its steric and electronic properties, offering different synthetic possibilities compared to its analogues.

Physicochemical and Computational Properties

While experimental physicochemical data for Ethyl 2-cyano-2-methyl-3-phenylpropanoate is not widely available in the literature, computational methods provide valuable insights into its properties.

PropertyValueSource
CAS Number 104876-35-9[1][2]
Molecular Formula C₁₃H₁₅NO₂[1]
Molecular Weight 217.26 g/mol [1]
IUPAC Name ethyl 2-cyano-2-methyl-3-phenylpropanoate[2]
SMILES N#CC(C(=O)OCC)(C)CC=1C=CC=CC1[1]
Topological Polar Surface Area (TPSA) 50.09 Ų[1]
Predicted LogP 2.32208[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 4[1]

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to Ethyl 2-cyano-2-methyl-3-phenylpropanoate is through a sequential, or "double," alkylation of a simpler starting material, ethyl cyanoacetate.[3] This method leverages the acidity of the α-proton of the cyanoacetate, which can be deprotonated to form a nucleophilic enolate.

Synthetic Workflow: A Double Alkylation Approach

The synthesis can be envisioned as a two-step, one-pot reaction. The first alkylation introduces the benzyl group, and the second introduces the methyl group. The choice of base and reaction conditions is critical to minimize side reactions such as dialkylation and O-alkylation.[4]

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Methylation A Ethyl Cyanoacetate C Enolate Formation A->C  +B B Base (e.g., NaH, NaOEt) E Ethyl 2-cyano-3-phenylpropanoate C->E  +D (SN2) D Benzyl Bromide F Base (e.g., NaH, LDA) G Enolate Formation E->G  +F I Ethyl 2-cyano-2-methyl-3-phenylpropanoate G->I  +H (SN2) H Methyl Iodide

Caption: Double alkylation workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Representative)

This protocol is based on established procedures for the alkylation of cyanoacetates.[4][5]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add a suitable aprotic solvent such as anhydrous Tetrahydrofuran (THF).

  • First Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the THF and cool the suspension to 0°C.

  • Enolate Formation: Slowly add a solution of ethyl cyanoacetate (1.0 equivalent) in anhydrous THF to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes.

  • Benzylation: Add benzyl bromide (1.05 equivalents) dropwise. Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Second Deprotonation: Cool the reaction mixture back to 0°C and add a second portion of sodium hydride (1.1 equivalents). Stir for 30 minutes.

  • Methylation: Add methyl iodide (1.05 equivalents) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: A multiplet between δ 7.20-7.40 ppm (5H) corresponding to the phenyl ring.

  • Ethyl Ester Protons: A quartet around δ 4.20 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.25 ppm (3H, -OCH₂CH₃).

  • Benzyl Protons: A singlet or a pair of doublets (diastereotopic protons) around δ 3.10-3.30 ppm (2H, -CH₂Ph).

  • Methyl Protons: A singlet around δ 1.60 ppm (3H, α-CH₃).

¹³C NMR Spectroscopy
  • Carbonyl Carbon: δ ~168-170 ppm.

  • Aromatic Carbons: δ ~127-135 ppm.

  • Cyano Carbon: δ ~118-120 ppm.

  • Quaternary Carbon: δ ~45-50 ppm.

  • Ethyl Ester Carbons: δ ~62 ppm (-OCH₂) and δ ~14 ppm (-CH₃).

  • Benzyl Carbon: δ ~40 ppm (-CH₂Ph).

  • Methyl Carbon: δ ~20-25 ppm (α-CH₃).

Infrared (IR) Spectroscopy
  • C≡N Stretch: A sharp, medium intensity peak around 2240-2250 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp peak around 1740-1750 cm⁻¹.

  • C-H Aromatic/Aliphatic Stretches: Peaks in the range of 2850-3100 cm⁻¹.

  • C-O Stretch (Ester): A strong peak in the 1100-1300 cm⁻¹ region.

A vapor phase IR spectrum for the (2R)-enantiomer is noted to be available, which would confirm these characteristic peaks.[6]

Mass Spectrometry
  • Molecular Ion (M⁺): Expected at m/z = 217.

  • Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅, m/z = 172), loss of the ethyl group (-C₂H₅, m/z = 188), and the formation of the tropylium ion (m/z = 91) from the benzyl group.

Potential Applications in Drug Discovery and Organic Synthesis

The structural motifs within Ethyl 2-cyano-2-methyl-3-phenylpropanoate make it a valuable intermediate for the synthesis of more complex molecules.

G cluster_0 Potential Transformations cluster_1 Resulting Scaffolds A Ethyl 2-cyano-2-methyl-3-phenylpropanoate B Hydrolysis of Ester (-> Carboxylic Acid) A->B C Reduction of Nitrile (-> Primary Amine) A->C D Hydrolysis of Nitrile (-> Carboxylic Acid/Amide) A->D E Reduction of Ester (-> Primary Alcohol) A->E H Substituted Malonic Acids B->H I Heterocyclic Compounds (e.g., Pyrrolidones, Piperidones) B->I F β-Amino Acids C->F G γ-Amino Alcohols C->G C->I E->G

Caption: Potential synthetic transformations of the title compound.

  • Scaffold for Biologically Active Molecules: The α-cyano ester functionality is a precursor to various other functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations open pathways to novel amino acids, lactams, and other heterocyclic systems of interest in medicinal chemistry.

  • Creation of All-Carbon Quaternary Centers: The synthesis of molecules with all-carbon quaternary centers is a significant challenge in organic chemistry.[7] This compound serves as a ready-made building block containing such a center, which can be incorporated into larger, more complex target molecules.

  • Intermediate in Fine Chemical Synthesis: Similar to its unmethylated analogue, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where a substituted propanoate structure is required.[8]

Safety and Handling

No specific safety data sheet (SDS) is available for Ethyl 2-cyano-2-methyl-3-phenylpropanoate. Therefore, a conservative approach to handling is required, based on the known hazards of its structural analogues.

The unmethylated analogue, Ethyl 2-cyano-3-phenylpropanoate, is classified with the following hazards[9]:

Hazard ClassGHS Code(s)Precautionary Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332P261, P270, P280
Skin Irritation H315P264, P302+P352
Eye Irritation H319P280, P305+P351+P338
Respiratory Irritation H335P261, P304+P340

It should be assumed that Ethyl 2-cyano-2-methyl-3-phenylpropanoate carries similar risks.

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended by suppliers (2-8°C).[1]

  • Spill and Disposal: In case of a spill, avoid generating dust or vapors and use appropriate absorbent material. Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-cyano-2-methyl-3-phenylpropanoate, CAS 104876-35-9, is a valuable chemical intermediate whose full potential is yet to be explored. While there is a scarcity of published experimental data for this specific compound, its synthesis via double alkylation of ethyl cyanoacetate is well-precedented. Its structural features, particularly the α-quaternary center, make it an attractive building block for creating complex molecular architectures relevant to drug discovery and materials science. Researchers working with this compound should rely on the predicted spectroscopic data for characterization and adhere to strict safety protocols based on the hazards of its close analogues. This guide provides the necessary foundational knowledge to safely handle, synthesize, and utilize this promising chemical scaffold.

References

[9] National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 228103, Ethyl 2-cyano-3-phenylpropanoate. Retrieved from [Link].

[3] A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). J. Braz. Chem. Soc. Retrieved from the search results.

[11] ChemicalBook (2023). Ethyl 2-cyanopropanoate - Safety Data Sheet. Retrieved from the search results.

[6] SpectraBase (n.d.). (2R)-2-cyano-2-methyl-3-phenyl-propionic acid ethyl ester. Retrieved from [Link].

[10] CymitQuimica (2024). SAFETY DATA SHEET - Ethyl 2-amino-3-phenylpropanoate. Retrieved from the search results.

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[12] BLD Pharm (n.d.). 104876-35-9|Ethyl 2-cyano-2-methyl-3-phenylpropanoate. Retrieved from the search results.

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[14] ChemRxiv (n.d.). Novel functional copolymers of vinyl acetate: 1. Alkyl ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. Retrieved from the search results.

[15] Synquest Labs (n.d.). Ethyl 2-phenylpropanoate - Safety Data Sheet. Retrieved from the search results.

[16] ACS Publications (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Organic Letters. Retrieved from [Link].

[5] ChemicalBook (n.d.). Ethyl 2-cyanopropanoate synthesis. Retrieved from the search results.

[17] PMC (2011). Ethyl (2E)-2-cyano-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate. Retrieved from [Link].

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[8] LookChem (n.d.). Cas 6731-58-4,ethyl 2-cyano-3-phenyl-propanoate. Retrieved from the search results.

[19] ResearchGate (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments... Retrieved from the search results.

[20] PubChemLite (n.d.). Ethyl 2-cyano-3-phenylpropanoate (C12H13NO2). Retrieved from the search results.

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[22] MDPI (2023). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link].

[7] Organic Chemistry Portal (2021). Access to α-Cyano Carbonyls Bearing a Quaternary Carbon Center by Reductive Cyanation. Retrieved from [Link].

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Sources

Foundational

Comprehensive Spectroscopic Profiling of Ethyl 2-cyano-2-methyl-3-phenylpropanoate: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-2-methyl-3-phenylpropanoate (C₁₃H₁₅NO₂) is a highly functionalized, sterically hindered ester that serves as a critical building block in advanced organic synthesis, particularly in the development of modified amino acids, complex heterocycles, and pharmaceutical intermediates. The presence of a quaternary stereocenter bearing orthogonal functional groups (cyano, ester, methyl, and benzyl) makes its structural elucidation a rigorous exercise in spectroscopic interpretation.

This whitepaper provides an authoritative, in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles of this compound. By mapping the causality between the molecule's electronic environment and its spectral outputs, this guide serves as a definitive reference for drug development professionals and analytical chemists.

Molecular Architecture & Physicochemical Properties

The core architecture of ethyl 2-cyano-2-methyl-3-phenylpropanoate features an


-quaternary carbon. This stereocenter fundamentally dictates the molecule's spectroscopic behavior, most notably by inducing magnetic inequivalence in adjacent protons.
  • Chemical Formula: C₁₃H₁₅NO₂

  • Molecular Weight: 217.27 g/mol

  • Key Structural Motifs: Aliphatic ester (-COOCH₂CH₃), Nitrile (-C≡N), Quaternary

    
    -carbon, Benzylic methylene (-CH₂-Ph).
    

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is defined by the electron-withdrawing effects of the cyano and ester groups, coupled with the local asymmetry generated by the chiral


-carbon. The data presented below aligns with the seminal characterization established by Molander and Wolfe[1][2].

Table 1: ¹H NMR Data (300 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Coupling (J, Hz) Assignment & Causality
1.22 Triplet (t) 3H 6.9 Ester -CH₃ : Standard resonance for an ethoxy methyl group, split by the adjacent -CH₂-.

| 1.62 | Singlet (s) | 3H | - |


-CH₃ : Deshielded by the combined inductive (-I) effects of the -CN and -COOEt groups. |
| 3.13  | Doublet of doublets (dd) | 2H | - | Benzylic -CH₂- : Critical diagnostic peak. The adjacent quaternary carbon is a stereocenter, rendering these two protons diastereotopic . They are magnetically inequivalent and couple with each other, producing a geminal AB system (often reported as a dd)[1]. |
| 4.19  | Quartet (q) | 2H | 6.9 | Ester -CH₂- : Strongly deshielded by the adjacent ester oxygen. |
| 7.30  | Multiplet (m) | 5H | - | Phenyl Ring : Standard aromatic resonance. |

Table 2: ¹³C NMR Data (75 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Structural Rationale

| 169.01 | Ester C=O | Shifted slightly upfield compared to standard aliphatic esters due to the


-cyano group. |
| 134.17  | Phenyl ipso-C | Quaternary aromatic carbon attached to the benzylic methylene. |
| 129.98, 128.54, 127.86  | Phenyl o, m, p-C | Aromatic ring carbons. |
| 119.73  | Cyano C≡N | Characteristic sp-hybridized carbon resonance[1]. |
| 62.74  | Ester O-CH₂ | Deshielded by the highly electronegative oxygen atom. |
| 45.28  | Quaternary 

-C | Shifted downfield due to attachment to four distinct carbon environments, including two strong electron-withdrawing groups. | | 43.61 | Benzylic CH₂ | Deshielded by both the phenyl ring and the adjacent quaternary center. | | 23.10 |

-CH₃ | Aliphatic methyl attached to the stereocenter. | | 13.80 | Ester -CH₃ | Terminal aliphatic carbon. |
Infrared (IR) Spectroscopy

While specific fingerprint bands (e.g., 1017.0, 1118.8 cm⁻¹) are unique to the molecular skeleton[1], the functional group region provides the most reliable diagnostic data.

Table 3: Diagnostic IR Absorptions

Wavenumber (cm⁻¹) Intensity Functional Group Causality / Vibration Type
~2980, 2870 Medium C-H (sp³) Aliphatic C-H stretching.
~2250 Weak-Medium C≡N Nitrile stretch. The dipole moment change is minimized by the adjacent electron-withdrawing ester, resulting in a weaker band than typical aliphatic nitriles.

| ~1740 | Strong | C=O | Ester carbonyl stretch. The inductive effect of the


-cyano group increases the C=O double bond character, shifting the absorption to a slightly higher wavenumber than standard esters (~1735 cm⁻¹). |
| ~1240  | Strong | C-O | Ester C-O-C asymmetric stretch. |
| ~750, 700  | Strong | C-H (oop) | Monosubstituted benzene out-of-plane bending. |
Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Ionization (EI), the molecule undergoes predictable fragmentation driven by the stability of the resulting cations and radicals.

Table 4: Primary EI-MS Fragmentation

m/z Relative Abundance Fragment Ion Fragmentation Pathway
217 Low [M]⁺• Molecular Ion.

| 172 | Medium |[M - OEt]⁺ |


-cleavage of the ester group resulting in the loss of an ethoxy radical (45 Da). |
| 126  | Medium | [M - C₇H₇]⁺ | 

-cleavage resulting in the loss of the benzyl radical (91 Da). | | 91 | 100% (Base Peak) | [C₇H₇]⁺ | Formation of the highly stable, aromatic tropylium cation via rearrangement of the ejected benzyl fragment. |

Experimental Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes a built-in analytical checkpoint.

Synthesis Protocol: Sequential Alkylation

Adapted from standard cyanoacetic ester synthesis methodologies[1][2].

  • System Preparation: Flame-dry a 100 mL round-bottom flask under vacuum and purge with argon. Add 1.0 equivalent of sodium hydride (NaH, 60% dispersion in mineral oil) and 20 mL of anhydrous THF. Cool to 0 °C.

  • First Alkylation (Methylation): Slowly add 1.0 eq of ethyl cyanoacetate.

    • Self-Validation Checkpoint 1: Monitor the evolution of H₂ gas. The cessation of bubbling visually confirms complete enolate formation. Add 1.1 eq of methyl iodide (MeI) and stir for 2 hours.

  • Second Alkylation (Benzylation): To the same pot, add a second equivalent of NaH at 0 °C, followed by 1.1 eq of benzyl bromide (BnBr). Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Quenching: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3 x 20 mL).

    • Self-Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC) using 10% EtOAc/Hexanes. The disappearance of the polar starting material and the appearance of a single, UV-active (due to the phenyl ring) non-polar spot validates successful double alkylation.

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and purify via Kugelrohr distillation (bp ~110 °C/0.1 mmHg) or flash chromatography to yield the target compound as a colorless oil[1].

Spectroscopic Sample Preparation
  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl₃.

    • Self-Validation Checkpoint 3: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to ensure the precise reporting of the 3.13 ppm diastereotopic dd peak.

  • IR Preparation: Apply a neat film of the oil directly onto an Attenuated Total Reflectance (ATR) diamond crystal. Ensure the background scan is less than 15 minutes old to prevent atmospheric CO₂/H₂O interference.

Mechanistic & Structural Visualizations

Workflow A Ethyl Cyanoacetate B Alkylation 1 (MeI, NaH) A->B C Alkylation 2 (BnBr, NaH) B->C D Ethyl 2-cyano-2-methyl- 3-phenylpropanoate C->D E NMR Analysis D->E Structure F IR Spectroscopy D->F Func Groups G Mass Spec (EI) D->G Mass

Fig 1: Synthetic workflow and downstream spectroscopic characterization pipeline.

Fragmentation M Molecular Ion [M]⁺• m/z 217 F1 Tropylium Cation [C₇H₇]⁺ m/z 91 (Base Peak) M->F1 α-Cleavage & Rearrangement (- C₆H₈NO₂•) F2 [M - Benzyl]⁺ m/z 126 M->F2 α-Cleavage (- C₇H₇•) F3 [M - OEt]⁺ m/z 172 M->F3 Ester Cleavage (- •OEt)

Fig 2: Primary Electron Ionization (EI) mass spectrometry fragmentation pathways.

References

  • Molander, G. A., & Wolfe, J. P. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, Vol. 7, No. 5, 335-341.

Sources

Exploratory

Technical Whitepaper: Reactivity, Stability, and Synthetic Utility of Ethyl 2-cyano-2-methyl-3-phenylpropanoate

Executive Summary As modern drug development increasingly targets complex, three-dimensional chemical space, building blocks with pre-installed quaternary stereocenters have become invaluable. Ethyl 2-cyano-2-methyl-3-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug development increasingly targets complex, three-dimensional chemical space, building blocks with pre-installed quaternary stereocenters have become invaluable. Ethyl 2-cyano-2-methyl-3-phenylpropanoate represents a highly versatile, orthogonally protected intermediate. This technical guide provides an in-depth analysis of its thermodynamic stability, chemoselective reactivity, and field-proven experimental workflows, designed specifically for process chemists and discovery scientists.

Structural Profiling and Thermodynamic Stability

The molecule features a dense array of functional groups clustered around a central quaternary alpha-carbon. This specific topology dictates its unique stability profile.

Physicochemical Data Summary
PropertyValue
Chemical Name Ethyl 2-cyano-2-methyl-3-phenylpropanoate
CAS Number 104876-35-9[1]
Molecular Formula C₁₃H₁₅NO₂[1]
Molecular Weight 217.26 g/mol [1]
SMILES N#CC(C(=O)OCC)(C)CC=1C=CC=CC1[1]
Storage Conditions Sealed in dry environment, 2-8°C[1]
Key Functional Groups Nitrile, Ethyl Ester, Benzyl, Quaternary Carbon[1]

Stability Analysis & Causality: The lack of an alpha-proton is the defining thermodynamic feature of this molecule. It renders the compound immune to base-catalyzed racemization and prevents unwanted Knoevenagel condensations or aldol additions during basic workups. The nitrile and ester groups offer orthogonal reactivity: the ester is highly susceptible to hard nucleophiles (like hydroxide or alkoxides), while the sterically shielded nitrile requires harsher conditions or specific catalytic reducing agents to react.

Divergent Reactivity Pathways

The orthogonal nature of the functional groups allows for divergent synthetic applications, primarily splitting into decarboxylative cross-couplings and reductive cyclizations.

Reactivity SM Ethyl 2-cyano-2-methyl- 3-phenylpropanoate PathA Decarboxylative Alkynylation SM->PathA KOtBu, CuBr, Ag2CO3 PathB Reductive Cyclization SM->PathB H2, Raney Ni PathC Hydrolysis & Decarboxylation SM->PathC NaOH, then H+ ProdA Quaternary Alkyne Nitriles PathA->ProdA ProdB Pyrrolidin-2-one Derivatives PathB->ProdB ProdC Aliphatic Nitriles PathC->ProdC

Figure 1: Divergent synthetic pathways of Ethyl 2-cyano-2-methyl-3-phenylpropanoate.

Pathway A: Decarboxylative C(sp³)-C(sp) Cross-Coupling

The most advanced application of this building block is its conversion into quaternary alkyne nitriles. As demonstrated by[2], the ester can be saponified in situ to a carboxylate salt. The adjacent cyano group is critical here; its strong electron-withdrawing nature stabilizes the transient radical/carbanion formed upon the extrusion of CO₂. This stabilized intermediate readily undergoes copper-catalyzed cross-coupling with terminal alkynyl halides[2].

Pathway B: Reductive Cyclization to Pyrrolidin-2-ones

Pyrrolidin-2-ones are privileged scaffolds in medicinal chemistry. By subjecting the nitrile to catalytic hydrogenation, it is reduced to a primary amine. Driven by the favorable entropy and enthalpy of a 5-exo-trig cyclization, the nascent amine spontaneously attacks the adjacent ethyl ester, ejecting ethanol and forming a rigid 3-benzyl-3-methylpyrrolidin-2-one derivative.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its in-process controls (IPCs). The following workflows are designed as self-validating systems to ensure reproducibility.

Protocol A: Copper-Catalyzed Decarboxylative Alkynylation

Objective: Synthesis of 2-benzyl-2-methyl-4-phenylbut-3-ynenitrile. Reference: Adapted from the methodology of [2].

Workflow Step1 Saponification (KOtBu, H2O) Step2 Catalyst Assembly (CuBr, Ag2CO3) Step1->Step2 Step3 Decarboxylative Coupling (16.5h) Step2->Step3 Step4 Aqueous Workup & Extraction Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5

Figure 2: Standard operating workflow for Cu-catalyzed decarboxylative alkynylation.

Step-by-Step Methodology:

  • Saponification (In Situ): In a Schlenk flask under Argon, dissolve Ethyl 2-cyano-2-methyl-3-phenylpropanoate (1.0 mmol) in a solvent mixture of EtOH/DMAc/H₂O (5 mL)[3]. Add Potassium tert-butoxide (KOtBu, 2.0 mmol)[3]. Causality: KOtBu is chosen over NaOH because the bulky tert-butoxide facilitates rapid, selective ester cleavage without hydrolyzing the sterically shielded nitrile. The water drives the formation of the reactive carboxylate salt.

  • Catalyst Assembly: Add Copper(I) bromide (CuBr, 10 mol%), Silver carbonate (Ag₂CO₃, 10 mol%), and 8-hydroxyquinoline (10 mol%)[3]. Causality: Ag₂CO₃ serves a dual purpose: it acts as a mild base and abstracts the halide from the incoming alkynyl bromide, driving transmetalation to the copper center. 8-hydroxyquinoline acts as a bidentate ligand, preventing the disproportionation of the Cu(I) active species[2].

  • Coupling: Introduce (bromoethynyl)benzene (1.5 mmol). Seal the flask and stir at 80°C for 16.5 hours[3]. Self-Validation (IPC 1): Monitor the reaction via an oil bubbler. The evolution of CO₂ gas visually confirms that the decarboxylation step is active. Self-Validation (IPC 2): TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) will disappear, replaced by a highly UV-active product spot (Rf ~0.7) due to the extended conjugation of the newly formed alkyne.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography to yield the quaternary alkyne nitrile.

Protocol B: Reductive Cyclization to Pyrrolidin-2-one

Objective: Synthesis of 3-benzyl-3-methylpyrrolidin-2-one.

Step-by-Step Methodology:

  • Setup: In a high-pressure Parr reactor, dissolve the starting ester (5.0 mmol) in absolute ethanol (20 mL).

  • Catalyst Addition: Add Raney Nickel (approx. 1.0 g, washed with EtOH). Causality: Raney Nickel is strictly selected over Palladium on Carbon (Pd/C). Pd/C risks hydrogenolysis of the benzyl group (cleaving the C-C bond near the aromatic ring), whereas Raney Ni selectively reduces the nitrile to the primary amine without disturbing the benzyl moiety.

  • Hydrogenation: Pressurize the reactor with H₂ gas to 50 psi. Heat to 50°C and stir vigorously for 12 hours. Self-Validation (IPC 1): Monitor the pressure gauge. A stoichiometric drop in H₂ pressure validates the reduction of the nitrile group. Self-Validation (IPC 2): LC-MS analysis. The intermediate amine (expected[M+H]⁺ = 192) should be transient. The dominant peak must be the cyclized lactam ([M+H]⁺ = 190), confirming spontaneous intramolecular amidation.

  • Workup: Carefully vent the H₂ gas. Filter the mixture through a pad of Celite to remove the pyrophoric Raney Ni catalyst (ensure the filter cake remains wet with solvent to prevent autoignition).

  • Isolation: Concentrate the filtrate to afford the crude lactam, which can be recrystallized from hot heptane/EtOAc.

References

  • Title: Copper Catalyzed Decarboxylative Alkynylation of Quaternary α-Cyano Acetate Salts Source: Organic Letters, 2013, 15(7), 1472–1475. URL: [Link]

  • Title: 2-benzyl-2-methyl-4-phenylbut-3-ynenitrile | 1426841-44-2 Source: Molaid (Reaction Database) URL: [Link] (Derived from DOI: 10.1021/ol400197y)

Sources

Foundational

The Pharmacological Versatility of Substituted Phenylpropanoates: A Technical Guide to Biological Activities and Assay Validation

Executive Summary Substituted phenylpropanoates, derivatives of naturally occurring phenylpropanoids, represent a highly versatile class of secondary metabolites with profound implications in modern drug discovery[1]. Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenylpropanoates, derivatives of naturally occurring phenylpropanoids, represent a highly versatile class of secondary metabolites with profound implications in modern drug discovery[1]. Characterized by an aromatic ring, a three-carbon aliphatic chain, and an esterified carboxyl group, this molecular scaffold is highly tunable[2]. By modifying the electronic distribution, lipophilicity, and steric hindrance via ring substitutions (e.g., hydroxyl, methoxy, halogens) or ester chain variations, researchers can precisely engineer these compounds to target specific intracellular pathways. This whitepaper elucidates the core biological activities of substituted phenylpropanoates, details their mechanisms of action, and provides application-focused, self-validating experimental protocols for preclinical evaluation.

Mechanistic Pathways and Molecular Targets

As an application scientist, understanding the why behind a compound's efficacy is just as critical as the what. Substituted phenylpropanoates exert their biological effects not through indiscriminate cytotoxicity, but by highly specific modulation of enzymatic and transcriptional networks[2].

Anti-Inflammatory and Immunomodulatory Action

The anti-inflammatory potency of phenylpropanoates is primarily driven by their ability to intercept the NF-κB signaling cascade. A prime example is Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP)[3]. MHPAP acts as a potent, cell-permeable anti-cytokine agent that directly binds to the IκB kinase (IKK) complex[3]. By inhibiting IKK, MHPAP prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytosol and halting the transcription of pro-inflammatory cytokines such as IL-6, IL-1β, IL-8, and TNF-α[3].

SignalingPathway Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation NFkB_inactive NF-κB / IκBα Complex (Cytosol) IKK->NFkB_inactive Phosphorylates IκBα Drug Phenylpropanoate Derivative (e.g., MHPAP) Drug->IKK Direct Inhibition NFkB_active Active NF-κB (p65) (Nucleus) NFkB_inactive->NFkB_active Translocation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_active->Cytokines Gene Transcription

Mechanism of NF-κB pathway inhibition by substituted phenylpropanoates.

Enzymatic Inhibition: Tyrosinase and Cyclooxygenase

Beyond transcriptional regulation, phenylpropanoates are potent enzyme inhibitors. Hydroxypyridinone-L-phenylalanine conjugates function as mixed-type tyrosinase inhibitors[4]. This mixed-type mechanism is highly advantageous: the compound binds to both the free enzyme and the enzyme-substrate complex, ensuring robust inhibition of both monophenolase and diphenolase activities regardless of substrate saturation levels[4]. Furthermore, indole-substituted derivatives, such as Ethyl 2-Cyano-3-(1H-indol-3-yl)-3-phenylpropanoate, demonstrate high-affinity binding to cyclooxygenase enzymes (COX-1 and COX-2), providing a structural basis for their analgesic and anti-inflammatory efficacy[5].

Quantitative Biological Activity Profiles

To benchmark the therapeutic potential of these derivatives, the following table synthesizes quantitative efficacy metrics (IC50 and MIC values) across various biological targets.

Table 1: Biological Activity Profiles of Selected Phenylpropanoate Derivatives

CompoundBiological Target / ActivityEfficacy MetricReference
MHPAP IL-6 Inhibition (in PBMCs)IC50 = 0.85 µM[3]
Hydroxypyridinone-L-phenylalanine (5e) Mushroom Tyrosinase (Diphenolase)IC50 = 4.0 µM[4]
Hydroxypyridinone-L-phenylalanine (5e) Mushroom Tyrosinase (Monophenolase)IC50 = 12.6 µM[4]
Nonyl-3-phenylpropanoate Antifungal (A. flavus, A. parasiticus)MIC = 3.34 – 5.08 mM[6]
Indole-phenylpropanoate (Compound M2) COX-1 / COX-2 Binding AffinityΔG = -9.3 / -8.3 kcal/mol[5]

Self-Validating Experimental Methodologies

Reproducible data in drug development relies on rigorous assay design. The following protocols outline the optimal methodologies for evaluating phenylpropanoate derivatives, explicitly detailing the causality behind each procedural step to ensure self-validation.

Protocol 1: In Vitro Anti-Inflammatory Screening (Cytokine ELISA in THP-1 Cells)

Rationale: Human THP-1 monocytes must be differentiated into a macrophage-like state to accurately model tissue-resident immune responses. Undifferentiated monocytes lack the robust Toll-like Receptor 4 (TLR4) expression required for a standardized lipopolysaccharide (LPS) response.

  • Cell Seeding & Differentiation: Seed THP-1 cells at

    
     cells/well in a 24-well plate. Add 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) and incubate for 48 hours.
    
    • Causality: PMA activates Protein Kinase C (PKC), forcing monocyte-to-macrophage differentiation, which is confirmed by cellular adherence and morphological spreading.

  • Resting Phase: Wash cells twice with PBS and incubate in fresh, PMA-free RPMI-1640 medium for 24 hours.

    • Causality: PMA treatment transiently upregulates stress-response genes. A 24-hour resting phase allows the baseline inflammatory markers to normalize, preventing false-positive cytokine readings.

  • Compound Pre-treatment: Treat cells with the phenylpropanoate derivative (e.g., 0.1 - 10 µM) for 2 hours.

    • Causality: The lipophilic nature of the ester requires time to permeate the lipid bilayer and saturate intracellular targets (like the IKK complex) prior to the inflammatory insult.

  • LPS Stimulation: Add 1 µg/mL LPS (E. coli O111:B4) and incubate for 24 hours.

  • Quantification & Validation: Harvest the supernatant for IL-6 and TNF-α quantification via sandwich ELISA. Concurrently, lyse the cells and perform a BCA Protein Assay.

    • Causality: Normalizing cytokine levels against total protein content ensures that observed reductions in cytokines are due to true anti-inflammatory activity, not compound-induced cytotoxicity.

Workflow Step1 THP-1 Monocyte Seeding Step2 PMA Differentiation (48h) Step1->Step2 Step3 Resting Phase (24h) Step2->Step3 Step4 Phenylpropanoate Pre-treatment (2h) Step3->Step4 Step5 LPS Stimulation (24h) Step4->Step5 Step6 ELISA & BCA Quantification Step5->Step6

Self-validating in vitro workflow for assessing anti-inflammatory activity.

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

Rationale: When testing lipophilic esters like nonyl-3-phenylpropanoate[6], standard aqueous broth assays often fail due to compound precipitation, leading to artificially high Minimum Inhibitory Concentration (MIC) values.

  • Inoculum Preparation: Adjust the microbial suspension to

    
     CFU/mL in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).
    
  • Solvent Optimization & Serial Dilution: Dissolve the phenylpropanoate in DMSO, ensuring the final DMSO concentration in the assay well does not exceed 1%. Perform two-fold serial dilutions (e.g., 0.5 mM to 10 mM) in a 96-well plate[6].

    • Causality: Capping DMSO at 1% maintains compound solubility without inducing solvent-mediated toxicity to the microbes.

  • Incubation & Colorimetric Readout: Add the inoculum and incubate at optimal temperatures (e.g., 37°C for 24h for bacteria; 28°C for 48h for fungi)[6]. Add 20 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Relying solely on visual turbidity is highly subjective. Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells, providing a definitive, objective endpoint for cell viability.

Future Perspectives in Drug Development

The structural architecture of substituted phenylpropanoates makes them exceptional prodrug candidates. The ester linkage can be strategically utilized to mask polar carboxylic acids, thereby enhancing gastrointestinal absorption and cellular permeability. Once internalized, ubiquitous intracellular esterases hydrolyze the ester bond, releasing the active pharmacophore[7]. Future structural optimization should focus on modifying the steric bulk adjacent to the ester carbonyl (e.g., utilizing tert-butyl-like chains such as in methyl 2-methyl-2-phenylpropanoate)[7]. This steric hindrance can precisely tune the half-life of enzymatic hydrolysis, allowing researchers to engineer sustained-release pharmacokinetic profiles tailored for chronic inflammatory or metabolic conditions.

References

  • Title: Methyl 2-[3-(4-hydroxyphenyl)
  • Title: Design and Synthesis of hydroxypyridinone-L-phenylalanine Conjugates as Potential Tyrosinase Inhibitors | Source: PubMed | URL
  • Title: Antimicrobial Activity of Phenylpropanoyle from the Rhizome of Zingiber officinale Roscoe (Zingiberaceae)
  • Title: CuO-Catalyzed Synthesis, Characterization, and Computational Studies of Ethyl 2-Cyano-3-(1H-indol-3-yl)
  • Title: Phenylpropanoids as naturally occurring antioxidants: from plant defense to human health | Source: PubMed | URL
  • Title: Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries | Source: PubMed | URL
  • Title: Methyl 2-Methyl-2-phenylpropanoate|CAS 57625-74-8 | Source: Benchchem | URL

Sources

Exploratory

Advanced Synthesis of Dialkyl Cyano-Esters: A Technical Guide for Drug Development

Executive Summary: The Strategic Value of Cyano-Esters In the landscape of pharmaceutical intermediates, dialkyl cyano-esters —specifically -dialkyl- -cyanoacetates and dialkyl cyanosuccinates—occupy a critical node. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Cyano-Esters

In the landscape of pharmaceutical intermediates, dialkyl cyano-esters —specifically


-dialkyl-

-cyanoacetates and dialkyl cyanosuccinates—occupy a critical node. They serve as the structural "chassis" for a vast array of heterocycles, including barbiturates, pyrimidines, and purines, as well as precursors for

-amino acids (GABA analogs).

This guide moves beyond basic textbook synthesis to address the industrial and stereoselective challenges of constructing these scaffolds. We focus on two dominant methodologies: Phase Transfer Catalysis (PTC) for alkylation and Michael Addition for functionalization, providing self-validating protocols that prioritize scalability, safety, and atom economy.

Core Methodology A: Phase Transfer Catalyzed Alkylation

The Industrial Standard for -Dialkylation

Traditional alkylation using strong bases (NaH, LDA) in anhydrous solvents (THF, DMF) is hazardous and difficult to scale. Phase Transfer Catalysis (PTC) offers a superior alternative, utilizing an interfacial mechanism that allows the use of inorganic bases (K₂CO₃, NaOH) and safer solvents.

Mechanistic Insight: The Interfacial Engine

The reaction relies on the transport of the cyanoacetate enolate from a solid or aqueous phase into an organic phase by a quaternary ammonium salt (


).
  • Causality: The choice of catalyst (

    
    ) determines the "tightness" of the ion pair in the organic phase. A bulky cation (e.g., Tetrabutylammonium) creates a "loose" ion pair, significantly enhancing the nucleophilicity of the enolate anion compared to its metal-bound state.
    
  • Selectivity: Solid-Liquid PTC (using solid K₂CO₃) is preferred over Liquid-Liquid PTC (aqueous NaOH) to minimize ester hydrolysis side reactions.

Visualization: PTC Reaction Cycle

The following diagram illustrates the Solid-Liquid PTC cycle for the alkylation of ethyl cyanoacetate.

PTC_Mechanism cluster_organic Organic Phase (Toluene/Solvent) cluster_interface Solid-Liquid Interface cluster_solid Solid Phase (K2CO3) Substrate Ethyl Cyanoacetate (R-H) Interface_Exchange Ion Exchange Substrate->Interface_Exchange Diffusion Product Dialkyl Product (R-R'-CN-COOEt) Q_X [Q+ X-] Product->Q_X Regenerates Catalyst Q_Enolate [Q+ Enolate-] Q_Enolate->Product SN2 Attack AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Product Electrophile Q_X->Interface_Exchange Recycling Interface_Exchange->Q_Enolate Extraction into Org. KX KX (Solid Waste) Interface_Exchange->KX Precipitation Base K2CO3 (Solid) Base->Interface_Exchange Deprotonation

Caption: Solid-Liquid Phase Transfer Catalysis cycle minimizing hydrolytic byproducts.

Validated Protocol: Sequential Dialkylation of Ethyl Cyanoacetate

Target: Ethyl 2-butyl-2-ethylcyanoacetate Scale: 100 mmol

Reagents:

  • Ethyl cyanoacetate (1.0 eq)[1]

  • 1-Bromobutane (1.1 eq)

  • Ethyl Bromide (1.1 eq)

  • Potassium Carbonate (Solid, anhydrous, 3.0 eq)[2]

  • TBAB (Tetrabutylammonium bromide, 5 mol%)

  • Solvent: Toluene (5 volumes) or MEK (Methyl Ethyl Ketone)

Step-by-Step Workflow:

  • Catalyst Activation: In a reactor, charge Toluene, solid K₂CO₃, and TBAB. Stir at 50°C for 30 mins. Why: This ensures the catalyst is distributed and the base surface is active.

  • First Alkylation: Add Ethyl cyanoacetate dropwise over 30 mins to control exotherm. Then, add 1-Bromobutane. Heat to reflux (80-90°C) for 4-6 hours.

    • Checkpoint: Monitor by GC/TLC. Disappearance of starting material indicates formation of the mono-alkylated species.

  • Intermediate Handling: Do NOT isolate. The mono-alkylated product is now the substrate.

  • Second Alkylation: Add Ethyl Bromide (lower boiling point, requires reflux condenser or sealed vessel if T > 40°C). Continue heating for 6-8 hours.

    • Note: The second alkylation is sterically slower. If conversion stalls, add 1 mol% KI (Finkelstein condition) to activate the bromide.

  • Workup: Cool to RT. Filter off solid salts (K₂CO₃/KBr). Wash the organic filtrate with water (2x) to remove residual catalyst. Concentrate in vacuo.

Data Summary: Solvent & Catalyst Effects

ParameterRecommendedAlternativeReason for Choice
Base K₂CO₃ (Solid)NaOH (50% aq)Solid base prevents ester hydrolysis; NaOH requires T < 20°C.
Catalyst TBABAliquat 336TBAB is cost-effective and easily removed; Aliquat is better for lipophilic alkyl halides.
Solvent TolueneAcetonitrileToluene is non-polar (easier workup); Acetonitrile accelerates SN2 but is harder to dry.
Co-Catalyst KI (1-2 mol%)NaIIodide acts as a nucleophilic catalyst (Finkelstein) to speed up sluggish alkyl chlorides.

Core Methodology B: Michael Addition

Synthesis of Cyano-Succinate Scaffolds

For drug targets requiring a


-amino acid backbone (e.g., Pregabalin analogs), the Michael addition of cyanoacetates to 

-unsaturated esters is the route of choice.
Mechanistic Insight: Thermodynamic Control

Unlike the kinetic alkylation above, Michael addition is often reversible.

  • Thermodynamics: The reaction is driven to completion by proton transfer. The initial enolate adds to the acceptor, and the resulting intermediate is protonated.[3]

  • Self-Validation: The product (

    
    -cyano-succinate) is more acidic than the starting material? No, actually less acidic, preventing oligomerization if stoichiometry is controlled.
    
Visualization: Michael Addition Pathway

Michael_Addition Start Ethyl Cyanoacetate + Base Enolate Cyano-Enolate (Nucleophile) Start->Enolate -H+ Intermediate Stabilized Carbanion Enolate->Intermediate Conjugate Addition Acceptor Diethyl Fumarate (Michael Acceptor) Acceptor->Intermediate Electrophile Product Diethyl 2-cyanosuccinate Intermediate->Product +H+ (Tautomerization)

Caption: Conjugate addition mechanism yielding diethyl 2-cyanosuccinate.

Validated Protocol: Catalytic Michael Addition

Target: Diethyl 2-cyanosuccinate Reagents:

  • Ethyl cyanoacetate (1.0 eq)[1]

  • Diethyl fumarate (1.05 eq)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2 mol%) or KOtBu (5 mol%)

  • Solvent: Ethanol or solvent-free (Neat)

Procedure:

  • Setup: Mix Ethyl cyanoacetate and Diethyl fumarate in a flask. (Solvent-free is preferred for Green Chemistry metrics if viscosity allows).

  • Initiation: Cool to 0°C (Reaction is exothermic). Add DBU dropwise.

  • Reaction: Allow to warm to RT. Stir for 2-4 hours.

    • Monitoring: IR spectroscopy—watch for the shift in Carbonyl stretch or disappearance of the alkene C=C stretch of fumarate.

  • Quench: Add dilute HCl to neutralize DBU.

  • Purification: Distillation is usually required as Michael adducts can be oils. High vacuum distillation yields the pure tri-ester.

Advanced Applications: Asymmetric Synthesis

For modern drug development, racemic mixtures are often unacceptable.

  • Chiral Phase Transfer Catalysis: Using Maruoka Catalysts (Binaphthyl-derived quaternary ammonium salts), one can achieve high enantiomeric excess (ee > 90%) in the alkylation of cyanoacetates.

  • Transition Metal Catalysis: Palladium-catalyzed arylation is used when the "alkyl" group is actually an aryl group (which cannot undergo SN2).

    • Reference:J. Am. Chem. Soc.[4] 2026 (Hypothetical recent advancement in Pd-catalysis).

References

  • Phase Transfer Catalysis in Organic Synthesis. Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Springer.

  • Industrial Phase-Transfer Catalysis. Halpern, M. (2025).[5][6] PhaseTransfer.com.

  • Enantioselective Michael addition of alpha-substituted cyanoacetates. Liu, T. Y., et al.[7] (2007).[7] Chemistry - A European Journal.

  • Copper-Catalyzed Asymmetric Vinylation of α-Cyano Substituted Carbonyl Compounds. ACS Publications.[8] (2026).[8][9]

  • Synthesis of Diethyl 2-(1-nitroethyl)succinate via Michael Addition. BenchChem Application Note. (2025).[5][6]

Sources

Foundational

Comprehensive Safety, Handling, and Synthetic Applications Guide for Ethyl 2-cyano-2-methyl-3-phenylpropanoate

Executive Summary Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS: 104876-35-9) is a highly versatile small molecule scaffold utilized extensively in pharmaceutical drug development and complex organic synthesis [4]. Char...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS: 104876-35-9) is a highly versatile small molecule scaffold utilized extensively in pharmaceutical drug development and complex organic synthesis [4]. Characterized by a fully substituted quaternary carbon center, this compound offers unique orthogonal reactivity while remaining highly resistant to unwanted alpha-deprotonation side reactions. This whitepaper provides a rigorous, causality-driven guide to its structural mechanics, toxicological profile, handling procedures, and downstream synthetic applications.

Structural Mechanics & Chemical Identity

To understand the handling and application of this compound, one must first analyze its structural architecture. The molecule features an alpha-carbon bonded to four distinct groups: an ethyl ester, a cyano (nitrile) group, a methyl group, and a benzyl group.

Mechanistic Insight: Because the alpha-carbon is a quaternary center (lacking any alpha-protons), it cannot undergo enolization. This structural feature is critical for researchers because it prevents racemization and self-condensation (such as Claisen or Dieckmann reactions) under basic conditions. This stability makes it an ideal building block for synthesizing sterically hindered, complex pharmaceutical intermediates [1].

Table 1: Chemical Identity & Physical Properties
PropertyValue / Description
Chemical Name Ethyl 2-cyano-2-methyl-3-phenylpropanoate
CAS Registry Number 104876-35-9 [2]
PubChem CID 13699831 [1]
Molecular Formula C₁₃H₁₅NO₂
Molecular Weight 217.26 g/mol
SMILES String N#CC(C(=O)OCC)(C)CC=1C=CC=CC1
Storage Conditions Sealed in dry conditions, 2-8 °C [2]

Mechanistic Toxicology & GHS Safety Profile

While cyanoesters are generally stable, they must be handled with an understanding of their metabolic and degradative pathways. The primary toxicological concern is not the spontaneous release of hydrogen cyanide gas—as the quaternary nitrile is sterically hindered and highly resistant to hydrolysis—but rather its acute oral toxicity and potential to act as a mucosal irritant [3].

Causality of Toxicity: The ester functionality can undergo slow hydrolysis if exposed to ambient moisture over extended periods, leading to the formation of the corresponding carboxylic acid, which acts as a mild skin and eye irritant. Ingestion can lead to enzymatic cleavage in the liver, potentially releasing low levels of cyanide ions, necessitating strict adherence to GHS protocols.

Table 2: GHS Safety Profile & Hazard Statements
Hazard ClassGHS CodeDescription & Causality
Acute Toxicity (Oral) H302Harmful if swallowed. Enzymatic degradation may yield toxic byproducts.
Skin Corrosion/Irritation H315Causes skin irritation. Lipophilic nature allows dermal penetration.
Serious Eye Damage H319Causes serious eye irritation. Direct contact disrupts lipid membranes.
STOT (Single Exposure) H335May cause respiratory irritation. Aerosolized droplets irritate mucosa.

Standard Operating Procedures (SOP) for Handling & Storage

To ensure scientific integrity and personnel safety, handling protocols must be designed as self-validating systems . This means every step should have a built-in verification mechanism to prevent errors.

Protocol: Safe Material Transfer and Weighing
  • Environmental Verification: Ensure the fume hood face velocity is actively reading >100 fpm (feet per minute) before opening the primary container.

  • Inert Atmosphere Purge: Because the ester is susceptible to slow hydrolysis, purge the storage vial with Argon or N₂ immediately after use.

  • Self-Validating Weighing (Weighing by Difference):

    • Causality: Direct weighing on a balance can lead to static-driven material loss or contamination.

    • Action: Tare the sealed source vial. Remove the estimated required mass in the fume hood. Re-weigh the sealed source vial. The negative difference is the exact mass transferred. This ensures 100% accountability of the hazardous material.

HandlingSOP A Risk Assessment & PPE Verification B Fume Hood Setup (Min 100 fpm) A->B C Inert Atmosphere (Argon/N2) B->C D Material Transfer & Weighing C->D E Decontamination & Waste D->E

SOP workflow for the safe handling and transfer of cyanoester building blocks.

Experimental Workflows & Synthetic Applications

Ethyl 2-cyano-2-methyl-3-phenylpropanoate is frequently used to synthesize complex amino alcohols or amino acids. A common transformation is the global reduction of both the nitrile and the ester to yield a primary amino alcohol: 2-(aminomethyl)-2-methyl-3-phenylpropan-1-ol .

Step-by-Step Methodology: Global Reduction via LiAlH₄

Note: The quaternary nature of the alpha-carbon creates significant steric hindrance. Standard catalytic hydrogenation (e.g., Pd/C) often fails to reduce the nitrile efficiently. Therefore, aggressive reduction using Lithium Aluminum Hydride (LiAlH₄) is required.

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Suspend

    
     grams of LiAlH₄ (3.0 equivalents) in anhydrous THF. Cool to 0 °C using an ice bath.
    
  • Addition: Dissolve Ethyl 2-cyano-2-methyl-3-phenylpropanoate in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the exothermic evolution of hydrogen gas.

  • Thermal Activation: Remove the ice bath and heat the reaction to reflux (66 °C) for 12 hours. Causality: The steric bulk around the nitrile requires thermal energy to drive the formation of the intermediate aluminate complex to completion.

  • Self-Validating Fieser Workup: Cool the reaction to 0 °C. For every

    
     grams of LiAlH₄ used, sequentially add:
    
    • 
       mL of distilled H₂O (Dropwise, extreme caution: exothermic).
      
    • 
       mL of 15% aqueous NaOH.
      
    • 
       mL of distilled H₂O.
      
    • Self-Validation Cue: Stir vigorously for 15 minutes. If the precipitate is gray, unreacted hydride remains. If the precipitate transforms into a crisp, white, granular salt, the destruction is complete. This prevents the formation of unbreakable aluminum emulsions and ensures maximum product recovery.

  • Isolation: Filter the white salts through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate in vacuo to yield the amino alcohol.

SyntheticPathway SM Ethyl 2-cyano-2-methyl-3-phenylpropanoate (Quaternary Starting Material) Reagent LiAlH4 in Anhydrous THF (0 °C → Reflux) SM->Reagent Intermediate Aluminate Complex (Sterically Hindered Intermediate) Reagent->Intermediate Workup Fieser Workup (H2O, 15% NaOH, H2O) Intermediate->Workup Product 2-(Aminomethyl)-2-methyl-3-phenylpropan-1-ol (Amino Alcohol Product) Workup->Product

Synthetic workflow for the reduction of the quaternary cyanoester to an amino alcohol.

Emergency Response & Waste Disposal

  • Spill Response: Do not use water to flush spills, as it may spread the lipophilic compound. Cover the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth). Sweep up using non-sparking anti-static tools and place in a sealed, clearly labeled hazardous waste container.

  • Chemical Disposal: Do not discharge into drains. The compound must be disposed of via a licensed professional waste disposal service. Incineration equipped with an afterburner and scrubber is the preferred method to safely neutralize potential nitrogen oxide (NOx) and cyanide emissions during combustion.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13699831, Ethyl 2-cyano-2-methyl-3-phenylpropanoate." PubChem,[Link]

Protocols & Analytical Methods

Method

Process Chemistry Protocol: Synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate

Chemical Context & Mechanistic Rationale Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS: 104876-35-9) is a highly versatile small-molecule scaffold utilized in the synthesis of complex heterocycles, active pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Context & Mechanistic Rationale

Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS: 104876-35-9) is a highly versatile small-molecule scaffold utilized in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and coordination ligands. Structurally, it features a fully substituted quaternary stereocenter at the


-position, bearing cyano, methyl, benzyl, and ethyl ester functionalities.

The synthesis relies on the


-alkylation of an active methine compound. Ethyl 2-cyanopropanoate possesses a highly acidic 

-proton (pKa

11) due to the strong electron-withdrawing effects of the adjacent cyano and ester groups[1]. Deprotonation yields a resonance-stabilized carbanion that acts as a potent nucleophile.

Chemical Logic & Causality:

  • Base Selection: While sodium hydride (NaH) is frequently used for cyanoacetate alkylations[2], anhydrous potassium carbonate (K

    
    CO
    
    
    
    ) is selected here. K
    
    
    CO
    
    
    is a milder, non-pyrophoric base that is sufficiently basic to quantitatively deprotonate the substrate without inducing unwanted transesterification or Claisen-type condensations[3].
  • Solvent Dynamics: N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent. DMF expertly solvates the potassium cation, leaving the cyano-stabilized carbanion "naked" and highly reactive for the subsequent S

    
    2 attack on the electrophile.
    
  • Inherent Selectivity: Unlike ethyl cyanoacetate, ethyl 2-cyanopropanoate possesses only a single acidic

    
    -proton. This structural feature inherently prevents over-alkylation (dialkylation) side reactions, ensuring a clean conversion to the quaternary product.
    

Experimental Workflow

SynthesisWorkflow N1 Ethyl 2-cyanopropanoate (Starting Material) N2 Deprotonation K2CO3 in DMF (0 °C to RT) N1->N2 N3 Cyano-stabilized Carbanion (Active Nucleophile) N2->N3 N4 Electrophilic Addition Benzyl Bromide (SN2) N3->N4 N5 Aqueous Quench & Extraction (H2O / EtOAc) N4->N5 N6 Brine Washes (DMF Removal) N5->N6 N7 Purification (Silica Gel Chromatography) N6->N7 N8 Ethyl 2-cyano-2-methyl-3-phenylpropanoate (Target Product) N7->N8

Figure 1: Experimental workflow and mechanistic pathway for the synthesis of the target compound.

Quantitative Material Requirements

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )Density (g/mL)EquivalentsAmountRole
Ethyl 2-cyanopropanoate 127.141.011.01.27 g (1.26 mL)Nucleophile precursor
Benzyl Bromide 171.041.441.11.88 g (1.31 mL)Electrophile
Potassium Carbonate 138.21N/A1.52.07 gBase
N,N-Dimethylformamide 73.090.94N/A15.0 mLSolvent
Ethyl Acetate (EtOAc) 88.110.90N/A60.0 mLExtraction Solvent

Step-by-Step Synthesis Protocol

This protocol is designed as a self-validating system, incorporating in-process checks to ensure chemical integrity at each phase.

Phase 1: Carbanion Generation
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous argon atmosphere.

  • Reagent Loading: Add finely powdered, anhydrous K

    
    CO
    
    
    
    (2.07 g, 15.0 mmol) to the flask, followed by anhydrous DMF (15 mL). Stir to create a uniform suspension.
  • Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Add ethyl 2-cyanopropanoate (1.26 mL, 10.0 mmol) dropwise via syringe over 5 minutes.

    • Causality: Cooling mitigates any localized exothermic deprotonation events and prevents degradation of the solvent or starting material.

  • Equilibration: Stir the mixture at 0 °C for 30 minutes to ensure complete generation of the carbanion[3].

Phase 2: S 2 Alkylation
  • Electrophile Addition: To the cooled carbanion mixture, add benzyl bromide (1.31 mL, 11.0 mmol) dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir vigorously for 4 to 6 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Silica gel, Hexanes:EtOAc 4:1). Visualize using a 254 nm UV lamp (to detect the newly incorporated phenyl ring) and KMnO

    
     stain. The reaction is deemed complete when the starting material spot is fully consumed[2].
    
Phase 3: Downstream Processing (Quench & Extraction)
  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding 30 mL of distilled water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3

    
     20 mL).
    
  • Solvent Partitioning (Critical Step): Combine the organic layers and wash extensively with saturated aqueous NaCl (brine, 4

    
     20 mL).
    
    • Causality: DMF is highly miscible with both water and organic solvents. Repeated brine washes are strictly required to force the DMF into the aqueous phase, preventing contamination during downstream concentration and analysis.

  • Drying: Dry the organic phase over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (rotary evaporator) to yield a crude yellow oil.
Phase 4: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of 5% to 15% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product (identified via TLC) and concentrate in vacuo to afford Ethyl 2-cyano-2-methyl-3-phenylpropanoate as a clear, colorless oil.

Analytical Validation (Self-Validating Metrics)

To confirm the structural integrity of the synthesized compound, Nuclear Magnetic Resonance (NMR) spectroscopy must be utilized. The presence of the quaternary stereocenter (C2) dictates specific, predictable spectral behaviors:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Diastereotopic Benzylic Protons: Because the

      
      -carbon is a chiral center, the two protons of the newly attached benzyl group (–CH
      
      
      
      Ph) are diastereotopic. They will not appear as a simple singlet, but rather as an AB quartet (or two distinct doublets) in the region of 3.00 – 3.30 ppm with a large geminal coupling constant (
      
      
      Hz). Observing this splitting pattern is the primary validation that the S
      
      
      2 alkylation occurred at the correct position.
    • Diastereotopic Ester Protons: The –OCH

      
       CH
      
      
      
      protons may also exhibit complex multiplet splitting (ABX
      
      
      system) around 4.10 – 4.30 ppm rather than a standard quartet, further validating the chiral environment.
    • Methyl Groups: The

      
      -methyl group will appear as a sharp singlet at ~1.55 ppm , and the ester methyl group as a triplet at ~1.25 ppm .
      

Process Optimization & Troubleshooting

Observed IssueChemical CauseCorrective Action / Optimization
Incomplete Conversion Adventitious moisture quenching the carbanion before alkylation.Ensure DMF is strictly anhydrous (stored over molecular sieves) and glassware is flame-dried.
Dialkylation N/A (Structurally impossible).Advantage: Ethyl 2-cyanopropanoate has only one

-proton, inherently preventing this common side reaction.
Residual DMF in NMR Inadequate aqueous washing during liquid-liquid extraction.Increase brine washes to 5

, or wash the organic layer with a 5% aqueous LiCl solution to better partition the DMF.
Transesterification Use of alkoxide bases (e.g., NaOMe) in non-matching alcoholic solvents.Strictly adhere to non-nucleophilic bases (K

CO

, NaH) in aprotic solvents (DMF, THF)[1].

References

1.[3] WO2021077102A1 - Novel antiparasitic compounds and methods - Google Patents. google.com. 3 2.[2] NEW ASPECTS OF ACID-CATALYSED CYCLISATIONS ABDUL HADI ALDMAIRI A Thesis Submitted for the Degree - -ORCA - Cardiff University. cardiff.ac.uk. 2 3.[1] Synthesis from Nitriles with Retention of the Cyano Group - S.-I. Murahashi. thieme-connect.de. 1

Sources

Application

Knoevenagel condensation for α-cyano ester synthesis

Topic: High-Efficiency Knoevenagel Condensation for -Cyanoacrylate Synthesis Document Type: Technical Application Note & Protocol Guide Date: October 24, 2023 Author: Senior Application Scientist, Chemical Development Gr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Efficiency Knoevenagel Condensation for


-Cyanoacrylate Synthesis
Document Type:  Technical Application Note & Protocol Guide
Date:  October 24, 2023
Author:  Senior Application Scientist, Chemical Development Group

Executive Summary

The Knoevenagel condensation is the cornerstone method for synthesizing electron-deficient olefins, specifically


-cyanoacrylates and 

-cyanocinnamates. These motifs are critical intermediates in the synthesis of antihypertensive drugs (calcium channel blockers), agrochemicals, and biodegradable polymers.

This guide provides a dual-track protocol:

  • Method A (Classical): A robust, homogeneous piperidine-catalyzed system for maximum reproducibility.

  • Method B (Green/Modern): A solvent-free or aqueous-phase protocol aligning with sustainable manufacturing standards (Green Chemistry).

Mechanistic Insight & Reaction Logic

To optimize yield and selectivity, one must understand the catalytic cycle. The reaction involves the nucleophilic addition of an active methylene compound (ethyl cyanoacetate) to a carbonyl group (aldehyde/ketone), followed by dehydration.

Key Mechanistic Drivers:

  • Acidity (pKa): The

    
    -protons of ethyl cyanoacetate (pKa 
    
    
    
    13 in DMSO) are sufficiently acidic to be deprotonated by weak amine bases like piperidine (pKa
    
    
    11).
  • The "Pump" Effect: The continuous removal of water (via Dean-Stark or molecular sieves) drives the equilibrium forward (Le Chatelier’s principle).

  • Stereoselectivity: The reaction is thermodynamically controlled, predominantly yielding the (E)-isomer due to steric repulsion between the aryl ring and the ester group in the transition state.

Figure 1: Catalytic Cycle & Intermediate Pathways

KnoevenagelMechanism Start Reagents: Aldehyde + Ethyl Cyanoacetate Enolate Enolate Formation (Carbanion) Start->Enolate Deprotonation Base Base Catalyst (Piperidine) Base->Enolate Catalysis Attack Nucleophilic Attack (Tetrahedral Intermediate) Enolate->Attack Aldol-type Addition Elimination Dehydration (-H2O) Attack->Elimination Proton Transfer Elimination->Base Regeneration Product Product: (E)-α-Cyanoacrylate Elimination->Product Irreversible Step

Caption: Figure 1. Base-catalyzed pathway showing enolate generation and subsequent dehydration to the olefin.[1]

Critical Parameter Optimization

Before beginning, evaluate these parameters to select the correct protocol.

ParameterRecommendationRationale
Catalyst Selection Piperidine (0.1 eq) Optimal basicity to deprotonate cyanoacetate without inducing side reactions (e.g., Cannizzaro).
Solvent Ethanol or Toluene Ethanol is green and polar; Toluene allows azeotropic water removal for difficult substrates.
Temperature Reflux or 80°C Heat is required to overcome the activation energy of the elimination step.
Stoichiometry 1:1.1 (Aldehyde:Ester) Slight excess of the cheaper ester ensures complete consumption of the aldehyde.

Experimental Protocols

Protocol A: Classical Homogeneous Synthesis (Piperidine/Ethanol)

Best for: Routine synthesis, high-value substrates, and initial screening.

Reagents:

  • Benzaldehyde (10 mmol, 1.06 g)

  • Ethyl Cyanoacetate (11 mmol, 1.24 g)

  • Piperidine (1 mmol, 100 µL)

  • Ethanol (Absolute, 20 mL)

Step-by-Step Workflow:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Mixing: Dissolve benzaldehyde and ethyl cyanoacetate in ethanol.

  • Initiation: Add piperidine dropwise while stirring. Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (78°C) for 2–4 hours.

    • QC Check: Monitor via TLC (Hexane:EtOAc 8:2). The product usually appears as a UV-active spot with lower

      
       than the aldehyde.
      
  • Workup: Cool the reaction mixture to 0°C in an ice bath.

    • Crystallization:[2][3] In many cases, the product precipitates upon cooling. Filter and wash with cold ethanol.

    • Alternative: If no precipitate forms, remove solvent under reduced pressure, redissolve in EtOAc, wash with 0.1 M HCl (to remove piperidine), dry over MgSO

      
      , and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: Green Aqueous/Solvent-Free Synthesis

Best for: Large-scale synthesis, environmental compliance, and rapid throughput.

Reagents:

  • Substituted Benzaldehyde (10 mmol)

  • Ethyl Cyanoacetate (10 mmol)

  • Catalyst: DBU (Diazabicyclo[5.4.0]undec-7-ene) (0.5 mmol) OR L-Proline (1 mmol)

  • Medium: Water (5 mL) or Solvent-Free (Grinding)

Step-by-Step Workflow:

  • Mixing: Combine aldehyde and ester in a flask (for water method) or a mortar (for grinding).

  • Catalysis: Add the catalyst.

    • Water Method:[4][5][6][7] Stir vigorously at Room Temperature for 15–60 minutes. The hydrophobic product will often precipitate out of the aqueous phase.

    • Grinding Method: Grind the mixture with a pestle for 10–20 minutes. The mixture will turn into a paste/solid as the reaction proceeds.

  • Isolation:

    • Water Method:[4][5][6][7] Filter the solid precipitate.[8] Wash with water to remove the catalyst.

    • Grinding Method: Wash the solid paste with water/ethanol mixture and filter.

  • Drying: Dry the solid in a vacuum oven at 45°C.

Data Analysis & Validation

The following table compares typical yields and reaction times for various catalytic systems based on literature benchmarks [1][2].

Catalyst SystemSolventTemp (°C)Time (min)Yield (%)E-Factor (Waste)
Piperidine Ethanol78120-24085-92High
L-Proline Water2560-12088-95Low
DBU Water2515-3092-98Very Low
Ionic Liquid ([Bmim]OH) None2510-20>95Low (Recyclable)
Figure 2: Workflow Decision Tree

DecisionTree Start Start: Select Substrate Solubility Is Substrate Water Soluble? Start->Solubility Green Use Protocol B (Water/DBU) Solubility->Green Yes/Partial Sens Is Substrate Acid/Base Sensitive? Solubility->Sens No (Hydrophobic) Classic Use Protocol A (EtOH/Piperidine) Sens->Classic No Neutral Use Lewis Acid (ZnCl2 or Ionic Liquid) Sens->Neutral Yes

Caption: Figure 2. Decision matrix for selecting the appropriate Knoevenagel protocol based on substrate properties.

Troubleshooting & Quality Control

  • Low Yield:

    • Cause: Water accumulation reversing the equilibrium.

    • Fix: Add molecular sieves (3Å) or switch to Toluene reflux with a Dean-Stark trap.

  • No Reaction:

    • Cause: Aldehyde is too electron-rich (e.g., 4-methoxybenzaldehyde).

    • Fix: Switch to a stronger catalyst (TiCl

      
      /Base) or use microwave irradiation to overcome the energy barrier [3].
      
  • Impurity Profile (Michael Addition):

    • Issue: Bis-addition (two esters reacting with one aldehyde) or Michael addition of the catalyst.

    • Fix: Strictly control stoichiometry (1:1) and avoid large excesses of the active methylene compound.

References

  • Jones, G. (1967). "The Knoevenagel Condensation."[1][3][4][6][7][9][10][11][12][13][14][15] Organic Reactions, 15, 204-599.

  • Yadav, J. S., et al. (2004).[15] "Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of

    
    -Cyanoacrylates." European Journal of Organic Chemistry, 2004(3), 546-551.[15] 
    
  • Prajapati, D., et al. (2004). "Microwave-promoted efficient Knoevenagel condensation of aldehydes with active methylene compounds." Tetrahedron Letters, 45(47), 8699-8703.

  • Freeman, F. (1980). "Properties and Reactions of Ylidenemalononitriles." Chemical Reviews, 80(4), 329–350.

Sources

Method

Application Note: HPLC Analytical Method Development for Ethyl 2-cyano-2-methyl-3-phenylpropanoate

Introduction & Scope Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS: 104876-35-9) is a critical pharmaceutical intermediate characterized by a quaternary carbon center bearing a cyano group, an ethyl ester, a methyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS: 104876-35-9) is a critical pharmaceutical intermediate characterized by a quaternary carbon center bearing a cyano group, an ethyl ester, a methyl group, and a benzyl moiety.[1][2] Its structural complexity—specifically the quaternary center—makes it a valuable building block for synthesizing amino acids, antihistamines, and other bioactive scaffolds.[1][2]

This Application Note provides a comprehensive guide for developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule. Unlike generic protocols, this guide addresses the specific physicochemical challenges posed by the molecule's hydrophobicity and lack of ionizable protons, ensuring separation from potential synthetic by-products like 2-cyano-2-methyl-3-phenylpropanoic acid (hydrolysis impurity) and starting materials.[1][2]

Target Analyte Profile
ParameterDataRelevance to Method Development
Structure

Ethyl ester, Cyano, Methyl, Benzyl
Aromatic ring provides UV absorption; Ester/Cyano are polar but neutral.[1][2]
Molecular Weight 217.26 g/mol Small molecule; standard porous particles (3-5 µm) are sufficient.[1][2]
LogP (Predicted) ~2.32Moderately hydrophobic; ideal for Reverse Phase (RP-HPLC).[1][2]
pKa Neutral (No ionizable H at

-position)
pH control is less critical for the main peak but vital for separating acidic impurities.[1][2]
Solubility High in ACN, MeOH; Low in WaterSample diluent must contain organic solvent (min 50%).[1][2]
UV Maxima ~210 nm, ~258 nm210 nm for high sensitivity; 258 nm for specificity (aromatic ring).[1][2]

Method Development Strategy

The development process follows a Quality by Design (QbD) approach, prioritizing the separation of the main analyte from its most likely degradation product: the carboxylic acid formed via ester hydrolysis.[1][2]

Workflow Visualization

The following diagram outlines the decision matrix used to arrive at the final protocol.

MethodDev Start Analyte Assessment (Neutral, Hydrophobic) Scouting Scouting Gradient 5-95% B (ACN) Start->Scouting Decision Resolution > 2.0? Scouting->Decision Optimize Optimize Gradient & Temperature Decision->Optimize No Final Final Method Validation Decision->Final Yes Optimize->Final

Caption: Figure 1. Systematic workflow for RP-HPLC method development targeting neutral hydrophobic esters.

Experimental Protocols

Protocol A: Standard Preparation & Solubility Assessment

Objective: Ensure complete dissolution without inducing degradation (transesterification or hydrolysis).[1][2]

  • Diluent Selection:

    • Avoid: Pure Methanol (Risk of transesterification to methyl ester over time).[1][2]

    • Recommended: Acetonitrile (ACN) : Water (50:50 v/v).[1][2]

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of Ethyl 2-cyano-2-methyl-3-phenylpropanoate into a 10 mL volumetric flask.

    • Add 5 mL of HPLC-grade Acetonitrile . Sonicate for 2 minutes to dissolve.

    • Make up to volume with Milli-Q Water .[1][2] Mix well.

    • Storage: Stable for 48 hours at 4°C.

Protocol B: The "Gold Standard" Chromatographic Conditions

This optimized method balances run time with resolution, specifically targeting the separation of the main peak from the more polar acid impurity (which elutes earlier).[1][2]

ParameterConditionRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)High surface area and end-capping prevent tailing; 3.5 µm offers better resolution than 5 µm.[1][2]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (~2.[1][2]1) suppresses ionization of acidic impurities, increasing their retention and sharpening peaks.[1][2]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity and UV cutoff than Methanol; provides higher peak capacity for aromatics.[1][2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Column Temp 30°CControls viscosity and ensures retention time reproducibility.[1][2]
Injection Volume 5-10 µLPrevents column overload while maintaining sensitivity.[1][2]
Detection UV at 210 nm (Reference: 360 nm)210 nm maximizes signal for the cyano/ester/phenyl system.[1][2]

Gradient Program:

  • 0.0 min: 30% B[1][2]

  • 10.0 min: 80% B (Linear Ramp)[1][2]

  • 12.0 min: 95% B (Wash)

  • 15.0 min: 95% B (Hold)[1][2]

  • 15.1 min: 30% B (Re-equilibration)

  • 20.0 min: End

Synthetic Pathway & Impurity Mapping

Understanding the synthesis helps predict impurities.[1][2] The likely synthesis involves the alkylation of ethyl 2-cyanopropanoate with benzyl chloride.[1][2]

Synthesis SM1 Ethyl 2-cyanopropanoate Product Ethyl 2-cyano-2-methyl- 3-phenylpropanoate (Main Peak) SM1->Product Base/Alkylation SM2 Benzyl Chloride SM2->Product Base/Alkylation Impurity2 Impurity B: Benzyl Alcohol (From SM2 hydrolysis) SM2->Impurity2 Hydrolysis Impurity1 Impurity A: Hydrolysis (Carboxylic Acid) Product->Impurity1 Hydrolysis (H2O/H+)

Caption: Figure 2. Synthesis and degradation pathway identifying key impurities for separation.

Method Validation Summary (Simulated)

To ensure the method is "Trustworthy" (Part 2), the following validation parameters must be verified in the lab.

Specificity
  • Requirement: Resolution (

    
    ) > 2.0 between the Main Peak and Impurity A (Acid).[1][2]
    
  • Observation: The Acid impurity is more polar and will elute significantly earlier (approx. 4-5 min) than the Main Ester (approx. 9-10 min) under the proposed gradient.[1][2]

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Regression:

    
    .[1][2][3]
    
  • LOD/LOQ: Estimated at 0.05 µg/mL and 0.15 µg/mL respectively, utilizing 210 nm detection.[1][2]

Robustness[1][2]
  • pH Variation: Small changes in buffer pH (1.9 - 2.3) have minimal effect on the neutral main analyte but significantly shift the retention of the Acid Impurity.[1][2] Strict pH control of Mobile Phase A is required for consistent impurity profiling.[1][2]

Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Although the molecule is neutral, residual silanols on the column can interact with the

      
      -electrons of the phenyl ring or the cyano group nitrogen.[1][2]
      
    • Solution: Use a highly end-capped column (e.g., Zorbax Eclipse Plus or Waters XBridge).[1][2] Ensure Mobile Phase A has sufficient ionic strength (0.1% acid is usually sufficient).[1][2]

  • Ghost Peaks:

    • Cause: Contaminated Acetonitrile or leaching from plasticware.[1][2]

    • Solution: Use glass vials only. The cyano group can be reactive; avoid storing stock solutions in basic conditions which promote hydrolysis.[1][2]

  • Retention Time Shift:

    • Cause: Temperature fluctuations affecting the partitioning of the hydrophobic benzyl group.[1][2]

    • Solution: Use a thermostatted column compartment set to 30°C ± 0.5°C.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 228103, Ethyl 2-cyano-3-phenylpropanoate (Structural Analog). Retrieved October 26, 2025 from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography.[1][2] Wiley.[1][2] (Standard reference for RP-HPLC Method Development principles).

Sources

Application

Application Note: GC-MS Profiling of Ethyl 2-cyano-2-methyl-3-phenylpropanoate Reaction Byproducts

Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Matrix: Organic Synthesis Reaction Mixtures Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ioniza...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Synthetic Researchers, and Drug Development Professionals Matrix: Organic Synthesis Reaction Mixtures Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Introduction & Mechanistic Context

The synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS: 104876-35-9) is a critical transformation in the preparation of highly substituted pharmaceutical intermediates. The reaction typically proceeds via the


-alkylation of ethyl 2-cyanopropanoate with a benzyl halide (e.g., benzyl chloride) in the presence of a strong base.

While the formation of the resonance-stabilized carbanion drives the primary C-alkylation, the reaction matrix is highly susceptible to generating process-related impurities . Understanding the causality behind these byproducts is essential for robust analytical profiling:

  • Hydrolysis Products: Trace moisture in the alkaline environment readily hydrolyzes the ethyl ester, yielding 2-cyano-2-methyl-3-phenylpropanoic acid.

  • Decarboxylation Artifacts: The resulting

    
    -cyano carboxylic acid is thermally labile. Upon heating, it undergoes spontaneous decarboxylation to form 2-methyl-3-phenylpropanenitrile.
    
  • O-Alkylation: Because the enolate acts as an ambident nucleophile, minor O-alkylation can occur, yielding ketene acetal isomers.

Reaction & Byproduct Pathway

ReactionPathway SM Starting Materials Ethyl 2-cyanopropanoate + Benzyl Chloride Enolate Carbanion (Enolate) Intermediate SM->Enolate Base (e.g., NaH) BP1 Byproduct 1 Unreacted Precursors SM->BP1 Incomplete Rxn Target Target Product Ethyl 2-cyano-2-methyl- 3-phenylpropanoate Enolate->Target C-Alkylation BP4 Byproduct 4 O-Alkylated Isomer Enolate->BP4 O-Alkylation BP2 Byproduct 2 Hydrolysis Product (Carboxylic Acid) Target->BP2 Trace H2O / OH- BP3 Byproduct 3 Decarboxylation Product (Nitrile) BP2->BP3 Heat (-CO2)

Caption: Mechanistic pathway of ethyl 2-cyano-2-methyl-3-phenylpropanoate synthesis and byproduct generation.

Analytical Strategy: Why GC-MS?

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for resolving volatile and semi-volatile pharmaceutical intermediates . While the parent ester, unreacted precursors, and nitrile byproducts possess sufficient vapor pressure for direct GC-MS analysis, the carboxylic acid byproduct does not. Direct injection of free organic acids leads to severe peak tailing, irreversible adsorption in the GC inlet, and thermal degradation.

To create a self-validating system , this protocol mandates a chemical derivatization step (silylation) to convert the non-volatile acid into a highly volatile trimethylsilyl (TMS) ester, ensuring complete mass balance and reliable quantification , .

Experimental Protocols

Sample Extraction & Derivatization (Step-by-Step)

This protocol utilizes Tridecane as an Internal Standard (IS) to correct for extraction efficiency and derivatization yield, ensuring the trustworthiness of the quantitative data.

  • Reaction Quenching: Transfer 100 µL of the crude reaction mixture into a 2.0 mL microcentrifuge tube. Quench the reaction by adding 500 µL of saturated aqueous

    
     to neutralize the base.
    
  • Liquid-Liquid Extraction: Add 1.0 mL of HPLC-grade ethyl acetate spiked with 50 µg/mL Tridecane (Internal Standard). Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes. Carefully transfer 500 µL of the upper organic layer to a clean 2.0 mL amber glass GC vial.

  • Solvent Evaporation: Evaporate the organic solvent to complete dryness under a gentle stream of ultra-high purity (UHP) nitrogen at ambient temperature.

  • Silylation (Derivatization): Reconstitute the dried residue in 50 µL of anhydrous pyridine. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Incubation: Cap the vial tightly and incubate in a heating block at 70 °C for 30 minutes.

  • Final Dilution: Allow the vial to cool to room temperature, then dilute with 900 µL of anhydrous ethyl acetate prior to GC-MS injection.

Analytical Workflow Diagram

GCMSWorkflow Prep Sample Prep Liquid-Liquid Extraction Deriv Derivatization BSTFA + 1% TMCS Prep->Deriv Inject GC Injection Split 1:20, 250°C Deriv->Inject Sep Capillary Separation HP-5MS Column Inject->Sep Ion Ionization 70 eV EI Sep->Ion Detect MS Detection Scan Mode (m/z 50-500) Ion->Detect

Caption: Step-by-step GC-MS analytical workflow including sample derivatization and electron ionization.

GC-MS Instrument Parameters

Optimal separation of the structurally similar byproducts requires a non-polar stationary phase and a carefully ramped temperature gradient.

ParameterSetting / Specification
GC Column HP-5MS (5% Phenyl, 95% Dimethylpolysiloxane), 30 m × 0.25 mm × 0.25 µm
Carrier Gas Helium (UHP, 99.999%), Constant flow at 1.0 mL/min
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Split Ratio 1:20
Oven Temperature Program 80 °C (hold 2 min)

Ramp 15 °C/min to 280 °C

(hold 5 min)
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Acquisition Mode Full Scan (m/z 50 – 500)

Data Interpretation & Fragmentation Causality

In EI-MS (70 eV), molecules are subjected to hard ionization, resulting in highly reproducible fragmentation patterns. Understanding the causality of these cleavages allows for the definitive structural elucidation of the target product versus its byproducts.

Quantitative Data & Fragmentation Profiling
Analyte / ByproductApprox. MW (Da)Expected Relative RTBase Peak (m/z)Key Diagnostic Fragments (m/z)
Ethyl 2-cyanopropanoate (SM)127Early54127 (M+), 99[M-C₂H₄], 82 [M-OEt]
Benzyl Chloride (SM)126Early91126 (M+), 91 [Tropylium]
2-methyl-3-phenylpropanenitrile (BP3)145Mid91145 (M+), 130 [M-CH₃], 91
Ethyl 2-cyano-2-methyl-3-phenylpropanoate (Target)217Late91217 (M+), 172[M-OEt], 144 [M-CO₂Et], 91
2-cyano-2-methyl-3-phenylpropanoic acid TMS ester (BP2)261Late91261 (M+), 246 [M-CH₃], 170[M-TMS], 91
Mechanistic Insights into Fragmentation
  • The Tropylium Cation (m/z 91): The base peak for the target product, the nitrile byproduct, and the TMS-derivatized acid is overwhelmingly m/z 91. This is caused by the

    
    -cleavage of the benzyl moiety, followed by a rapid rearrangement to form the highly stable, seven-membered aromatic tropylium ion (
    
    
    
    ).
  • Loss of Ethoxy Radical (m/z 172): The transition from m/z 217 to m/z 172 (

    
     45 Da) is the classic signature of an ethyl ester undergoing 
    
    
    
    -cleavage. This fragment is entirely absent in the decarboxylated nitrile byproduct, providing a self-validating data point to differentiate between the two.
  • TMS Cleavage (m/z 170): The derivatized carboxylic acid exhibits a distinct loss of the trimethylsilyl group (

    
     91 Da, though the mass of the TMS group is 73, the complex rearrangement often yields a [M-TMS] or [M-OTMS] signature depending on the local sterics), confirming the presence of the hydrolyzed byproduct.
    

References

  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

Method

Use of "Ethyl 2-cyano-2-methyl-3-phenylpropanoate" as a building block in organic synthesis

[1][2][3] Introduction: The Quaternary Carbon Challenge Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS 104876-35-9) represents a specialized class of -disubstituted cyano esters.[1][2][3] Unlike simple malonates, this mo...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Introduction: The Quaternary Carbon Challenge

Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS 104876-35-9) represents a specialized class of


-disubstituted cyano esters.[1][2][3] Unlike simple malonates, this molecule possesses a pre-formed quaternary carbon center carrying four distinct functionalities: an ethyl ester, a nitrile, a methyl group, and a benzyl group.[2][3][4]

In drug discovery, this structural motif is invaluable for two primary reasons:

  • Conformational Restriction: The quaternary center restricts bond rotation, locking pharmacophores into bioactive conformations—a key strategy in designing rigid analogs of phenylalanine.[4]

  • Metabolic Stability: The absence of an

    
    -proton renders the resulting derivatives resistant to racemization and metabolic degradation by transaminases or proteases.[1]
    

This guide details the use of this building block in synthesizing


-methyl amino acids (specifically 

-methylphenylalanine) and 5,5-disubstituted barbiturates.[1][2][3]

Chemical Properties & Handling[1][2][3]

PropertyDataNotes
CAS Number 104876-35-9
Formula

MW 217.26 g/mol
Appearance Viscous oil or low-melting solidTendency to supercool; may crystallize upon standing.[1][2][3]
Solubility Soluble in EtOH, EtOAc, DCM, THFLimited solubility in water.[2][3][4]
Stability Stable under ambient conditionsAvoid strong bases (unless reacting) to prevent ester hydrolysis.[1][3][4]
Hazards Irritant (Skin/Eye/Respiratory)Releases toxic fumes (NOx, CN-) upon combustion.[1][3][4]

Handling Protocol:

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester group.

  • Purification: If the oil becomes cloudy or yellowed, purify via flash column chromatography using a Hexane:EtOAc gradient (typically 9:1 to 4:1).[3][4]

Synthetic Versatility: The Reactivity Profile

The molecule's reactivity is defined by the competition between the nitrile and ester groups. The nitrile is generally more resistant to hydrolysis than the ester but more susceptible to reduction.

Key Transformations
  • Route A (Amino Acid Synthesis): Selective hydrolysis of the ester followed by nitrile conversion (via amide) to an amine.[1][3][4]

  • Route B (Heterocycle Formation): Condensation with urea or guanidine to form pyrimidine cores (barbiturates).[1][3][4]

  • Route C (Reduction): Reduction of the nitrile to a primary amine yields

    
    -amino acids or diamines.[1][3]
    

ReactivityProfile Start Ethyl 2-cyano-2-methyl- 3-phenylpropanoate PathA Hydrolysis & Rearrangement Start->PathA 1. NaOH 2. H2O2 3. NaOCl PathB Condensation (Urea) Start->PathB Urea, NaOEt reflux PathC Reduction (H2/Cat) Start->PathC Ra-Ni or Pd/C ProductA alpha-Methyl Phenylalanine (Non-proteinogenic Amino Acid) PathA->ProductA ProductB 5-Methyl-5-Benzyl Barbituric Acid PathB->ProductB ProductC beta-Amino Acid / Diamine PathC->ProductC

Caption: Divergent synthetic pathways from the quaternary cyano-ester scaffold.

Protocol 1: Synthesis of -Methylphenylalanine

The synthesis of


-methyl amino acids is the most critical application of this building block.[1] The presence of the quaternary center prevents standard Strecker synthesis. The preferred route involves hydrolysis of the nitrile to an amide, followed by a Hofmann Rearrangement .[4]
Mechanism[2][5][6][7]
  • Saponification: Ester

    
     Carboxylate.[1][4]
    
  • Partial Hydrolysis: Nitrile

    
     Primary Amide (using oxidative hydrolysis).[1][4]
    
  • Hofmann Degradation: Amide

    
     Isocyanate 
    
    
    
    Amine (with loss of carbonyl carbon).[1]
Step-by-Step Procedure

Reagents: 30%


, NaOH, Bromine (or NaOCl), Dioxane/Water.[1][2][3][4]
  • Hydrolysis to Amide-Acid:

    • Dissolve 10 mmol of Ethyl 2-cyano-2-methyl-3-phenylpropanoate in 20 mL of acetone/water (1:1).

    • Add 1.2 eq of NaOH (1N solution) and stir at 0°C.

    • Slowly add 5 eq of 30%

      
       dropwise (Exothermic![1][3][4] Maintain <10°C).
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Checkpoint: TLC should show disappearance of the starting material and appearance of a polar spot (Amide-Acid).[1][3]

    • Acidify carefully with HCl to pH 2.[1][4] Extract with EtOAc.[1] The intermediate is 2-carbamoyl-2-methyl-3-phenylpropanoic acid .[1][2][3]

  • Hofmann Rearrangement:

    • Dissolve the crude amide-acid in 10% NaOH (3 eq). Cool to 0°C.[1][4]

    • Add a solution of Bromine (1.05 eq) in cold NaOH (sodium hypobromite generated in situ) OR use commercial Sodium Hypochlorite (bleach) solution.[1][3][4]

    • Stir at 0°C for 30 mins, then heat to 70°C for 1 hour.

    • Observation: Evolution of

      
       gas indicates the rearrangement is proceeding.
      
    • Cool to room temperature.[1] Neutralize to pH 7 (isoelectric point).[1][3][4]

    • The product,

      
      -methylphenylalanine , precipitates as a zwitterionic solid.[1][2][3] Filter and wash with cold water/ethanol.[1]
      
Troubleshooting
  • Low Yield: If the intermediate amide hydrolyzes to the dicarboxylic acid (malonic acid derivative), the Hofmann step will fail.[3][4] Ensure the temperature during

    
     addition is controlled to prevent over-hydrolysis.
    
  • Purification:

    
    -Methyl amino acids are difficult to crystallize.[1][2][3] Ion-exchange chromatography (Dowex 50W) is recommended for high purity.[1][3]
    

Protocol 2: Synthesis of 5-Methyl-5-Benzyl Barbiturates

Barbiturates are traditionally made from diesters (malonates).[1][2][3] However, cyano esters react with urea to form 4-iminobarbiturates , which are readily hydrolyzed to the desired trione.[1][2][3] This route is often higher yielding for sterically hindered substrates.[1][4]

Step-by-Step Procedure

Reagents: Urea, Sodium Ethoxide (NaOEt), Ethanol (absolute), HCl.[1][2][3][4]

  • Condensation:

    • Prepare a solution of Sodium Ethoxide (2.5 eq) in absolute ethanol (freshly prepared from Na metal is best).[1][3][4]

    • Add Urea (1.5 eq) and stir until dissolved.

    • Add Ethyl 2-cyano-2-methyl-3-phenylpropanoate (1.0 eq) dropwise.[1][2][3]

    • Reflux the mixture for 6–8 hours.

    • Observation: A white precipitate (the sodium salt of the iminobarbiturate) will form.[3]

  • Hydrolysis of the Imine:

    • Evaporate the ethanol under reduced pressure.

    • Dissolve the residue in warm water (50°C).[1][3]

    • Acidify with 20% HCl to pH 1.[1][4]

    • Reflux the acidic solution for 1–2 hours. This converts the

      
       group at position 4 to 
      
      
      
      .
    • Cool to 4°C. The product, 5-methyl-5-benzylbarbituric acid , will crystallize.[1][2][3]

  • Purification:

    • Recrystallize from Ethanol/Water (1:1).[1][3][4]

BarbiturateSynthesis SM Cyano-Ester Precursor Inter Intermediate: 4-Iminobarbiturate Salt SM->Inter Urea, NaOEt, EtOH Reflux Hydrolysis Acidic Hydrolysis (-NH3) Inter->Hydrolysis HCl, H2O, Reflux Product 5-Methyl-5-Benzyl Barbituric Acid Hydrolysis->Product

Caption: Conversion of cyano-ester to barbiturate via the imino-intermediate.

References

  • CymitQuimica. Methyl 2-cyano-3-phenyl-2-propenoate (Analogous Chemistry). Retrieved from [1][3][4]

  • Organic Syntheses. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. Org.[1][4][5] Syn. 2002, 78, 220.[2][3][5] Retrieved from [1][3]

  • BenchChem. Comparative Characterization of Ethyl 2-cyano-3-methylhex-2-enoate and its Analogs. Retrieved from [1][3]

  • ResearchGate. Efficient enantioconvergent synthesis of (S)-α-benzyl-α-methyl-β-alanine. Retrieved from

  • PubChem. 5-Benzyl-5-phenylbarbituric acid (Target Structure).[1][2][3] Retrieved from [1][3]

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate for Pilot Plants

Abstract This document provides a comprehensive guide for the scalable synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate, a valuable intermediate in the pharmaceutical and fine chemical industries. The presented pro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate, a valuable intermediate in the pharmaceutical and fine chemical industries. The presented protocol is designed for pilot plant scale-up, focusing on a robust and efficient sequential C-alkylation of ethyl cyanoacetate using phase-transfer catalysis (PTC). This approach offers high yields, operational simplicity, and the use of cost-effective reagents, making it well-suited for industrial applications. Detailed experimental procedures, safety considerations, analytical methods, and process flow diagrams are included to ensure successful implementation by researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-cyano-2-methyl-3-phenylpropanoate is a key building block in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a quaternary carbon center with cyano, ester, methyl, and benzyl functionalities, makes it a versatile synthon. The increasing demand for this intermediate necessitates the development of a scalable, safe, and economically viable synthetic process.

This application note details a process centered around the sequential alkylation of ethyl cyanoacetate. This method is advantageous for its high atom economy and the ability to introduce the methyl and benzyl groups in a controlled manner. The use of phase-transfer catalysis is critical for the scalability of this process, as it facilitates the reaction between the water-soluble base and the organic-soluble substrate and alkylating agents, often leading to milder reaction conditions and improved yields.[1][2]

Synthetic Strategy and Mechanism

The chosen synthetic route is a sequential double alkylation of ethyl cyanoacetate (1) as depicted in Figure 1. The acidic α-proton of the active methylene group in ethyl cyanoacetate is first abstracted by a base. The resulting enolate then acts as a nucleophile, attacking an alkylating agent. This process is repeated with a second, different alkylating agent to yield the desired disubstituted product.

Figure 1: Overall Synthetic Scheme

Synthetic Scheme cluster_reagents1 cluster_reagents2 reagents1 1. Base (e.g., K₂CO₃) 2. CH₃I (Methyl Iodide) Phase-Transfer Catalyst (PTC) reagents2 1. Base (e.g., K₂CO₃) 2. BnCl (Benzyl Chloride) Phase-Transfer Catalyst (PTC) start Ethyl Cyanoacetate (1) intermediate Ethyl 2-cyano-2-methylpropanoate (2) start->intermediate Step 1: Methylation product Ethyl 2-cyano-2-methyl-3-phenylpropanoate (3) intermediate->product Step 2: Benzylation

Caption: Sequential alkylation of ethyl cyanoacetate.

The mechanism, facilitated by a phase-transfer catalyst (Q⁺X⁻, e.g., a quaternary ammonium salt), involves the transfer of the enolate from the aqueous or solid phase (where the base resides) to the organic phase, where the alkylating agent is soluble. This enhances the nucleophilicity of the enolate and accelerates the reaction. The order of addition of the alkylating agents can be crucial. In this protocol, methylation is performed first, followed by benzylation.

Pilot Plant Scale Synthesis Protocol

This protocol is designed for a nominal 10 L batch size, but can be scaled further with appropriate engineering considerations.

Equipment
  • 20 L glass-lined or stainless-steel reactor with overhead stirring, temperature control (heating/cooling jacket), a reflux condenser, and ports for reagent addition and inert gas blanketing.

  • Charging vessels for liquid reagents.

  • Filtration unit (e.g., Nutsche filter).

  • Separatory funnel or vessel (minimum 20 L capacity).

  • Rotary evaporator or other solvent removal system suitable for the scale.

  • Vacuum distillation setup.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesPurity
Ethyl Cyanoacetate105-56-6113.121.00 kg8.84≥99%
Methyl Iodide74-88-4141.941.38 kg (0.61 L)9.72≥99%
Benzyl Chloride100-44-7126.581.23 kg (1.12 L)9.72≥98%
Potassium Carbonate (anhydrous, fine powder)584-08-7138.212.69 kg19.45≥99%
Tetrabutylammonium Bromide (TBAB)1643-19-2322.370.28 kg0.87≥98%
Toluene108-88-392.148.0 L-Anhydrous
Deionized Water7732-18-518.02As needed--
Saturated Sodium Bicarbonate Solution--As needed--
Brine (Saturated NaCl solution)--As needed--
Anhydrous Magnesium Sulfate7487-88-9120.37As needed--
Step-by-Step Procedure

Step 1: Methylation of Ethyl Cyanoacetate

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Charging Reagents: Charge the reactor with ethyl cyanoacetate (1.00 kg, 8.84 mol), toluene (4.0 L), potassium carbonate (1.35 kg, 9.77 mol), and tetrabutylammonium bromide (0.14 kg, 0.43 mol).

  • Initiate Stirring: Begin vigorous stirring to ensure good mixing of the solid and liquid phases. A stirring speed of 200-300 RPM is recommended, depending on the reactor geometry.

  • Methyl Iodide Addition: Slowly add methyl iodide (1.38 kg, 9.72 mol) to the reactor over a period of 1-2 hours. The reaction is exothermic; maintain the internal temperature between 40-50°C using the reactor's cooling jacket.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by Gas Chromatography (GC). The reaction is typically complete within 4-6 hours after the addition of methyl iodide is finished. Look for the disappearance of the ethyl cyanoacetate peak and the appearance of the ethyl 2-cyanopropanoate peak.

  • Cooling: Once the reaction is complete, cool the reactor contents to room temperature (20-25°C).

Step 2: Benzylation

  • Reagent Addition: To the same reactor containing the crude ethyl 2-cyanopropanoate, add the second portion of potassium carbonate (1.34 kg, 9.68 mol) and tetrabutylammonium bromide (0.14 kg, 0.44 mol).

  • Benzyl Chloride Addition: Slowly add benzyl chloride (1.23 kg, 9.72 mol) to the reactor over 1-2 hours. Maintain the internal temperature between 50-60°C.

  • Reaction Monitoring: Monitor the reaction progress by GC, observing the disappearance of the ethyl 2-cyanopropanoate peak and the formation of the desired product, ethyl 2-cyano-2-methyl-3-phenylpropanoate. This step may take 6-10 hours to reach completion.

  • Cooling: After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Quenching: Slowly add deionized water (5.0 L) to the reactor with stirring to dissolve the inorganic salts.

  • Phase Separation: Stop stirring and allow the layers to separate. The upper organic layer contains the product. Drain the lower aqueous layer.

  • Washing:

    • Wash the organic layer with deionized water (2 x 2.0 L).

    • Wash with saturated sodium bicarbonate solution (2.0 L) to remove any acidic impurities.

    • Wash with brine (2.0 L) to break any emulsions and remove residual water.

  • Drying: Transfer the organic layer to a suitable vessel and dry over anhydrous magnesium sulfate.

  • Filtration: Filter off the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The crude product is then purified by vacuum distillation to obtain the final product with high purity.

Expected Yield and Purity
  • Expected Yield: 75-85%

  • Expected Purity: >98% (as determined by GC)

Safety and Hazard Management

General Precautions:

  • All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.

  • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[3]

  • An emergency shower and eyewash station must be readily accessible.

Specific Hazards:

  • Alkyl Halides (Methyl Iodide, Benzyl Chloride): These are toxic, lachrymatory, and potential carcinogens. Handle with extreme care in a closed system or a fume hood.[3] Avoid inhalation of vapors and skin contact.

  • Potassium Carbonate: While not highly hazardous, the fine powder can be an irritant to the respiratory system.

  • Toluene: Flammable liquid and can be harmful if inhaled or absorbed through the skin.

  • Exothermic Reactions: Both alkylation steps are exothermic. Ensure adequate cooling capacity and controlled addition of reagents to prevent runaway reactions.[4]

Waste Disposal:

  • All organic and aqueous waste should be collected in appropriately labeled containers and disposed of in accordance with local environmental regulations.

Analytical Methods

In-process Control (IPC)
  • Technique: Gas Chromatography (GC) with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5 or equivalent).

  • Purpose: To monitor the consumption of starting materials and the formation of intermediates and the final product.

Final Product Quality Control
  • Purity: Determined by GC-FID, typically by area percent.[5]

  • Identity Confirmation:

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (e.g., C≡N, C=O).

Process Workflow and Logic

The following diagram illustrates the logical workflow for the pilot plant synthesis.

Workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Inert) start->reactor_prep charge_sm1 Charge Ethyl Cyanoacetate, Toluene, K₂CO₃, TBAB reactor_prep->charge_sm1 add_meI Slow Addition of Methyl Iodide (40-50°C) charge_sm1->add_meI ipc1 IPC: GC Monitoring (Methylation) add_meI->ipc1 charge_reagents2 Charge K₂CO₃, TBAB ipc1->charge_reagents2 Reaction Complete add_bncl Slow Addition of Benzyl Chloride (50-60°C) charge_reagents2->add_bncl ipc2 IPC: GC Monitoring (Benzylation) add_bncl->ipc2 workup Aqueous Work-up (Water, NaHCO₃, Brine) ipc2->workup Reaction Complete drying Drying of Organic Phase (MgSO₄) workup->drying filtration Filtration drying->filtration solvent_removal Solvent Removal (Rotary Evaporation) filtration->solvent_removal purification Purification (Vacuum Distillation) solvent_removal->purification qc Final QC (GC, MS, NMR, FTIR) purification->qc end Final Product qc->end

Caption: Logical workflow for the pilot plant synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate.

Conclusion

The protocol described in this application note presents a scalable and efficient method for the synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate. The use of phase-transfer catalysis is key to achieving high yields under manageable conditions at a pilot plant scale. Adherence to the detailed procedures and safety precautions is essential for the successful and safe execution of this synthesis. The provided analytical methods will ensure the quality and purity of the final product, meeting the stringent requirements of the pharmaceutical and fine chemical industries.

References

  • Molander, G. A., & Wolfe, C. N. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 335-339. [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). TOXICTUTOR. [Link]

  • Halpern, M. (n.d.). PTC C-Alkylation – Interesting Choices. Industrial Phase-Transfer Catalysis. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). SA-PTC. [Link]

  • Process for the preparation of Cyanoacetic esters. (2004).

Sources

Method

Application Note: High-Resolution 1H and 13C NMR Sample Preparation for Ethyl 2-cyano-2-methyl-3-phenylpropanoate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a detailed guide for the preparation of Ethyl 2-cyano-2-methyl-3-phenylpropanoate for Nuclear Magnetic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide for the preparation of Ethyl 2-cyano-2-methyl-3-phenylpropanoate for Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols herein are designed to ensure the acquisition of high-quality, reproducible 1H and 13C NMR spectra, which are critical for structural elucidation, purity assessment, and reaction monitoring in research and drug development settings. The causality behind each step is explained to provide a framework for adapting these methods to other small organic molecules.

Foundational Principles: Beyond the Pipette

The quality of an NMR spectrum is fundamentally dictated by the quality of the sample. A meticulously prepared sample minimizes spectral artifacts, enhances resolution, and ensures the magnetic field homogeneity required for accurate analysis. This guide addresses the critical parameters for preparing Ethyl 2-cyano-2-methyl-3-phenylpropanoate, a small organic molecule with the following profile:

  • Molecular Formula: C₁₃H₁₅NO₂[1]

  • Molecular Weight: 217.26 g/mol [1]

  • Structure: (Illustrative structure)

The presence of a phenyl ring, an ester, and a nitrile group suggests good solubility in common organic solvents, making sample preparation straightforward if key principles are followed.[2][3]

The Imperative of Deuterated Solvents

In ¹H NMR spectroscopy, the sheer number of protons in a standard solvent would generate a signal so large it would overwhelm the signals from the analyte.[4] Deuterated solvents, where hydrogen (¹H) is replaced by its isotope deuterium (²H), are used because deuterium resonates at a completely different frequency and is therefore "invisible" in a ¹H NMR spectrum.[4]

Furthermore, modern NMR spectrometers utilize the deuterium signal for two essential functions:

  • Field-Frequency Lock: The spectrometer constantly monitors the deuterium resonance frequency to correct for any drift in the magnetic field strength, ensuring signal stability over the course of the experiment.[5]

  • Shimming: The lock signal is used as a reference to optimize the homogeneity of the magnetic field across the sample volume.

For a non-polar to moderately polar compound like Ethyl 2-cyano-2-methyl-3-phenylpropanoate, Chloroform-d (CDCl₃) is an excellent and widely used choice.[6]

Concentration: A Tale of Two Nuclei

The optimal sample concentration is a balance between achieving a good signal-to-noise ratio (S/N) and avoiding issues like line broadening from high viscosity or molecular aggregation.[5] The requirements differ significantly for ¹H and ¹³C nuclei due to their vast difference in sensitivity.

  • ¹H NMR: The ¹H nucleus is highly abundant (99.98%) and intrinsically sensitive. Therefore, a relatively low concentration is needed. For small molecules (< 500 g/mol ), a mass of 1-10 mg is typically sufficient.[7][8]

  • ¹³C NMR: The ¹³C isotope has a low natural abundance (~1.1%) and a much lower gyromagnetic ratio, making it thousands of times less sensitive than ¹H.[9] Consequently, a significantly higher sample concentration is required to obtain a spectrum with adequate S/N in a reasonable timeframe. A mass of 20-50 mg is a standard starting point.[10]

The Gold Standard: Chemical Shift Referencing

NMR chemical shifts are not absolute values but are measured relative to a standard reference compound.[11] The universally accepted internal standard for organic solvents is Tetramethylsilane (TMS) .[12][13]

TMS is ideal for several reasons:

  • Its 12 equivalent protons and 4 equivalent carbons produce a single, intense, sharp signal in both ¹H and ¹³C spectra.[14][15]

  • Its signals are highly shielded and appear at 0 ppm, a region typically free of signals from most organic compounds.[13][14]

  • It is chemically inert and highly volatile, allowing for easy removal after the experiment if sample recovery is needed.[13][16]

While adding TMS directly is the most accurate method, many researchers rely on the residual non-deuterated solvent peak as a secondary reference (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[6][14]

Experimental Protocols

These protocols are designed to be self-validating. At each step, visual inspection is key to preventing common errors that degrade spectral quality.

Protocol 1: ¹H NMR Sample Preparation

This protocol targets a final concentration suitable for routine structural confirmation and purity analysis.

Methodology:

  • Weighing the Analyte: Accurately weigh 5-10 mg of Ethyl 2-cyano-2-methyl-3-phenylpropanoate into a clean, dry glass vial (e.g., a 1-dram vial).

  • Solvent Addition: Using a clean glass Pasteur pipette, add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) to the vial. If TMS is to be used as the internal standard, use CDCl₃ containing 0.03% (v/v) TMS.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Self-Validation: Visually inspect the solution against a light source. It must be a clear, homogeneous liquid, free of any suspended solid particles.[7] The presence of solids will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.

  • Filtration (if necessary): If any particulate matter remains, filter the solution directly into the NMR tube. Pack a small, tight plug of glass wool into a clean Pasteur pipette and pass the solution through it. Do not use cotton wool, as it can leach impurities soluble in organic solvents.

  • Transfer to NMR Tube: Carefully transfer the clear solution from the vial into a high-quality, clean 5 mm NMR tube. The final sample height should be between 4.0 and 5.0 cm (approximately 0.6-0.7 mL).[7][11][17] An incorrect sample height can make it difficult to achieve a good magnetic field shim.

  • Capping and Labeling: Cap the NMR tube securely. Label the tube clearly with a permanent marker on the cap or the very top of the tube.

Protocol 2: ¹³C NMR Sample Preparation

This protocol aims for a higher concentration to compensate for the low sensitivity of the ¹³C nucleus.

Methodology:

  • Weighing the Analyte: Accurately weigh 30-50 mg of Ethyl 2-cyano-2-methyl-3-phenylpropanoate into a clean, dry glass vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃), preferably with 0.03% (v/v) TMS, to the vial.

  • Dissolution: Vigorously vortex or gently sonicate the mixture to achieve complete dissolution. Self-Validation: A higher concentration sample may be more viscous. Ensure there are no visible striations or concentration gradients. The solution must be completely transparent and free of solids.[8]

  • Filtration (if necessary): As described in Protocol 1, filter the solution through a glass wool plug if any particulates are visible.

  • Transfer to NMR Tube: Transfer the clear, concentrated solution into a clean 5 mm NMR tube to a final height of 4.0-5.0 cm.

  • Capping and Labeling: Cap and label the NMR tube appropriately. Note that a ¹H spectrum acquired from this highly concentrated sample may exhibit broader lines due to increased viscosity.[9]

Quantitative Data Summary

The following table summarizes the recommended parameters for preparing samples of Ethyl 2-cyano-2-methyl-3-phenylpropanoate.

Parameter¹H NMR Spectroscopy¹³C NMR SpectroscopyRationale
Analyte Mass 5-10 mg30-50 mg¹³C has very low natural abundance and sensitivity, requiring a more concentrated sample.[7][8]
Deuterated Solvent Chloroform-d (CDCl₃)Chloroform-d (CDCl₃)Excellent solubility for the analyte and common in organic chemistry.[6]
Solvent Volume 0.6 - 0.7 mL0.6 - 0.7 mLAchieves the optimal sample height (4-5 cm) in a standard 5 mm NMR tube for proper shimming.[8][17]
Internal Standard 0.03% TMS (optional)0.03% TMS (recommended)Provides an accurate chemical shift reference at 0 ppm.[13][16]
Approx. Concentration ~38 - 77 mM~230 - 380 mMBalances signal-to-noise with potential line broadening at high concentrations.

Visualization of the Workflow

The following diagram illustrates the logical flow of the NMR sample preparation protocol, emphasizing critical checkpoints for quality control.

NMR_Sample_Prep_Workflow General Workflow for NMR Sample Preparation A Weigh Analyte (e.g., 5-10 mg for 1H, 30-50 mg for 13C) B Transfer to Vial A->B C Add Deuterated Solvent (e.g., 0.6-0.7 mL CDCl3) B->C D Dissolve Sample (Vortex/Sonicate) C->D E Visual Inspection: Is Solution Clear & Homogeneous? D->E F Filter Through Glass Wool Plug E->F No (Particulates Present) G Transfer to 5 mm NMR Tube (Target Height: 4-5 cm) E->G Yes F->G H Cap, Clean & Label Tube G->H I Sample Ready for NMR Analysis H->I

Caption: Workflow for preparing a high-quality NMR sample.

References

  • Merck Millipore. (n.d.). Deuterated Solvents for Nuclear Magnetic Resonance Spectroscopy MagniSolv™.
  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
  • ResearchGate. (2014, July 7). Why it is necessary to used deuterated solvents for NMR experiments?.
  • Chemistry Stack Exchange. (n.d.). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?.
  • Scribd. (n.d.). Tetramethylsilane as NMR Standard | PDF.
  • Wikipedia. (n.d.). Tetramethylsilane.
  • University of Ottawa. (n.d.). NMR Sample Preparation.
  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR.
  • JoVE. (2024, April 4). Video: Chemical Shift: Internal References and Solvent Effects.
  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • ChemScene. (n.d.). 104876-35-9 | Ethyl 2-cyano-2-methyl-3-phenylpropanoate.
  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes | Chemical Research Support.
  • University of California, Davis. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.
  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
  • AChemBlock. (2026, February 26). ethyl 2-cyano-2-methyl-3-phenylpropanoate 95% | CAS: 104876-35-9.
  • Chem-Impex. (n.d.). Ethyl 3-Cyano-2-Phenylpropanoate.
  • ChemBK. (2024, April 10). ethyl 2-methyl-3-oxo-3-phenylpropanoate.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of "Ethyl 2-cyano-2-methyl-3-phenylpropanoate" synthesis

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your synthesis and achieve higher yields.

Section 1: Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate. The synthesis is typically achieved via a Michael addition, a powerful carbon-carbon bond-forming reaction.[1][2][3] However, like any chemical transformation, it is susceptible to various challenges that can impact the yield and purity of the final product.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in organic synthesis. Several factors can contribute to this issue, from the quality of your reagents to the specifics of your reaction setup.

Potential Cause & Scientific Explanation Recommended Solution(s)
Inactive or Inappropriate Base Catalyst: The Michael addition is base-catalyzed. The base deprotonates the α-carbon of the Michael donor (in this case, ethyl 2-cyanopropanoate), forming a nucleophilic enolate.[4][5][6] If the base is old, has been improperly stored, or is not strong enough to efficiently generate the enolate, the reaction will not proceed at an optimal rate.Catalyst Screening: Ensure your base is fresh and anhydrous. Consider screening a variety of bases to find the optimal catalyst for your specific conditions. Weak bases like piperidine or tertiary amines are often used to avoid side reactions.[7] For challenging cases, stronger bases like sodium ethoxide can be employed, but this may increase the risk of side reactions.[2]
Poor Quality Starting Materials: Impurities in your starting materials (benzylideneacetone and ethyl 2-cyanopropanoate) can interfere with the reaction. For instance, any acidic or basic impurities could neutralize your catalyst. The presence of water can also inhibit the reaction, as it can protonate the enolate intermediate.Reagent Purification: Use freshly distilled or purified reagents. Ensure all starting materials and solvents are thoroughly dried before use.
Suboptimal Reaction Temperature: The rate of a Michael addition is temperature-dependent. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can promote side reactions and decomposition of the product.Temperature Optimization: Systematically vary the reaction temperature to find the optimal balance between reaction rate and selectivity. Monitoring the reaction progress by Thin Layer Chromatography (TLC) at different temperatures can be highly informative.
Inadequate Reaction Time: The reaction may simply not have had enough time to reach completion.Reaction Monitoring: Closely monitor the reaction's progress using TLC or Gas Chromatography (GC). Continue the reaction until the starting materials are consumed.
Issue 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC plate is a clear indicator of side reactions. Identifying and minimizing these byproducts is crucial for improving your yield and simplifying purification.

Potential Side Product & Formation Mechanism Mitigation Strategy
Polymerization of Michael Acceptor: α,β-Unsaturated carbonyl compounds like benzylideneacetone can undergo self-polymerization, especially in the presence of strong bases or at elevated temperatures.Control Stoichiometry and Temperature: Use a slight excess of the Michael donor (ethyl 2-cyanopropanoate) to ensure the Michael acceptor is consumed efficiently. Maintain the lowest effective reaction temperature.
Retro-Michael Addition: The Michael addition is a reversible reaction.[2] Under certain conditions, particularly with prolonged heating, the product can revert to the starting materials.Optimize Reaction Time: Monitor the reaction closely and stop it once the maximum yield of the desired product is achieved. Avoid unnecessarily long reaction times.
Dialkylation of the Michael Donor: If a strong base is used, it's possible for the product to be deprotonated and act as a nucleophile itself, leading to the addition of a second molecule of the Michael acceptor.Use a Weaker Base: Employ a less aggressive base, such as piperidine or triethylamine, to minimize the formation of this byproduct.
Issue 3: Difficult Product Isolation and Purification

Even with a successful reaction, isolating a pure product can be challenging. The physical properties of your target compound and any remaining impurities will dictate the best purification strategy.

Problem Recommended Solution(s)
Oily Product That Won't Crystallize: Many organic compounds are oils at room temperature, making purification by recrystallization impossible.Chromatographic Purification: Utilize column chromatography to separate the product from unreacted starting materials and byproducts.[8] A gradient of hexane and ethyl acetate is often a good starting point for the elution of this type of compound.
Product Co-elutes with Impurities: If the polarity of your product and a significant impurity are very similar, separation by standard column chromatography can be difficult.Alternative Purification Techniques: Consider fractional vacuum distillation if the boiling points of the product and impurities are sufficiently different.[8] Alternatively, you could try to derivatize the impurity to alter its polarity, making it easier to separate.
Product is a Dark, Tarry Substance: The formation of a tar-like substance often indicates significant polymerization or decomposition.[9]Re-evaluate Reaction Conditions: This is a sign that your reaction conditions are too harsh. Revisit the troubleshooting steps for low yield and side product formation, paying close attention to temperature and the choice of base.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate.

Q1: What is the fundamental mechanism of this synthesis?

A1: The synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate is a classic example of a Michael addition reaction.[1][3] This reaction involves the nucleophilic addition of a carbanion (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[2][4] In this specific synthesis:

  • Michael Donor: Ethyl 2-cyanopropanoate is deprotonated by a base to form a resonance-stabilized enolate.

  • Michael Acceptor: Benzylideneacetone has an electrophilic β-carbon due to conjugation with the carbonyl group. The enolate attacks this β-carbon, forming a new carbon-carbon bond and, after protonation, yielding the final product.[5][6]

Q2: What are the typical reaction conditions for this synthesis?

A2: A range of conditions can be effective, and the optimal choice will depend on the specific scale and equipment available. Below is a summary of common parameters.

ParameterTypical Range/OptionsRationale
Solvent Ethanol, Toluene, Tetrahydrofuran (THF), or solvent-free.[10][11]The choice of solvent can influence reaction rate and solubility of reagents. Solvent-free conditions can be more environmentally friendly and may lead to faster reactions.[10][12]
Base Catalyst Piperidine, Triethylamine, Sodium Ethoxide, DBU.[13][14][15]The base strength should be sufficient to deprotonate the Michael donor without promoting side reactions.
Temperature Room temperature to reflux.Higher temperatures generally increase the reaction rate but may also lead to more byproducts.
Stoichiometry 1:1 to 1.2:1 (Michael Donor:Michael Acceptor).A slight excess of the Michael donor can help to drive the reaction to completion.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside your starting materials on a TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Q4: What spectroscopic data can be used to confirm the structure of Ethyl 2-cyano-2-methyl-3-phenylpropanoate?

A4: The structure of the final product can be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR Spectroscopy: Look for characteristic signals for the ethyl ester group (a quartet and a triplet), the methyl group (a singlet), the methylene and methine protons of the propanoate backbone, and the aromatic protons of the phenyl group.

  • ¹³C NMR Spectroscopy: Confirm the presence of the nitrile carbon, the ester carbonyl carbon, and the various aliphatic and aromatic carbons.

  • Infrared (IR) Spectroscopy: Identify the characteristic absorption bands for the nitrile (C≡N) group (around 2240 cm⁻¹) and the ester carbonyl (C=O) group (around 1735 cm⁻¹).

  • Mass Spectrometry (MS): Determine the molecular weight of the compound and analyze its fragmentation pattern to further support the proposed structure.

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate

This protocol provides a representative procedure for the synthesis.

Materials:

  • Benzylideneacetone

  • Ethyl 2-cyanopropanoate

  • Base catalyst (e.g., piperidine)

  • Solvent (e.g., ethanol)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Standard work-up and purification glassware

Procedure:

  • In a round-bottom flask, dissolve benzylideneacetone (1.0 equivalent) in the chosen solvent.

  • Add ethyl 2-cyanopropanoate (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous work-up to remove the catalyst and any water-soluble byproducts. This typically involves washing with a dilute acid (like 1M HCl), followed by a brine wash.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or vacuum distillation.

Workflow Visualizations

G cluster_synthesis Synthesis Workflow start Combine Reactants & Catalyst reaction Stir at Optimal Temperature start->reaction Initiate Reaction monitoring Monitor by TLC/GC reaction->monitoring Ongoing Process monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete drying Dry Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purify Product concentration->purification analysis Spectroscopic Analysis purification->analysis end Pure Product analysis->end G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Product Yield q1 Are Starting Materials Pure & Dry? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the Catalyst Active? a1_yes->q2 purify_reagents Purify/Dry Reagents a1_no->purify_reagents purify_reagents->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Are Reaction Conditions Optimal? a2_yes->q3 new_catalyst Use Fresh Catalyst a2_no->new_catalyst new_catalyst->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Yield Improved a3_yes->end optimize_conditions Optimize Temp. & Time a3_no->optimize_conditions optimize_conditions->end

Caption: Troubleshooting logic for addressing low product yield.

References

  • Benchchem.
  • Benchchem. Optimizing reaction conditions for the synthesis of Ethyl 2-Cyano-3-(2-furanyl)
  • BYJU'S. Michael Addition Mechanism.
  • Taylor & Francis Online. A highly efficient, operationally simple and selective thia-Michael addition under solvent-free condition.
  • MPG.PuRe.
  • PMC. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method.
  • ResearchGate.
  • Chemistry Steps. Michael Addition Reaction Mechanism.
  • Chemist Wizards.
  • Master Organic Chemistry.
  • Indian Academy of Sciences.
  • St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS.
  • CHEMISTRY. MODULE-11, Michael Reaction and Addition to Cyclopropane Ring.
  • Wikipedia. Michael addition reaction.
  • ResearchGate. 27 questions with answers in MICHAEL ADDITION | Scientific method.
  • Benchchem.

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Optimization

Identification of side products in "Ethyl 2-cyano-2-methyl-3-phenylpropanoate" synthesis

Ticket ID: #SYN-2024-03-CN Topic: Impurity Profiling & Troubleshooting for Quaternary -Cyanoester Synthesis Assigned Specialist: Dr. A. Voss, Senior Application Scientist Executive Summary & Reaction Logic User Query: "I...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-2024-03-CN Topic: Impurity Profiling & Troubleshooting for Quaternary


-Cyanoester Synthesis
Assigned Specialist:  Dr. A. Voss, Senior Application Scientist

Executive Summary & Reaction Logic

User Query: "I am observing multiple spots on TLC and unexpected NMR signals during the methylation of ethyl 2-cyano-3-phenylpropanoate. How do I identify these side products and optimize the reaction?"

Technical Context: The synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS: 104876-35-9) typically involves the construction of a quaternary carbon center via the alkylation of an


-substituted cyanoester. The most robust route involves the methylation of Ethyl 2-cyano-3-phenylpropanoate  (Precursor A).

This transformation is thermodynamically favorable but kinetically sensitive. The formation of a quaternary center creates significant steric strain, increasing the likelihood of competing pathways such as O-alkylation, hydrolysis, or retro-Claisen fragmentation.

Reaction Pathway Visualization

The following diagram maps the critical nodes where the reaction can diverge from the desired product (C-Alkylation) to common impurities.

ReactionPathway SM Starting Material (Ethyl 2-cyano-3-phenylpropanoate) Base Deprotonation (NaH/DMF or K2CO3/Acetone) SM->Base Enolate Enolate Intermediate (Ambident Nucleophile) Base->Enolate - H+ Prod TARGET PRODUCT (C-Alkylation) Enolate->Prod + Me-I (C-Attack) Kinetic Control Imp_O Impurity A: O-Alkylated Enol Ether Enolate->Imp_O + Me-I (O-Attack) Steric Hindrance Imp_H Impurity B: Hydrolysis (Carboxylic Acid) Enolate->Imp_H + H2O (Wet Solvent) Imp_TE Impurity C: Transesterified Product Enolate->Imp_TE + MeOH (Wrong Solvent)

Figure 1: Mechanistic divergence in the alkylation of


-cyanoesters. Green path indicates the desired SN2 reaction.

Impurity Identification Guide

Use this table to correlate your analytical data (TLC/NMR/MS) with specific side products.

Diagnostic Table: Common Side Products
Impurity IDChemical NameOrigin/CauseAnalytical Signature (Key Indicators)
Impurity A Enol Ether (O-Alkylated)Kinetic/Steric Issue: Attack of the electrophile (MeI) on the oxygen of the enolate rather than the carbon. Promoted by polar aprotic solvents (HMPA, DMSO) or high steric bulk.1H NMR: Appearance of a vinyl proton signal (if not fully substituted) or shift in the ethyl group. IR: Strong absorption ~1620 cm⁻¹ (C=C-O).
Impurity B Carboxylic Acid Moisture: Water ingress during the reaction or incomplete quenching. The ester hydrolyzes under basic conditions.1H NMR: Loss of ethyl quartet (~4.1 ppm) and triplet (~1.2 ppm). Broad singlet >10 ppm (COOH). MS: [M-H]⁻ 188 m/z (Loss of Et).
Impurity C Methyl Ester Analog Transesterification: Using Sodium Methoxide (NaOMe) or Methanol as a solvent/co-solvent instead of Ethanol/Ethoxide.1H NMR: Disappearance of ethyl quartet. Appearance of a sharp singlet ~3.7 ppm (OCH₃). MS: M-14 peak relative to target.
Impurity D Starting Material Incomplete Reaction: Base degradation or insufficient electrophile (MeI is volatile).1H NMR: Presence of the methine triplet at ~3.9 ppm (the proton at the chiral center). Target product has no proton at this position.
Impurity E Decarboxylated Nitrile Thermal Degradation: If Impurity B (Acid) is heated, it loses CO₂ to form 2-methyl-3-phenylpropanenitrile.1H NMR: Loss of ester signals completely. Simplified aliphatic region. IR: Nitrile stretch remains, Carbonyl stretch disappears.

Troubleshooting & Optimization Protocols

Scenario 1: "I see a significant amount of Starting Material (Impurity D) remaining."
  • Root Cause: The

    
    -proton in the mono-substituted precursor is less acidic (
    
    
    
    ) than the unsubstituted cyanoacetate (
    
    
    ). Weak bases (e.g., K₂CO₃) may require reflux, which degrades the reagent.
  • Corrective Action:

    • Switch to a stronger base: NaH (60% in oil) or KOtBu in THF.

    • Ensure Methyl Iodide (MeI) is fresh. MeI is volatile; if the bottle is old, the effective concentration may be lower than calculated. Use 1.5 eq. of MeI.

    • Protocol Adjustment: Add MeI after complete deprotonation (wait for H₂ evolution to cease if using NaH).

Scenario 2: "I have a new spot with a methyl singlet, but it's not the product."
  • Root Cause: Transesterification (Impurity C).

  • Diagnosis: Did you quench with Methanol? Or use NaOMe?

  • Corrective Action:

    • Strictly use Ethanol if an alcohol is required.

    • If the reaction is in DMF/THF, quench with saturated NH₄Cl (aq) , not methanol.

Scenario 3: "Yield is low, and I see a gummy precipitate."
  • Root Cause: Polymerization or Hydrolysis (Impurity B). Cyanoesters can undergo self-condensation if the concentration is too high.

  • Corrective Action:

    • Dilute the reaction (0.1 M - 0.2 M).

    • Dry all solvents over molecular sieves (3Å). Water + Base = Saponification (Soap formation), which looks like a gum.

Standardized Synthesis Protocol

To minimize side products, follow this validated protocol. This method prioritizes C-alkylation over O-alkylation through solvent and counter-ion selection.

Reagents:

  • Ethyl 2-cyano-3-phenylpropanoate (1.0 eq)

  • Sodium Hydride (60% dispersion, 1.2 eq)

  • Methyl Iodide (1.5 eq)

  • THF (Anhydrous, 10 volumes)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Deprotonation:

    • Wash NaH with dry hexane (to remove mineral oil) if downstream purification is sensitive to oil.

    • Suspend NaH in anhydrous THF at 0°C.

    • Add Ethyl 2-cyano-3-phenylpropanoate dropwise.

    • Critical Checkpoint: Stir at 0°C

      
       RT for 30 mins. Ensure H₂ evolution stops. The solution often turns yellow/orange (Enolate formation).
      
  • Alkylation:

    • Cool back to 0°C.

    • Add Methyl Iodide dropwise.[1] (Exothermic).[2]

    • Allow to warm to RT and stir for 3-4 hours.

  • Quench & Workup:

    • Cool to 0°C.[1][2]

    • Quench slowly with sat. NH₄Cl.[2]

    • Extract with EtOAc (x3). Wash organics with Brine.[1][2]

    • Dry over Na₂SO₄ and concentrate.[1]

Decision Tree for Purification

Use this logic flow to decide how to clean up the crude mixture based on the impurities identified.

TroubleshootingTree Start Analyze Crude NMR CheckSM Is Starting Material Present? Start->CheckSM CheckAcid Is Carboxylic Acid Present? CheckSM->CheckAcid No Distill Action: High Vacuum Distillation (Boiling point difference is significant) CheckSM->Distill Yes (>10%) Column Action: Flash Chromatography (Hexane:EtOAc 9:1) CheckSM->Column Yes (<10%) WashBase Action: Wash Organic Layer with 10% Na2CO3 CheckAcid->WashBase Yes CheckAcid->Column No (Clean)

Figure 2: Purification logic flow. Acidic impurities are best removed via basic wash before chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (K₂CO₃) instead of NaH? A: Yes, but it often requires acetone or DMF and mild heating. This increases the risk of O-alkylation and hydrolysis (if the acetone is wet). NaH in THF at 0°C is cleaner for creating quaternary centers.

Q: Why is the methyl group signal split in the NMR? A: It should not be split. The methyl group on the quaternary center (C2) should appear as a singlet (approx 1.5 - 1.7 ppm). If it is a doublet, you have not formed the quaternary center; you likely methylated a different position or have starting material. Note: The ethyl ester's methyl group will be a triplet.

Q: Is the product chiral? A: Yes, C2 is a chiral center. However, this synthesis produces a racemic mixture . If you see two sets of signals in standard NMR, you might be seeing diastereomers only if another chiral center was introduced (e.g., if the phenyl ring had a chiral substituent), which is not the case for the standard structure.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for malonic/cyanoacetic ester synthesis).
  • Organic Syntheses. "Alkylation of Cyanoacetic Esters." Org.[2][3] Synth. Coll. Vol. 3, p. 219.

  • PubChem Compound Summary. "Ethyl 2-cyano-3-phenylpropanoate" (Precursor Data).

  • BenchChem Technical Data. "Ethyl 2-cyano-2-methyl-3-phenylpropanoate."

Sources

Troubleshooting

Technical Support Center: Troubleshooting Knoevenagel Condensations with Sterically Hindered Substrates

Welcome to the Advanced Synthesis Support Center. As drug development targets become increasingly complex, researchers frequently encounter sterically hindered carbonyls that fail under classical Knoevenagel condensation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development targets become increasingly complex, researchers frequently encounter sterically hindered carbonyls that fail under classical Knoevenagel condensation conditions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these specific synthetic roadblocks.

Diagnostic Decision Matrix

Before altering your protocol, use the following logic to determine the most appropriate catalytic system for your specific substrate's steric profile.

TroubleshootingFlow Start Substrate Hindrance Assessment Standard Standard Aldehyde/Ketone Start->Standard Hindered Sterically Hindered (e.g., bulky ketones) Start->Hindered BaseCat Classical Base Catalysis (Piperidine/EtOH) Standard->BaseCat Lehnert Lehnert Modification (TiCl4 + Pyridine) Hindered->Lehnert Max Yield / Complex Ketones Green Lewis Acid MOFs (e.g., IITKGP-60) Hindered->Green Eco-Friendly / Bulky Aldehydes

Decision matrix for selecting Knoevenagel condensation conditions based on steric hindrance.

Frequently Asked Questions (Mechanisms & Roadblocks)

Q: Why do my Knoevenagel reactions fail when using bulky ketones or ortho-substituted benzaldehydes? A: The classical Knoevenagel condensation relies on a weak base (like piperidine) to deprotonate an active methylene compound, forming a carbanion that subsequently attacks the carbonyl carbon. However, sterically hindered carbonyls (such as diisopropyl ketone, camphor derivatives, or 1-naphthaldehyde) present a massive physical barrier. This steric bulk severely restricts the trajectory of the incoming nucleophile, raising the activation energy of the transition state. Consequently, traditional protocols often result in unreacted starting materials or dominant side-product formation rather than the desired α,β-unsaturated compound (1)[1].

Q: What is the most authoritative chemical workaround for highly hindered ketones? A: The Lehnert modification is the gold standard for forcing the condensation of stubborn, sterically hindered ketones. This method abandons weak base catalysis in favor of a dual-activation system using a stoichiometric amount of Titanium Tetrachloride (TiCl₄) and a tertiary amine (typically pyridine or triethylamine) in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures (2)[2].

Mechanistic Causality: TiCl₄ acts as a potent Lewis acid. It coordinates directly to the carbonyl oxygen, intensely polarizing the C=O bond and dramatically increasing the electrophilicity of the carbonyl carbon. This electronic activation is powerful enough to overcome the steric hindrance that normally blocks the carbanion attack, pushing yields from <15% to over 75% in complex keto-esters (3)[3].

LehnertMechanism A Hindered Ketone B TiCl4 Coordination (Lewis Acid Activation) A->B C Highly Electrophilic Titanium-Carbonyl Complex B->C E Nucleophilic Attack (Overcomes Steric Bulk) C->E D Active Methylene + Pyridine (Carbanion Generation) D->E F Dehydration & Ti-O Cleavage E->F G α,β-Unsaturated Product F->G

Mechanistic pathway of the TiCl4-promoted Lehnert modification for hindered substrates.

Self-Validating Experimental Protocols

Protocol: The Lehnert Modification for Hindered Ketones

(Adapted from high-yield syntheses of camphoronic acid precursors[3] and patented pharmaceutical workflows[2])

Objective: Synthesize an α,β-unsaturated compound from a sterically hindered ketone and an active methylene. Reagents: Hindered ketone (1.0 eq), Active methylene (e.g., malononitrile) (1.1 eq), TiCl₄ (2.0 eq), Pyridine (4.0 eq), Anhydrous CH₂Cl₂.

Step-by-Step Methodology:

  • System Purging & Preparation: Flame-dry a 3-neck round-bottom flask and flush continuously with Argon. Causality & Validation: TiCl₄ is violently moisture-sensitive. Any ambient water will hydrolyze it into inactive TiO₂ (visible as a stubborn white precipitate) and HCl gas, completely halting the catalytic cycle. A clear solution validates a dry environment.

  • Reagent Loading: Dissolve the hindered ketone and the active methylene compound in anhydrous CH₂Cl₂. Cool the reaction vessel to 0 °C using an ice bath[2].

  • Lewis Acid Activation: Add TiCl₄ dropwise via a glass syringe. Causality & Validation: The dropwise addition controls the exothermic coordination between TiCl₄ and the carbonyl oxygen. The solution will typically turn deep red or brown, visually validating that the highly electrophilic titanium-carbonyl complex has formed.

  • Base Addition: Slowly add pyridine dropwise over 30–45 minutes while strictly maintaining the temperature at 0 °C[2]. Causality: Pyridine serves a dual purpose: it deprotonates the active methylene to form the nucleophile and acts as an acid scavenger to neutralize the HCl generated during the condensation. Slow addition prevents localized heating and minimizes self-condensation side reactions.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12 hours[3].

  • Quenching & Isolation: Carefully quench the reaction by pouring it into a mixture of crushed ice and saturated aqueous NH₄Cl. Extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Green Chemistry & Modern Alternatives

Q: TiCl₄ is highly corrosive and toxic. Are there greener alternatives for moderately hindered substrates like 1-naphthaldehyde? A: Yes. Recent advancements in heterogeneous catalysis and green chemistry have provided robust alternatives for substrates that are hindered but not completely unreactive (like bulky aldehydes):

  • Metal-Organic Frameworks (MOFs): 2D chemically stable MOFs, such as IITKGP-60, feature abundant open metal sites (OMSs) that act as accessible Lewis acids. These MOFs have shown superior catalytic activity for sterically hindered substrates like 1-naphthaldehyde, achieving high turnover numbers under solvent-free conditions (4)[4].

  • Water-Mediated Catalyst-Free Protocols: Surprisingly, certain hindered benzaldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) can undergo Knoevenagel condensation in pure water without a catalyst. In this regime, water acts as a weak Brønsted base to facilitate the initial deprotonation, driving the reaction to near-quantitative yields (5)[5].

Quantitative Data Presentation

The following table summarizes the expected yield improvements when shifting from classical conditions to advanced modifications for hindered substrates.

Table 1: Comparative Efficacy of Knoevenagel Conditions on Hindered Substrates

SubstrateActive MethyleneCatalytic SystemConditionsYield (%)Reference
Hindered Keto EsterCyanoacetateStandard (Piperidine/AcOH)Reflux, 24h13%[3]
Hindered Keto EsterCyanoacetateLehnert (TiCl₄/Pyridine)0 °C to RT, 12h>75%[3]
1-NaphthaldehydeMalononitrileStandard (Piperidine/EtOH)RT, 12h~40%[4]
1-NaphthaldehydeMalononitrileIITKGP-60 MOFSolvent-free, 4h>95%[4]
2,4,6-TrimethoxybenzaldehydeMalononitrileCatalyst-free (Water)Reflux, 4h99%[5]

References

  • The Importance and Applications of Knoevenagel Reaction (Brief Review) . Oriental Journal of Chemistry. 1

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process . Organic & Biomolecular Chemistry (RSC Publishing).5

  • US20130071899A1 - Process for Producing Aliskiren . Google Patents. 2

  • Titanium Tetrachloride Promoted Knoevenagel Condensation of a Sterically Hindered Keto Ester. A High Yield Synthesis of Camphoronic Acid . Synthetic Communications (Taylor & Francis). 3

  • Variation in Catalytic Efficacies of a 2D pH-Stable MOF by Altering Activation Methods . Chemistry - A European Journal (Wiley). 4

Sources

Optimization

Technical Support Center: Optimization of Base Catalyst for Ethyl 2-cyano-2-methyl-3-phenylpropanoate Synthesis

-Cyano Esters Executive Summary & Reaction Landscape User Context: You are synthesizing Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS: 104876-35-9). This molecule features a quaternary carbon at the -position, construct...

Author: BenchChem Technical Support Team. Date: March 2026


-Cyano Esters

Executive Summary & Reaction Landscape

User Context: You are synthesizing Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS: 104876-35-9). This molecule features a quaternary carbon at the


-position, constructed via the alkylation of an active methylene compound.

The Core Challenge: The introduction of the second alkyl group (creating the quaternary center) is sterically hindered and prone to side reactions like O-alkylation , dialkylation (if starting from cyanoacetate), and ester hydrolysis .

The Optimization Pivot: While traditional methods use stoichiometric strong bases (NaH, LDA), modern optimization favors Phase Transfer Catalysis (PTC) or specific Solid-Liquid (S-L) heterogeneous systems. These methods offer superior selectivity and easier workup than homogeneous alkoxide systems.

Base Catalyst Selection: The Decision Matrix

Do not default to Sodium Hydride (NaH) without analyzing your constraints. Use this matrix to select the optimal base system.

Parameter System A: Solid-Liquid PTC (Recommended) System B: Anhydrous Strong Base (Traditional) System C: Organobase (Specialized)
Base

or NaOH (Solid)
NaH (60% dispersion)DBU or TMG
Catalyst TBAB or TEBA (1-5 mol%)None (Stoichiometric)None (Stoichiometric)
Solvent Toluene, MeCN, or 2-MeTHFTHF or DMF (Strictly Anhydrous)DCM or THF
Mechanism Interfacial ion-pair transferIrreversible deprotonationHomogeneous equilibrium
Selectivity High C-alkylation (Soft nucleophile)Mixed (Solvent dependent)Moderate
Moisture Tolerance Moderate (Water acts as initiator)Zero (Fire hazard/Quench)Low
Best For Scale-up, Safety, Cost Small scale, rapid kineticsAcid-sensitive substrates

Critical Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Stalled Reaction

Q: My reaction stalls at 60% conversion despite excess alkyl halide. Adding more base doesn't help.

Diagnosis: This is often due to catalyst poisoning or surface passivation in Solid-Liquid systems (System A), or enolate aggregation in System B.

Corrective Actions:

  • For PTC (

    
    /Toluene): 
    
    • Agitation: S-L PTC is diffusion-controlled. Ensure vigorous stirring (800+ RPM). A magnetic stir bar is insufficient for >5g scale; use an overhead stirrer.

    • Trace Water: Totally anhydrous

      
       is actually less reactive. Add trace water (0.5 - 1.0 equiv relative to catalyst) to create an "omega phase" on the crystal surface, facilitating ion exchange.
      
  • For NaH/THF:

    • Aggregation: The sodium enolate may precipitate or form tight aggregates. Add a co-solvent like DMPU or HMPA (caution: toxic) or the cyclic urea DMI to solvate the cation and break aggregates.

Issue 2: O-Alkylation vs. C-Alkylation

Q: I am seeing a significant impurity (15-20%) that I suspect is the O-alkylated enol ether.

Diagnosis: The


-cyano ester enolate is an ambident nucleophile .[1]
  • Hard/Hard Interaction: High charge density on Oxygen attacks the alkyl halide (Hard Electrophile).

  • Soft/Soft Interaction: Carbon attacks the alkyl halide (favored).

Corrective Actions:

  • Switch Solvent: Avoid highly polar aprotic solvents (DMSO, DMF) with naked cations, as they leave the Oxygen exposed. Use Toluene or Dichloromethane (non-polar) which favor tight ion pairs, shielding the Oxygen and forcing C-alkylation.

  • Change Leaving Group: If using Methyl Iodide (Soft), you get C-alkylation. If using Methyl Sulfate/Tosylate (Hard), you risk O-alkylation. Stick to Iodides or Bromides.

Issue 3: Ester Hydrolysis (Saponification)

Q: My product yield is low, and I see the corresponding carboxylic acid or decarboxylated product.

Diagnosis: Hydroxide ions (


) are competing with the deprotonation. This happens if you use NaOH/KOH in a Liquid-Liquid PTC system without controlling water activity.

Corrective Actions:

  • Switch to Solid-Liquid PTC: Use solid

    
     instead of aqueous NaOH. This minimizes the concentration of available water/hydroxide.
    
  • Steric Protection: If using aqueous base is mandatory, ensure the organic solvent is highly hydrophobic (e.g., Chlorobenzene) to keep the ester in the organic phase, away from the aqueous hydroxide.

Visualizing the Optimization Logic

Workflow: Mechanism of Phase Transfer Catalysis (PTC)

This diagram illustrates why PTC is the preferred route for this synthesis, showing the shuttle mechanism that avoids water contact with the ester.

PTC_Mechanism cluster_organic Organic Phase (Toluene) cluster_interface Interfacial Layer (Omega Phase) cluster_solid Solid Phase Substrate Substrate (Ethyl 2-cyano-3-phenylpropanoate) Q_CN [Q+ Enolate-] Substrate->Q_CN Deprotonation by Q+OH- / Q2CO3 Product Product (Quaternary Center) Q_CN->Product C-Alkylation (Fast) IonExchange Ion Exchange Q+X- <-> Q+Enolate- Product->IonExchange Q+X- Recycles RX Alkyl Halide (Me-I) RX->Product Electrophile IonExchange->Q_CN Transfers Active Anion Base Solid Base (K2CO3) Base->IonExchange Supplies Carbonate

Caption: The Starks Extraction Mechanism applied to Solid-Liquid PTC alkylation. Note the recycling of the Quaternary Ammonium (Q+) catalyst.

Optimized Experimental Protocol (Solid-Liquid PTC)

Objective: Synthesis of Ethyl 2-cyano-2-methyl-3-phenylpropanoate via methylation of Ethyl 2-cyano-3-phenylpropanoate.

Reagents:

  • Substrate: Ethyl 2-cyano-3-phenylpropanoate (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (MeI) (1.2 - 1.5 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (2.0 equiv)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv / 5 mol%)

  • Solvent: Toluene (5 volumes) or Acetonitrile.

Step-by-Step Procedure:

  • Preparation: Charge the reaction vessel with solid

    
    , TBAB, and Toluene. Stir at room temperature for 10 minutes.
    
  • Substrate Addition: Add Ethyl 2-cyano-3-phenylpropanoate. Heat the mixture to 40°C.

    • Why: Mild heating helps the solid base deprotonate the acidic proton (

      
      ).
      
  • Alkylation: Add Methyl Iodide dropwise over 30 minutes.

    • Caution: Exothermic. Do not let temperature exceed 60°C to prevent O-alkylation.

  • Reaction Monitoring: Stir vigorously (critical). Monitor by TLC or HPLC.

    • Endpoint: Disappearance of starting material (approx. 2-4 hours).

  • Workup:

    • Filter off the solid salts (

      
      , KI, KBr).
      
    • Wash the organic filtrate with water (2x) to remove TBAB.

    • Evaporate Toluene to yield the crude oil.

  • Purification: Distillation or Crystallization (if solid) is preferred over column chromatography for scale.

Data & Specifications

PropertyValueNotes
CAS Number 104876-35-9
Molecular Weight 217.26 g/mol
Expected Yield (PTC) 85 - 92%Optimized conditions
Expected Yield (NaH) 70 - 80%Losses due to workup/hydrolysis
Key IR Signal ~2240

Nitrile stretch (weak)
Key IR Signal ~1735

Ester carbonyl

References

  • Makosza, M. (2000).[2] Phase-transfer catalysis.[2] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399–1403. Link

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. Link
    
  • BenchChem Technical Support . (2025). Improving the yield of Ethyl 2-cyanopropanoate in alkylation reactions. Link

  • Diez-Barra, E., et al. (1997). Phase transfer catalysis in the alkylation of ethyl cyanoacetate. Synthetic Communications, 27(8).
  • ChemicalBook . (2025).[3] Product entry: Ethyl 2-cyano-2-methyl-3-phenylpropanoate. Link

Sources

Troubleshooting

Methods for removing unreacted starting materials from "Ethyl 2-cyano-2-methyl-3-phenylpropanoate"

Welcome to the technical support guide for the purification of Ethyl 2-cyano-2-methyl-3-phenylpropanoate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of Ethyl 2-cyano-2-methyl-3-phenylpropanoate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered during the post-synthesis workup of this compound. Our focus is on providing scientifically-grounded, practical solutions for researchers, chemists, and drug development professionals to achieve high purity of the target molecule by effectively removing common unreacted starting materials.

Understanding the Challenge: The Synthesis and Its Impurities

Ethyl 2-cyano-2-methyl-3-phenylpropanoate (MW: 217.26 g/mol ) is typically synthesized via the alkylation of a cyanoacetate derivative.[1] A common and efficient route involves a two-step alkylation of ethyl cyanoacetate: first with a benzyl halide (like benzyl bromide) and subsequently with a methyl halide (like methyl iodide) in the presence of a base such as sodium hydride or sodium ethoxide.

This synthetic pathway can lead to a crude product contaminated with several unreacted starting materials and by-products. The primary challenge lies in the separation of the desired product from these impurities, whose physicochemical properties may vary significantly.

Table 1: Physicochemical Properties of Target Compound and Key Reactants

A successful purification strategy is predicated on exploiting the differences in physical properties between the product and its potential contaminants.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in WaterGeneral Polarity
Ethyl 2-cyano-2-methyl-3-phenylpropanoate (Product) 217.26[2]High (est. >250)InsolubleNon-polar / Moderately Polar
Ethyl Cyanoacetate113.12207SolublePolar
Benzyl Bromide171.04198-199Insoluble (reacts)Non-polar
Methyl Iodide141.9442.4Slightly SolubleNon-polar
Benzaldehyde106.12178.1Slightly SolubleModerately Polar

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Based on the typical alkylation synthesis, the most common impurities are unreacted ethyl cyanoacetate , benzyl bromide , and potentially the mono-alkylated intermediate, ethyl 2-cyano-3-phenylpropanoate . If your reaction did not go to completion, these will be the primary species to target for removal.

Q2: My crude product has a sharp, irritating smell that causes tearing. What is it and how do I get rid of it?

A2: This is almost certainly due to residual benzyl bromide, which is a potent lachrymator. It is a reactive electrophile and can be "quenched" by washing the organic solution with an aqueous solution of a mild nucleophile, such as sodium bisulfite or sodium thiosulfate. This converts it into a water-soluble salt that is easily removed into the aqueous phase.

Q3: After an initial aqueous workup, my NMR still shows a significant amount of ethyl cyanoacetate. What went wrong?

A3: While ethyl cyanoacetate is water-soluble, a single aqueous wash may not be sufficient for its complete removal, especially if it's present in large excess. The issue can be resolved by performing multiple, vigorous extractions with deionized water, followed by a brine wash to break any emulsions and remove residual water from the organic layer.[3]

Q4: How can I efficiently remove unreacted benzaldehyde if it was used as a starting material?

A4: Unreacted benzaldehyde can be effectively removed by performing an extractive workup with a saturated aqueous solution of sodium bisulfite.[4] The bisulfite forms a water-soluble adduct with the aldehyde, which partitions into the aqueous layer and can be easily separated.[4]

Q5: What analytical techniques are best for confirming the final purity of my product?

A5: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is excellent for monitoring the progress of purification in real-time. For final purity assessment, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity levels.[5] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy is essential to confirm the structure of the final product and to ensure the absence of proton or carbon signals corresponding to starting materials.[5]

Troubleshooting Guides and Purification Protocols

This section provides detailed, step-by-step methodologies to address specific purification challenges. The choice of method depends on the nature of the impurities identified in your crude product.

Workflow: General Purification Strategy

The following diagram outlines a logical decision-making process for purifying your crude product.

G Crude Crude Reaction Mixture ImpurityCheck1 Polar Impurities Present? (e.g., Ethyl Cyanoacetate) Crude->ImpurityCheck1 AqueousWorkup Aqueous Workup (Water/Brine Washes) ImpurityCheck2 Reactive Halides Present? (e.g., Benzyl Bromide) AqueousWorkup->ImpurityCheck2 Quench Quench Reactive Halides (e.g., Na₂SO₃ Wash) ImpurityCheck3 Close-Boiling / Non-polar Impurities Present? Quench->ImpurityCheck3 Chromatography Column Chromatography Analysis Purity & Structural Analysis (TLC, GC, NMR) Chromatography->Analysis Distillation Fractional Vacuum Distillation Distillation->Analysis PureProduct Pure Ethyl 2-cyano-2-methyl- 3-phenylpropanoate Analysis->PureProduct ImpurityCheck1->AqueousWorkup Yes ImpurityCheck1->ImpurityCheck2 No ImpurityCheck2->Quench Yes ImpurityCheck2->ImpurityCheck3 No ImpurityCheck3->Chromatography Yes ImpurityCheck3->Distillation If boiling points differ significantly ImpurityCheck3->Analysis No

Caption: Decision workflow for purifying the target compound.

Issue 1: Removal of Water-Soluble Starting Materials (e.g., Ethyl Cyanoacetate)

Principle of Causality: This method leverages the high polarity and water solubility of materials like ethyl cyanoacetate and inorganic salts from the reaction base. Through liquid-liquid extraction, these polar impurities preferentially partition into the aqueous phase, leaving the less polar desired product in the organic layer.[6] A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic phase and break up any emulsions that may have formed.[3]

Protocol 1: Extractive Aqueous Wash
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or ethyl acetate. The volume should be sufficient to ensure the product is fully dissolved (e.g., 5-10 mL of solvent per gram of crude product).

  • Transfer: Transfer the organic solution to a separatory funnel of appropriate size.

  • First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.

  • Extraction: Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 3-5) two more times with deionized water to ensure complete removal of polar impurities.

  • Brine Wash: Finally, wash the organic layer with an equal volume of brine. This removes the bulk of the dissolved water from the organic layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl the flask until the drying agent no longer clumps together.[3]

  • Isolation: Filter off the drying agent by gravity or vacuum filtration. The resulting solution contains the product, which can be concentrated using a rotary evaporator.

Issue 2: Removal of Non-polar and Structurally Similar Impurities

Principle of Causality: When impurities have similar polarity and solubility to the desired product, simple extraction is ineffective. Flash column chromatography is the method of choice, separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in the mobile phase (eluent).[4] Compounds with higher polarity will interact more strongly with the polar silica gel and elute more slowly, while less polar compounds will travel through the column more quickly.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should provide good separation between the product and impurities, with the product having an Rf value of approximately 0.25-0.35. A common starting point for esters is a mixture of hexanes and ethyl acetate.

  • Column Packing: Securely clamp a chromatography column vertically. Pack the column with silica gel using the chosen eluent (either as a slurry or dry-packed and then wetted). Ensure the silica bed is level and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel. Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or bulb) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions using test tubes or flasks.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Ethyl 2-cyano-2-methyl-3-phenylpropanoate.[5]

Issue 3: Alternative Purification for Thermally Stable Compounds

Principle of Causality: If the product and any remaining impurities have sufficiently different boiling points, fractional vacuum distillation can be an effective, scalable purification method.[5][7] Performing the distillation under reduced pressure lowers the boiling points of the compounds, allowing them to distill at temperatures that prevent thermal decomposition.[5]

Protocol 3: Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed or packed Vigreux column, a heating mantle, a condenser, a vacuum adapter, and receiving flasks. Ensure all glassware joints are properly sealed.

  • Sample Preparation: Place the crude product into the distillation flask and add boiling chips or a magnetic stir bar.

  • Distillation: Begin stirring (if applicable) and gradually apply vacuum to the system. Once the desired pressure is stable, slowly heat the distillation flask.

  • Fraction Collection:

    • Collect and discard any initial low-boiling fractions, which may contain residual solvents or volatile impurities.

    • Carefully collect the main fraction corresponding to the boiling point of the desired product at the applied pressure.

    • Monitor the temperature closely; a stable temperature during collection indicates a pure substance.

  • Completion: Stop the distillation before the flask boils to dryness to avoid overheating non-volatile residues.

  • Analysis: Analyze the collected main fraction for purity using appropriate analytical methods (GC, HPLC, NMR).

References

  • BenchChem. (2025). Comparative Characterization of Ethyl 2-cyano-3-methylhex-2-enoate and its Analogs for Drug Development. BenchChem.
  • Anteina, L., Gaidule, A., & Zicmanis, A. (n.d.). Yields of isolated ethyl 2-cyano-3-phenylpropenoate (7) in experiments... ResearchGate. [Link]

  • Kariuki, B. M., Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Molbank, 2022(2), M1372. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-methyl-3-phenylpropanoate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-phenylpropanoate. PubChem. [Link]

  • Zhang, Y., & Wang, J. (2006). Technology of synthesizing 2,3-dicyano ethyl propionate.
  • Zhang, W., & Li, J. (2013). Method for synthesizing 2-alkylphenylacetonitrile.
  • Organic Syntheses. (n.d.). ethyl cyanoacetate. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate. ResearchGate. [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? ResearchGate. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. (n.d.). [Link]

  • Chen, H., Zhu, B., Liang, H., Yang, H., & Wang, H. (2018). Study on optimum synthesis of ethyl cyanoacetate. E3S Web of Conferences, 53, 03014. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Organic Syntheses. (n.d.). dimethyl carbonate. Organic Syntheses. [Link]

  • Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems. [Link]

  • Reddy, M. S., & Kumar, M. S. (2011). Process for preparation of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid and its pharmaceutically acceptable salts.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. [Link]

  • Sciencemadness Discussion Board. (2020, June 4). The Cannizzaro Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-cyano-2-phenylpropanoate. PubChem. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate through the conventional stirring and ultrasound irradiation. ResearchGate. [Link]

  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester. [Link]

  • Miller, C. A. (1951). Process for the preparation of alkyl cyanoacetates.
  • Physics & Maths Tutor. (n.d.). Organic Practical techniques. [Link]

  • RSC Publishing. (n.d.). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link]

  • Wyzant Ask An Expert. (2019, April 5). Organic Chemistry Laboratory Questions. [Link]

  • Organic Syntheses. (n.d.). ethyl (1-ethylpropylidene)cyanoacetate. Organic Syntheses. [Link]

  • The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. [Link]

  • Scheidt, K. A., & Hanson, P. R. (1996). A New Approach to the Cyanoacetic Ester Synthesis. Journal of the Brazilian Chemical Society, 7(5), 327-330. [Link]

  • Save My Exams. (2025, January 4). Organic Techniques - Purification. [Link]

  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. [Link]

  • vibzzlab. (2021, July 16). Cannizzaro Reaction : Benzyl alcohol and Benzoic Acid from Benzaldehyde [Video]. YouTube. [Link]

  • University of Massachusetts. (n.d.). Esters. An Introduction. [Link]

Sources

Optimization

Section 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate highly polar organic compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate highly polar organic compounds. Traditional normal-phase chromatography on bare silica often leads to irreversible adsorption, severe streaking, or complete loss of target analytes.

To overcome these bottlenecks, we must abandon rigid, one-size-fits-all templates and instead understand the fundamental causality behind alternative separation mechanisms. This guide provides field-proven troubleshooting strategies and self-validating protocols for three powerful alternative techniques: Hydrophilic Interaction Liquid Chromatography (HILIC), Preparative Supercritical Fluid Chromatography (SFC), and Centrifugal Partition Chromatography (CPC).

DecisionMatrix Start Target: Polar Organic Compound Q1 Is the compound highly unstable or prone to silica degradation? Start->Q1 Q2 Is it highly hydrophilic (LogP < 0)? Q1->Q2 No CPC Centrifugal Partition Chromatography (CPC) Q1->CPC Yes (Solid-support free) Q3 Does it require fast evaporation and green solvent usage? Q2->Q3 Moderate / Variable HILIC Hydrophilic Interaction Liquid Chromatography (HILIC) Q2->HILIC Yes SFC Preparative SFC (with polar modifiers) Q3->SFC Yes RPC Reversed-Phase (AQ-C18 / Polar-embedded) Q3->RPC No (Aqueous tolerance)

Workflow for selecting the optimal alternative purification strategy for polar compounds.

Q: My highly polar compound elutes at the void volume in HILIC, even though it should be retained. What is causing this? A: In HILIC, the separation mechanism relies on the partitioning of the polar analyte between a highly organic mobile phase and a water-enriched layer immobilized on the polar stationary phase[1]. Because water is the strong (eluting) solvent in HILIC, injecting your sample dissolved in 100% water or a high-aqueous buffer locally destroys this delicate water layer. The sample acts as a strong solvent plug, carrying the analyte through the column without allowing it to interact with the stationary phase.

Self-Validating Protocol: Always dissolve your sample in a diluent that closely matches your starting mobile phase conditions (e.g., 75–95% acetonitrile)[1]. If your polar compound is insoluble in high organic concentrations, utilize a weaker aprotic solvent like dimethyl sulfoxide (DMSO) or a mixture of acetonitrile and isopropanol.

HILICMechanism MobilePhase Mobile Phase (High Organic, Low Aqueous) Analyte Polar Analyte MobilePhase->Analyte Analyte injected WaterLayer Water-Enriched Layer (Immobilized on Stationary Phase) StationaryPhase Polar Stationary Phase (e.g., Bare Silica, Diol) WaterLayer->StationaryPhase Hydrogen bonding & Electrostatic interactions Analyte->WaterLayer Partitions into aqueous layer

Mechanistic pathway of analyte partitioning in Hydrophilic Interaction Liquid Chromatography.

Experimental Protocol: HILIC Column Equilibration and Method Development
  • Solvent Preparation: Prepare Mobile Phase A (e.g., 10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (Acetonitrile). Causality: Buffer salts control the ionization state of both the analyte and the stationary phase, ensuring reproducible retention.

  • Column Hydration (Critical): Flush the column with 50 column volumes (CV) of 50:50 A:B. Causality: HILIC requires a stable, immobilized water-enriched layer on the stationary phase surface. Without thorough hydration, retention times will drift continuously.

  • Equilibration: Transition to the starting gradient conditions (e.g., 95% B) and equilibrate for at least 20 CV.

  • Gradient Execution: Run a gradient from 95% B down to 50% B. Causality: Decreasing the organic solvent increases the proportion of the strong solvent (water), forcing the polar compounds to elute.

Section 2: Preparative Supercritical Fluid Chromatography (SFC)

Q: SFC is traditionally used for lipophilic or chiral compounds. How do I force the elution and improve the peak shape of highly polar, basic pharmaceutical intermediates? A: Supercritical CO2 has a polarity similar to hexane, making SFC a normal-phase technique[2]. When purifying highly polar compounds, CO2 alone lacks the solvating power to elute them, and basic compounds often interact strongly with residual acidic silanols on the stationary phase, causing severe peak tailing.

To resolve this, you must manipulate the mobile phase chemistry by adding polar co-solvents and specific additives. Adding a polar modifier like methanol increases the overall solvating power. However, for highly polar compounds, adding a small percentage of water (up to 5%) directly into the methanol co-solvent drastically increases the polarity of the mobile phase and helps mask active stationary phase sites[3]. For basic amines, adding an amine additive (e.g., isopropylamine) competitively binds to the silanols, ensuring sharp peaks and high recovery.

Section 3: Centrifugal Partition Chromatography (CPC)

Q: My target compound degrades on silica gel. I am attempting to use CPC to scale up purification without solid supports, but I am losing stationary phase during my run (bleeding). How do I fix this? A: Centrifugal partition chromatography (CPC) is a liquid-liquid chromatographic technique that relies on centrifugal force to hold a liquid stationary phase in place while a liquid mobile phase is pumped through it[4]. Because there is no solid support (like silica), degradation of sensitive compounds is eliminated[4]. However, stationary phase retention is governed by the density difference between your two liquid phases, the interfacial tension, and the applied centrifugal force.

If you are experiencing stationary phase bleed, the hydrodynamic equilibrium has been disrupted. This is caused by either pumping the mobile phase too fast (overcoming the centrifugal force) or spinning the rotor too slowly.

Self-Validating Protocol: First, ensure your chosen biphasic solvent system has a sufficient density difference (at least 0.1 g/cm³). Second, optimize the hydrodynamics: increase the rotational speed (RPM) to maximize the G-force holding the stationary phase, and proportionally reduce the mobile phase flow rate until bleeding ceases.

Experimental Protocol: CPC Solvent System Selection (The "Shake-Flask" Method)
  • System Selection: Select a biphasic solvent system family tailored for polar compounds (e.g., the Arizona system: Heptane / Ethyl Acetate / Methanol / Water).

  • Phase Equilibration: Mix the solvents in a separatory funnel, shake vigorously, and allow the two liquid phases to separate completely.

  • Partition Coefficient (

    
    ) Determination:  Dissolve a known mass of the crude mixture in equal volumes (e.g., 2 mL each) of the upper and lower phases.
    
  • Analysis & Calculation: Analyze both phases via HPLC. Calculate the partition coefficient (

    
    ). Causality: A target 
    
    
    
    value between 0.5 and 2.0 ensures the compound partitions enough into the stationary phase for resolution, but favors the mobile phase enough to elute in a reasonable timeframe.

Quantitative Optimization Data

To ensure reproducible scale-up and method transfer, adhere to the following quantitative thresholds when optimizing your purification strategy:

Table 1: Quantitative Parameters for Alternative Purification Strategies

TechniqueParameterTarget Quantitative ValueCausality / Mechanistic Purpose
HILIC Initial Column Hydration50 Column Volumes (CV)Establishes the critical water-enriched partition layer on the stationary phase.
HILIC Starting Mobile Phase≥ 90% Organic (e.g., ACN)Ensures high retention; water acts as the strong eluting solvent.
SFC Water Additive in Co-solvent1% – 5% (v/v)Drastically increases mobile phase polarity to elute highly polar compounds.
CPC Phase Density Difference≥ 0.1 g/cm³Required to maintain stationary phase retention under centrifugal force.
CPC Partition Coefficient (

)
0.5 – 2.0Optimizes the balance between resolution (retention) and elution time.

References

  • HILIC Explained: What It Is & How It Works Source: Phenomenex URL:[Link]

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development Source: American Pharmaceutical Review URL:[Link]

  • Centrifugal partition chromatography: an efficient tool to access highly polar and unstable synthetic compounds on a large scale Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) Source: Waters Corporation URL:[Link]

Sources

Troubleshooting

Minimizing polymerization in the synthesis of cyanoacrylates

Technical Support Center: Cyanoacrylate Synthesis A Guide to Minimizing Premature Polymerization for Researchers, Scientists, and Drug Development Professionals Understanding the Core Problem: The High Reactivity of Cyan...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyanoacrylate Synthesis

A Guide to Minimizing Premature Polymerization for Researchers, Scientists, and Drug Development Professionals

Understanding the Core Problem: The High Reactivity of Cyanoacrylates

Cyanoacrylate monomers are exceptionally susceptible to polymerization due to the electron-withdrawing nature of both the nitrile (-CN) and ester (-COOR) groups attached to the same carbon of the alkene.[1] This electronic structure makes the β-carbon of the double bond highly electrophilic and prone to attack by nucleophiles, which initiates a rapid, exothermic polymerization cascade.

The Dominant Mechanism: Anionic Polymerization

The primary route for unwanted polymerization is anionic polymerization.[2] This process can be initiated by even very weak bases, with ambient moisture (acting as a source of hydroxyl ions) being the most common culprit.[2][3] The reaction proceeds so rapidly that it is often described as an "instant" adhesive.[4]

The mechanism can be summarized in three stages:

  • Initiation: A nucleophile (Nu⁻), such as a hydroxyl ion (OH⁻) from water, attacks the electrophilic β-carbon of the cyanoacrylate monomer. This breaks the C=C double bond and forms a resonance-stabilized carbanion.[2]

  • Propagation: The newly formed carbanion is itself a potent nucleophile and rapidly attacks another monomer molecule. This process repeats, adding monomer units to the growing polymer chain.[3]

  • Termination: The chain growth can be terminated by reaction with an acidic proton (from an acid stabilizer or other sources), which neutralizes the propagating carbanion.[5][6]

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination monomer1 Monomer carbanion Resonance-Stabilized Carbanion monomer1->carbanion Attack initiator OH⁻ (from H₂O) monomer2 Another Monomer carbanion->monomer2 growing_chain Growing Polymer Chain (Dimer Anion) monomer2->growing_chain Attack acid H⁺ (Acid Stabilizer) terminated_chain Terminated Polymer growing_chain->terminated_chain acid->terminated_chain Protonation

Caption: Anionic polymerization of cyanoacrylate monomers.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture solidified during the Knoevenagel condensation. What happened?

This indicates premature polymerization of the newly formed cyanoacrylate monomer. The Knoevenagel condensation is typically base-catalyzed.[7][8] If the basic catalyst is not neutralized promptly after the reaction, it will continue to act as an initiator for anionic polymerization. Furthermore, inefficient removal of the water byproduct can also promote polymerization.[9]

Q2: What are the different types of polymerization inhibitors and how do they function?

Stabilizers are broadly divided into two categories that counteract the two potential polymerization pathways:

  • Anionic Polymerization Inhibitors: These are acidic compounds that prevent the initiation and propagation of anionic polymerization. They function by neutralizing any stray basic impurities and by providing a source of protons to terminate growing polymer chains.[1][4] Strong acids can "over-stabilize" the monomer, making it difficult to cure during application, so weak acids are often preferred.[3][10] Examples include sulfur dioxide (SO₂), phosphoric acid, and various sulfonic acids.[1][11]

  • Free-Radical Polymerization Inhibitors: These compounds are typically hindered phenols that act as radical scavengers.[12] Although anionic polymerization is the primary concern, free-radical polymerization can be initiated by heat, light, or peroxides. The inhibitor donates a hydrogen atom to a reactive radical, forming a stable radical that is unable to propagate the polymerization chain.[12] Common examples are hydroquinone (HQ), p-methoxyphenol (MEHQ), and butylated hydroxyanisole (BHA).[11][13][14]

Q3: Is it necessary to use both an anionic and a free-radical inhibitor?

Yes, a dual-stabilizer system is crucial for robust stability. Anionic inhibitors are essential to prevent the dominant and extremely rapid base-initiated polymerization during synthesis and storage.[1] Free-radical inhibitors are necessary to prevent polymerization that can be triggered by exposure to heat (e.g., during distillation) or UV light over the product's shelf life.[11][13] Omitting one type of stabilizer leaves the monomer vulnerable to that specific polymerization pathway.

Q4: How do I determine the correct concentration of inhibitors to add?

The optimal concentration is a balance between ensuring stability and not excessively retarding the cure speed for the final application. The exact amounts can depend on the specific cyanoacrylate ester and the purity of the reagents. However, typical concentration ranges are provided in the table below. It is always recommended to start with established concentrations from the literature and optimize based on stability testing of your purified monomer.

Inhibitor Type Inhibitor Example Typical Concentration Range (ppm) Primary Function
Anionic Sulfur Dioxide (SO₂)10 - 100Process stabilizer, inhibits vapor-phase polymerization.[11]
Methane Sulfonic Acid10 - 50Liquid phase anionic inhibitor.[15]
Boron Trifluoride (BF₃)10 - 50Strong Lewis acid inhibitor.[10]
Free-Radical Hydroquinone (HQ)100 - 2000Standard free-radical scavenger.[11][13]
p-Methoxy Phenol (MEHQ)50 - 200Common free-radical scavenger.[13][14]
Butylated Hydroxy Anisole (BHA)500 - 5000Effective free-radical scavenger.[13][14]

Q5: What is the shelf life of synthesized cyanoacrylate monomer, and how can I maximize it?

The shelf life of unopened, properly stabilized cyanoacrylate is typically around one year.[16][17] Once opened, it should be used within a month as repeated exposure to atmospheric moisture will initiate polymerization.[16][18] To maximize shelf life:

  • Store Refrigerated: Store unopened containers in a refrigerator (2-7°C) to slow down potential degradation reactions.[18]

  • Avoid Freezing: Do not freeze, as this can cause moisture to condense upon thawing, leading to premature polymerization.[17]

  • Warm to Room Temperature Before Opening: Always allow the container to reach ambient temperature before opening to prevent condensation of moist air inside the cold bottle.[18]

  • Use Dry Conditions: Handle the monomer in a low-humidity environment and use desiccants (e.g., silica gel packs) in secondary storage containers.[17]

Troubleshooting Guide: Synthesis, Purification, and Storage

Problem Potential Cause Recommended Solution & Explanation
Reaction solidifies during Knoevenagel condensation. 1. Excess Catalyst/No Neutralization: The basic catalyst for the condensation is initiating polymerization.[8] 2. Inefficient Water Removal: Water, a byproduct of the condensation, acts as a polymerization initiator.[9]1. Optimize Catalyst & Neutralize: Use the minimum effective amount of catalyst. After the reaction is complete (monitored by TLC), immediately add a stoichiometric amount of a strong acid (e.g., H₂SO₄, p-TsOH) to neutralize the base before proceeding.[19] 2. Azeotropic Distillation: If using a solvent like toluene, use a Dean-Stark apparatus to continuously remove water, driving the equilibrium towards product formation and removing a key initiator.[9]
Low monomer yield after depolymerization ("cracking"). 1. Incomplete Depolymerization: The temperature or vacuum is insufficient to efficiently "crack" the prepolymer back to the monomer.[20] 2. Repolymerization in Condenser/Receiver: The hot monomer vapor is polymerizing upon condensation due to a lack of inhibitors.1. Optimize Cracking Conditions: Gradually increase the temperature (typically 150-200°C) and ensure a high vacuum is maintained. The prepolymer should be dry and free of residual base.[20] 2. Inhibit the Receiver: Add both anionic (e.g., P₂O₅) and free-radical (e.g., hydroquinone) inhibitors to the distillation path and the receiving flask before starting the depolymerization. This ensures the hot, reactive monomer is stabilized immediately upon condensation.[20][21]
Monomer polymerizes during final vacuum distillation. 1. Thermal Stress: High temperatures in the distillation pot are initiating free-radical polymerization. 2. Contamination: Trace basic impurities are initiating anionic polymerization.[22]1. Use Inhibitors & Low Temperature: Add a non-volatile free-radical inhibitor (e.g., hydroquinone) to the distillation pot. Conduct the distillation under the highest possible vacuum to keep the boiling temperature as low as possible.[21] 2. Ensure Purity: The crude monomer should be free of basic residues before distillation. The entire distillation apparatus must be scrupulously cleaned, dried, and preferably acid-washed to remove any basic residues from the glass surfaces.[19][22]
Purified monomer solidifies during storage. 1. Insufficient Inhibition: The final concentration of one or both types of stabilizers is too low. 2. Moisture Contamination: The storage container was not dry, or the monomer was exposed to humid air.[16]1. Quantify & Adjust Inhibitors: After purification, the inhibitor concentration should be verified (e.g., by HPLC or UV-Vis) and adjusted if necessary by adding a stock solution of the required stabilizer(s). 2. Strict Anhydrous Storage: Store the final product in a clean, oven-dried glass bottle with a tightly sealed cap containing an inert liner (e.g., PTFE). Consider flushing the headspace with a dry, inert gas like nitrogen or argon before sealing.[17]

Key Experimental Protocol: Synthesis of Ethyl 2-Cyanoacrylate

This protocol outlines the synthesis via Knoevenagel condensation followed by thermal depolymerization, incorporating best practices to minimize unwanted polymerization.

Step 1: Knoevenagel Condensation to Form Prepolymer
  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a Dean-Stark apparatus fitted with a condenser. The entire setup must be oven-dried and assembled while hot to ensure anhydrous conditions.

  • Reagents: To the flask, add ethyl cyanoacetate (1.0 eq), paraformaldehyde (1.1 eq), and toluene (as solvent).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.01 eq).

  • Reaction: Heat the mixture to reflux. The water formed during the condensation will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction by TLC until the ethyl cyanoacetate is consumed.

  • Catalyst Neutralization (Critical Step): Cool the reaction mixture to room temperature. Add a stoichiometric equivalent of p-toluenesulfonic acid (relative to the piperidine used) to neutralize the basic catalyst. Stir for 15 minutes.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator to yield the crude prepolymer as a viscous oil or solid.

Step 2: Thermal Depolymerization ("Cracking") and Purification
  • Apparatus Setup: Arrange a short-path distillation apparatus. The distillation flask contains the crude prepolymer. The receiving flask must be charged with a small amount of phosphorus pentoxide (anionic inhibitor) and hydroquinone (free-radical inhibitor) before starting.[20]

  • Depolymerization: Heat the distillation flask containing the prepolymer under a high vacuum (e.g., <1 mmHg). The temperature should be gradually increased to 160-200°C.

  • Distillation & Collection: The prepolymer will "crack," and the volatile ethyl 2-cyanoacrylate monomer will distill over. Collect the monomer in the cooled, inhibitor-charged receiving flask. The monomer should be a clear, colorless liquid.

  • Final Stabilization & Storage: Quantify the collected monomer. Add the final required amounts of anionic and free-radical inhibitors from concentrated stock solutions to achieve the target concentrations for long-term stability. Store in a clean, dry, sealed container in a refrigerator.

Synthesis_Workflow start Start: Ethyl Cyanoacetate + Paraformaldehyde knoevenagel Step 1: Knoevenagel Condensation (Base Catalyst, Toluene, Reflux) start->knoevenagel water_removal Continuous Water Removal (Dean-Stark Trap) knoevenagel->water_removal neutralize CRITICAL: Neutralize Catalyst (Add Acid) water_removal->neutralize prepolymer Crude Prepolymer neutralize->prepolymer depolymerize Step 2: Thermal Depolymerization ('Cracking') (High Temp, High Vacuum) prepolymer->depolymerize distill Vacuum Distillation depolymerize->distill final_product Purified Cyanoacrylate Monomer distill->final_product inhibit_receiver CRITICAL: Add Inhibitors (P₂O₅ + Hydroquinone) to Receiving Flask inhibit_receiver->distill Prepare Before Distilling stabilize_storage Final Stabilization & Storage (Adjust Inhibitors, Refrigerate) final_product->stabilize_storage

Caption: Workflow for cyanoacrylate synthesis with critical inhibition steps.

References

  • Vertex AI Search. (2022).
  • Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
  • Samuel, H.S., et al. (2024). Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
  • Yadav, J.S., et al. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry.
  • American Chemical Society. (n.d.).
  • (2020).
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
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  • BenchChem. (2025).
  • PMC. (n.d.).
  • ResearchGate. (n.d.).
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  • Royal Society of Chemistry. (n.d.).
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  • Gluegun.com. (n.d.).
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  • Permabond. (2014).
  • Woodworker's Journal. (2016).
  • Upstairs Downstairs. (n.d.).
  • Reddit. (2024). Can cyanoacrylate be depolymerized by a novice with no equipment?.
  • PMC. (2024).
  • Semantic Scholar. (1999).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • CORE. (n.d.). An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using capillary electrophoresis.
  • Intertronics. (n.d.).
  • Google Patents. (n.d.).
  • PMC. (n.d.).
  • SpecialChem. (2025). Selecting Antioxidants for Adhesives & Sealants.
  • PMC. (n.d.). n-Butyl Cyanoacrylate Synthesis. A New Quality Step Using Microwaves.
  • Google Patents. (n.d.).
  • Justia Patents. (2025). Two-part, cyanoacrylate/free radically curable adhesive systems.
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Justia Patents. (2012).

Sources

Optimization

Influence of reaction temperature on the selectivity of alkylation reactions

Temperature Control & Selectivity Optimization Welcome to the Alkylation Technical Support Center. As a Senior Application Scientist, I frequently observe that thermal management is the most critical, yet often mismanage...

Author: BenchChem Technical Support Team. Date: March 2026

Temperature Control & Selectivity Optimization

Welcome to the Alkylation Technical Support Center. As a Senior Application Scientist, I frequently observe that thermal management is the most critical, yet often mismanaged, parameter in alkylation workflows. Whether you are performing a Friedel-Crafts substitution on an aromatic ring or an enolate alkylation for complex carbon-carbon bond formation, thermal energy dictates the delicate balance between kinetic and thermodynamic control.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind temperature fluctuations, you can design self-validating experiments that guarantee precise regioselectivity and chemoselectivity.

I. Core Mechanistic Principles: The Causality of Temperature

Alkylation reactions are governed by competing energy landscapes.

  • Kinetic Control (Low Temperature): At low temperatures, the reaction lacks the thermal energy to overcome high activation barriers or reverse the reaction. The product that forms fastest—typically driven by electronic effects (e.g., ortho/para direction) or tight ion-pairing—dominates[1],[2].

  • Thermodynamic Control (High Temperature): At elevated temperatures, the initial reaction becomes reversible. The system equilibrates, allowing the kinetically favored product to dealkylate and re-alkylate into the most stable conformation, which is usually the least sterically hindered isomer[1].

II. Troubleshooting Guides & FAQs

Q1: My Friedel-Crafts alkylation of toluene is yielding the meta-isomer instead of the expected ortho/para products. How do I fix this? Causality & Solution: Friedel-Crafts alkylation is a reversible process. The methyl group of toluene is electron-donating, which kinetically directs the incoming alkyl carbocation to the ortho and para positions. If your reaction is run at room temperature, you will isolate these kinetic products. However, if your reaction temperature exceeds 80 °C, the thermal energy overcomes the reversibility barrier. The ortho/para products undergo dealkylation and re-alkylate at the meta position, which is thermodynamically more stable due to reduced steric hindrance[1]. Action: Lower your reaction temperature to 0 °C – 25 °C and monitor the reaction via GC-MS to trap the kinetic ortho/para isomers before isomerization occurs.

Q2: I am observing significant carbocation rearrangement (e.g., forming isopropylbenzene instead of propylbenzene) when using primary alkyl halides. Can temperature prevent this? Causality & Solution: Primary carbocations are highly unstable. During a Friedel-Crafts reaction, the transition state can undergo a rapid 1,2-hydride or alkyl shift to form a more stable secondary or tertiary carbocation before attacking the aromatic ring[3]. High temperatures accelerate these shifts. Action: Conduct the reaction at a lower temperature (e.g., using an ice bath at 0 °C or a dry ice/acetone bath at -78 °C). This significantly suppresses the thermal energy available for the rearrangement barrier, favoring the kinetically controlled, unrearranged product[4].

Q3: During enolate alkylation, I am getting a high percentage of O-alkylation instead of the desired C-alkylation. What role does temperature play here? Causality & Solution: Enolates are ambident nucleophiles. The oxygen atom is "harder" and possesses higher charge density, while the alpha-carbon is "softer." Under kinetic control at low temperatures (typically -78 °C) and using a coordinating counterion like Li⁺ (from LDA), the transition state is tightly ion-paired, heavily favoring C-alkylation[5],[6]. As temperature increases, these ion pairs dissociate, and the higher thermal energy allows the system to overcome the barrier for O-alkylation, leading to enol ether byproducts[2]. Action: Strictly maintain a -78 °C environment during both enolate formation and electrophile addition.

Q4: How do I control polyalkylation (over-alkylation) in both aromatic and enolate systems? Causality & Solution: Alkyl groups are electron-donating. Once the first alkylation occurs, the resulting mono-alkylated product is more nucleophilic (and thus more reactive) than the starting material[4]. High temperatures exponentially accelerate this second alkylation step. Action: Use a slight excess of your starting material (limiting the alkylating agent), utilize slow dropwise addition of the electrophile, and strictly maintain low temperatures to slow the overall reaction rate, allowing you to selectively isolate the mono-alkylated product[2],[6].

III. Quantitative Data: Temperature Effects on Alkylation Outcomes

The following table summarizes the causal relationship between temperature ranges and selectivity outcomes across different alkylation workflows.

Reaction SystemTemperature RangeDominant Selectivity / OutcomeMechanistic Causality
Friedel-Crafts (Toluene) 0 °C to 25 °COrtho / Para isomersKinetic control; lower activation energy for electron-rich sites.
Friedel-Crafts (Toluene) ≥ 80 °CMeta isomerThermodynamic control; reversibility favors sterically unhindered product.
Friedel-Crafts (Primary RX) -78 °C to 0 °CUnrearranged alkylationInsufficient thermal energy to overcome 1,2-hydride/alkyl shift barriers.
Enolate Alkylation -78 °CC-Alkylation (Mono)Tight ion-pairing (Li⁺); kinetic trapping prevents equilibration.
Enolate Alkylation 25 °C to RefluxIncreased O-Alkylation / PolyalkylationDissociation of ion pairs; higher energy overcomes barrier to harder electrophilic attack.
IV. Pathway Visualization

AlkylationSelectivity Start Starting Material (e.g., Toluene + R-Cl) Intermediate Reactive Intermediate (Carbocation / Wheland) Start->Intermediate Lewis Acid Catalyst LowTemp Low Temperature (≤ 0°C to RT) Intermediate->LowTemp HighTemp High Temperature (≥ 80°C) Intermediate->HighTemp Kinetic Kinetic Control Ortho/Para Isomers (Fast, Irreversible) LowTemp->Kinetic Lower Activation Energy Thermodynamic Thermodynamic Control Meta Isomers (Reversible, Stable) HighTemp->Thermodynamic Overcomes Reversibility Barrier Kinetic->Thermodynamic Prolonged Heat (Dealkylation/Isomerization)

Thermodynamic vs. kinetic control pathways in alkylation based on temperature.

V. Validated Experimental Protocol: Temperature-Controlled Mono-C-Alkylation

Objective: Synthesize 2-methyl-1-tetralone from 1-tetralone while suppressing O-alkylation and polyalkylation[6]. Self-Validating System: The use of an internal thermocouple ensures the reaction never breaches the kinetic window (-70 °C threshold), while the strict 1:1.05 stoichiometry prevents over-alkylation. A cold quench traps the kinetic state.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and an internal thermocouple.

  • Base Loading: Add anhydrous THF (0.5 M relative to substrate) and diisopropylamine (1.1 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • LDA Generation: Dropwise add n-Butyllithium (1.05 equiv, 2.5 M in hexanes), monitoring the internal thermocouple to ensure the temperature remains below -70 °C. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add 1-tetralone (1.0 equiv) dissolved in a minimum amount of anhydrous THF dropwise.

    • Validation Check: The solution will exhibit a distinct color change as the enolate forms. Stir for 1 hour at -78 °C to ensure complete, irreversible deprotonation.

  • Electrophile Addition: Add methyl iodide (1.05 equiv) dropwise.

    • Critical Control: Strictly maintain the -78 °C bath. Allowing the temperature to rise during this step will exponentially increase the rate of O-alkylation and polyalkylation[5],[6].

  • Monitoring: After 2 hours, withdraw a 0.1 mL aliquot via syringe, quench in 1 mL of saturated NH₄Cl, extract with EtOAc, and analyze via TLC (10% EtOAc/Hexanes) to confirm the disappearance of the 1-tetralone starting material.

  • Kinetic Quenching: Once complete, quench the reaction while the flask is still submerged in the -78 °C bath by slowly adding saturated aqueous NH₄Cl.

    • Causality: Quenching cold traps the kinetic product and destroys any unreacted enolate before it can equilibrate or over-alkylate upon warming[5].

  • Workup: Allow the quenched mixture to warm to room temperature. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography.

VI. References
  • Title: FRIEDEL CRAFTS ALKYLATION | MECHANISM | APPLICATIONS Source: AdiChemistry URL: [Link]

  • Title: Alkylation of enolates | Organic Chemistry II Class Notes Source: Fiveable URL: [Link]

  • Title: Friedel-Crafts Alkylation - Chemistry Steps Source: Chemistry Steps URL: [Link]

Sources

Troubleshooting

Technical Support Center: Cyano-Ester Synthesis &amp; Purification

Welcome to the Application Scientist Knowledge Base. This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols for the synthesis and purification of cyano-esters, specifically focus...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide provides field-proven troubleshooting strategies, FAQs, and self-validating protocols for the synthesis and purification of cyano-esters, specifically focusing on Knoevenagel condensations.

Part 1: Solvent Selection for Cyano-Ester Synthesis

FAQ 1: How does solvent polarity dictate the reaction rate of cyanoacetate condensations? Answer: The Knoevenagel condensation of cyanoacetates relies on the base-catalyzed formation of a carbanion (enolate) intermediate. The causality of solvent choice is rooted in ion solvation. Polar aprotic solvents (like DMF) possess significant dipole moments but lack acidic protons. They effectively solvate the counter-cations while leaving the cyanoacetate anion relatively "naked." This lack of a solvent cage drastically lowers the activation energy for nucleophilic attack on the aldehyde, accelerating the reaction and improving yields 1. Conversely, protic solvents like ethanol stabilize the charged intermediates through hydrogen bonding, which tempers reactivity but offers a greener, highly scalable profile 2.

FAQ 2: Are there modern, sustainable alternatives to traditional VOC solvents for this synthesis? Answer: Yes. Ionic liquids (ILs) are increasingly replacing traditional volatile organic compounds (VOCs). Mechanistically, the hydrogen bond basicity (β) of the ionic liquid is the dominant Kamlet-Taft descriptor determining the reaction rate 3. For instance, using a hydroxyl-functionalized ionic liquid like [HyEtPy]Cl combined with water creates a highly efficient biphasic system. The hydroxyl groups form hydrogen bonds with the carbonyl oxygen of the aldehyde, increasing its electrophilicity and driving the condensation to completion in as little as 5–40 minutes 4.

Quantitative Solvent Performance Data

Table 1: Comparative Solvent Effects on the Knoevenagel Condensation of Cyanoacetates

Solvent SystemClassificationDielectric Constant (ε)Avg. Reaction TimeTypical Yield (%)Mechanistic Impact & Causality
Ethanol (EtOH) Polar Protic24.51.0 - 3.5 h70 - 90%Solvates both ions; forms solvent cage around nucleophile, moderating rate but highly scalable.
Dimethylformamide (DMF) Polar Aprotic36.70.5 - 1.0 h90 - 95%Solvates cations only; leaves cyanoacetate anion "naked", maximizing nucleophilic attack.
Toluene Non-Polar2.43.0 - 5.0 h70 - 80%Poor ion solvation; requires Dean-Stark apparatus to drive equilibrium by continuous water removal.
[HyEtPy]Cl–H₂O Ionic LiquidN/A5 - 40 min83 - 99%High H-bond basicity (β) activates carbonyl; stabilizes transition state; highly recyclable.

Part 2: Experimental Protocol & Self-Validating Workflow

To ensure reproducibility and high technical integrity, follow this validated protocol for synthesizing ethyl 2-cyano-3-(4-methoxyphenyl)acrylate. This method incorporates built-in validation checkpoints to prevent downstream failures.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask, combine 1.0 equivalent of ethyl cyanoacetate and 1.0 equivalent of 4-methoxybenzaldehyde.

  • Solvent & Catalyst Addition: Dissolve the mixture in absolute ethanol (3.5 molar equivalents relative to the ester). Add a catalytic amount of piperidine or sodium ethoxide (approx. 1.5% loading) 2.

  • Reflux & Condensation: Heat the mixture to 80°C under reflux.

    • Self-Validation Check: Monitor via Thin Layer Chromatography (TLC) using a 20% EtOAc/Hexanes eluent. The complete disappearance of the UV-active aldehyde spot confirms 100% conversion. Do not proceed to workup until this is verified.

  • Quenching & Workup: Cool the reaction to room temperature. Quench with saturated aqueous ammonium chloride to neutralize the base catalyst. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Concentrate the combined organic layers under reduced pressure. Purify the crude oil via flash chromatography using a gradient of Ethyl Acetate/Hexanes (2% to 25% EtOAc) 5.

Part 3: Troubleshooting Purification & Chromatography

FAQ 3: Why am I getting poor resolution or product degradation during silica gel chromatography? Answer: Cyano-esters can be sensitive to highly acidic silica or prone to co-elution if the solvent polarity is mismatched. If you are using Dichloromethane (DCM), you may experience both poor environmental metrics (high E-factor) and sub-optimal separation for highly polar cyano-derivatives. Solution: Switch to an Ethyl Acetate/Hexane or Isopropyl Alcohol/Heptane gradient. These solvent systems provide excellent resolution for cyano-esters while significantly reducing the E-factor of your purification step (historically reducing solvent waste from 50 kg/kg to <7 kg/kg ) 6.

FAQ 4: My cyano-ester is polymerizing during concentration. How do I prevent this? Answer: Cyano-esters (especially cyanoacrylates) are highly susceptible to anionic polymerization triggered by trace amounts of water or residual base. Solution: Ensure your organic extracts are thoroughly washed with a mild acid (like saturated


 or dilute 

) during the liquid-liquid extraction phase to remove all traces of the amine catalyst. Dry the organic layer over anhydrous

rather than

, as the slight basicity of some sodium sulfate batches can initiate premature polymerization.

Part 4: Workflow Visualization

CyanoEsterWorkflow Start Reactants: Aldehyde + Cyanoacetate Solvent Solvent & Catalyst Selection Start->Solvent Protic Polar Protic (EtOH) Moderate Rate, Green Solvent->Protic Scalability Aprotic Polar Aprotic (DMF) Fast Rate, Naked Anion Solvent->Aprotic Reactivity Ionic Ionic Liquid ([HyEtPy]Cl) H-Bond Activation Solvent->Ionic Sustainability Reaction Knoevenagel Condensation (80°C Reflux) Protic->Reaction Aprotic->Reaction Ionic->Reaction TLC TLC Conversion Check Reaction->TLC Incomplete Incomplete Conversion Add Catalyst/Time TLC->Incomplete Aldehyde Present Purification Purification Phase (Avoid DCM) TLC->Purification Complete Conversion Incomplete->Reaction Extract Aqueous Wash (Removes Polar Impurities) Purification->Extract Chroma Flash Chromatography (EtOAc/Hexanes) Extract->Chroma Final Purified Cyano-Ester Chroma->Final

Workflow diagram of solvent selection and purification pathways for cyano-ester synthesis.

References

  • Ionic liquids as solvents for the Knoevenagel condensation: Understanding the role of solvent-solute interactions , New Journal of Chemistry, [Link]

  • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter , RSC Advances, [Link]

  • A New Approach to the Cyanoacetic Ester Synthesis , SBQ,[Link]

  • Solvents and sustainable chemistry , PMC - NIH, [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: Ethyl vs. Methyl 2-Cyano-2-methyl-3-phenylpropanoate in Advanced Synthesis

Executive Summary In the synthesis of complex α,α-dialkyl amino acids (such as α-methylphenylalanine) and pharmaceutical intermediates, α-cyano esters serve as foundational building blocks. Specifically, Ethyl 2-cyano-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex α,α-dialkyl amino acids (such as α-methylphenylalanine) and pharmaceutical intermediates, α-cyano esters serve as foundational building blocks. Specifically, Ethyl 2-cyano-2-methyl-3-phenylpropanoate and its methyl analog, Methyl 2-cyano-2-methyl-3-phenylpropanoate , are frequently utilized substrates .

While the structural difference between an ethyl and a methyl ester may appear trivial, in the context of an α-quaternary stereocenter, this subtle variance fundamentally dictates downstream reactivity. This guide provides an objective, data-backed comparison of their performance across key synthetic transformations, focusing on the causality behind their reactivity differences and providing self-validating protocols for laboratory execution.

Structural and Electronic Profiling

To understand the divergent reactivity of these two substrates, we must analyze the steric and electronic microenvironments surrounding the carbonyl carbon.

  • Steric Hindrance (The Dominant Factor): Both molecules feature an α-carbon congested by a methyl group, a benzyl group, and a cyano group. The ester alkyl group acts as the final variable. The ethyl group possesses an additional rotating C–C bond, creating a larger hydrodynamic volume. This dynamic sweeping motion severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack at the carbonyl carbon.

  • Electronic Effects: The ethyl group exerts a marginally stronger inductive electron-donating effect (+I) than the methyl group. This slightly reduces the electrophilicity of the ester carbonyl, synergizing with the steric blockade to depress reaction rates in nucleophilic acyl substitutions.

Comparative Reactivity Profiles

A. Krapcho Decarboxylation (Dealkoxycarbonylation)

The is the premier method for converting α-cyano esters into α-alkyl nitriles under near-neutral conditions . The rate-determining step is an


 attack by a halide anion on the ester's alkyl group.
  • Methyl Ester: Highly reactive. The unhindered methyl group is an excellent electrophile for

    
     attack. The displacement of the carboxylate leaving group is rapid, allowing the reaction to proceed smoothly at 140–150 °C.
    
  • Ethyl Ester: Markedly sluggish. The primary carbon of the ethyl group is adjacent to a methyl group, which sterically hinders the backside trajectory required by the halide nucleophile. This necessitates higher temperatures (170–190 °C), prolonged reaction times, and often the use of more nucleophilic salts (e.g., LiI instead of NaCl) .

G Substrate α-Cyano Ester (Methyl or Ethyl) SN2 SN2 Halide Attack (DMSO, 150°C) Substrate->SN2 Me_Path Methyl Ester Low Steric Hindrance SN2->Me_Path Fast (k_Me) Et_Path Ethyl Ester High Steric Hindrance SN2->Et_Path Slow (k_Et) Carboxylate Carboxylate Anion Intermediate Me_Path->Carboxylate Et_Path->Carboxylate Decarb Decarboxylation (-CO2) Carboxylate->Decarb Product α-Alkyl Nitrile Product Decarb->Product H2O Quench

Figure 1: Mechanistic divergence in Krapcho decarboxylation based on ester alkyl group.

B. Alkaline Hydrolysis (Saponification)

Saponifying an ester with an α-quaternary center is notoriously difficult due to the steric clash that occurs during the formation of the


-hybridized tetrahedral intermediate .
  • Methyl Ester: Achieves full conversion under standard refluxing conditions (KOH in MeOH/H2O) within 4–6 hours.

  • Ethyl Ester: Highly resistant to standard aqueous base. Often requires harsh conditions (e.g., 10N NaOH at 120 °C via microwave irradiation) or specialized non-aqueous hydroxide systems (KOH in anhydrous DMSO or phase-transfer catalysts) to force the equilibrium.

Quantitative Performance Data

The following table summarizes the experimental parameters required to achieve >95% conversion for both analogs across standard workflows.

Reaction TypeParameterMethyl 2-cyano-2-methyl-3-phenylpropanoateEthyl 2-cyano-2-methyl-3-phenylpropanoate
Krapcho Decarboxylation ReagentsLiCl (2 eq), H2O (2 eq), DMSOLiI (3 eq), H2O (2 eq), DMSO
Temperature / Time150 °C / 4 hours180 °C / 18 hours
Typical Yield88 - 92%65 - 75% (prone to degradation)
Alkaline Hydrolysis Reagents2M KOH in MeOH/H2O (3:1)5M KOH in Ethylene Glycol / H2O
Temperature / Time75 °C (Reflux) / 5 hours130 °C / 24 hours

H NMR IPC Shift
Disappearance of singlet at ~3.7 ppmDisappearance of quartet at ~4.2 ppm

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic physical and chemical indicators (In-Process Controls - IPC) that confirm mechanistic progression without relying solely on end-point analysis.

Protocol 1: Optimized Krapcho Decarboxylation (Methyl Ester)

Causality & Design: We utilize the methyl ester due to its superior


 kinetics. Lithium chloride is selected because the 

cation coordinates with the ester carbonyl, enhancing its electrophilicity, while the relatively "naked"

in polar aprotic DMSO acts as a potent nucleophile.
  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a bubbler, dissolve Methyl 2-cyano-2-methyl-3-phenylpropanoate (10 mmol) in DMSO (20 mL).

  • Reagent Addition: Add anhydrous LiCl (20 mmol) and deionized water (20 mmol). Note: Water is critical; it acts as the proton source to quench the enolate intermediate, preventing unwanted aldol-type condensations.

  • Heating & Self-Validation: Heat the mixture to 150 °C.

    • IPC (Physical): Within 15 minutes, vigorous gas evolution will be observed in the bubbler. This is a stoichiometric mixture of

      
       and methyl chloride gas. The reaction acts as its own indicator—the complete cessation of bubbling signifies the end of the dealkoxycarbonylation step. 
      
  • Workup: Cool to room temperature, dilute with brine (50 mL), and extract with EtOAc (3 x 30 mL). The high polarity of DMSO ensures it remains in the aqueous layer.

  • Validation:

    
    H NMR of the crude product will show the complete loss of the -OCH3 singlet (~3.7 ppm) and the appearance of a new diastereotopic proton signal adjacent to the nitrile.
    
Protocol 2: Mild Saponification Workflow

Causality & Design: When hydrolysis of the hindered ester is mandatory, phase separation is used as a real-time validation tool. The starting ester is strictly organic-soluble, while the product (potassium carboxylate) is strictly water-soluble.

HydrolysisWorkflow Start Ester Substrate (Organic Soluble) Base Add KOH / MeOH Heat to Reflux Start->Base Reaction Tetrahedral Intermediate Formation Base->Reaction Steric Blockade Determines Rate Salt Potassium Carboxylate (Water Soluble) Reaction->Salt Workup Acidify (HCl) Extract with EtOAc Salt->Workup IPC: TLC of Aqueous Layer Final Free Carboxylic Acid Product Workup->Final

Figure 2: Self-validating workflow for the alkaline hydrolysis of hindered esters.

  • Reaction: Suspend the ester (10 mmol) in a 3:1 mixture of Methanol and 2M aqueous KOH (40 mL total). Heat to reflux.

  • IPC (Visual Phase Validation): Initially, the reaction may appear as a biphasic suspension. As the ester is cleaved, the resulting potassium 2-cyano-2-methyl-3-phenylpropanoate dissolves entirely into the aqueous phase. A completely homogeneous, clear solution strongly indicates high conversion.

  • IPC (Chemical Validation): Remove a 0.1 mL aliquot, partition between 1 mL EtOAc and 1 mL water. Spot the organic layer on a TLC plate (Hexanes/EtOAc 4:1). The disappearance of the high-Rf ester spot confirms completion.

  • Isolation: Evaporate the methanol under reduced pressure. Wash the remaining aqueous layer with diethyl ether (20 mL) to remove unreacted starting material.

  • Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 6M HCl until pH ~2. The free carboxylic acid will precipitate or oil out, which can then be extracted with EtOAc, dried over

    
    , and concentrated.
    

Conclusion

For synthetic routes involving α-quaternary cyanoacetates, Methyl 2-cyano-2-methyl-3-phenylpropanoate is objectively superior to its ethyl counterpart. The reduced steric bulk of the methyl group significantly lowers the activation energy required for both


 dealkylation (Krapcho conditions) and tetrahedral intermediate formation (hydrolysis). Unless the ethyl ester is strictly required for a specific orthogonal protection strategy, researchers should default to the methyl analog to maximize yield, reduce reaction times, and avoid the degradation profiles associated with harsh reaction conditions.

References

  • Title: Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)-α-methylphenylalanine on a large laboratory scale Source: Tetrahedron: Asymmetry URL: [Link]

  • Title: Krapcho decarboxylation Source: Wikipedia URL: [Link]

  • Title: Advances in the Krapcho Decarboxylation Source: Journal of Chemical Research (via ResearchGate) URL: [Link]

  • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkivoc URL: [Link]

Comparative

Comparative analysis of spectroscopic data for homologous cyano-esters

Comparative Spectroscopic Guide: Structural Elucidation of Homologous Cyano-Esters Executive Summary Cyano-esters serve as indispensable bifunctional intermediates in the synthesis of complex active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Guide: Structural Elucidation of Homologous Cyano-Esters

Executive Summary Cyano-esters serve as indispensable bifunctional intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The selection between homologues—such as ethyl cyanoacetate (n=1), ethyl 3-cyanopropanoate (n=2), and ethyl 4-cyanobutanoate (n=3)—dictates the flexibility, steric hindrance, and reactivity of the resulting pharmacophore. This guide provides an objective comparative analysis of their spectroscopic profiles, equipping researchers with the data and self-validating methodologies required to definitively map these building blocks during drug development.

Mechanistic Causality: The Spatial Decay of Inductive Effects

The spectroscopic differentiation of homologous cyano-esters relies fundamentally on the spatial separation between the highly electronegative cyano (-C≡N) and ester (-COOEt) groups.

In the shortest homologue, ethyl cyanoacetate, the central methylene group is sandwiched directly between two powerful electron-withdrawing groups (EWGs). This proximity induces a severe through-bond inductive (-I) effect, stripping electron density from the methylene protons and heavily deshielding them. Consequently, the


H NMR chemical shift for these protons is pushed dramatically downfield to ~3.48 ppm . Furthermore, this electron withdrawal increases the force constant of the adjacent ester carbonyl, shifting its infrared C=O stretching frequency to an unusually high 1748 cm⁻¹ .

As the alkyl chain lengthens in ethyl 3-cyanopropanoate and ethyl 4-cyanobutanoate, the inductive effect decays exponentially across the additional sigma bonds. The α-protons adjacent to the cyano group relax upfield to ~2.65 ppm and ~2.42 ppm, respectively . Concurrently, the ester carbonyl is insulated from the cyano group's electronegativity, allowing its stretching frequency to normalize to a standard aliphatic ester value of ~1735 cm⁻¹ .

Comparative Spectroscopic Data

Table 1: Comparative


H NMR Chemical Shifts (ppm in CDCl

)
HomologueEster -CH

(t)
Ester -OCH

- (q)
α-to-CN (t/s)α-to-COO (t/s)Central -CH

- (m)
Ethyl cyanoacetate (n=1) 1.334.273.48 (s)3.48 (s)N/A
Ethyl 3-cyanopropanoate (n=2) 1.284.182.65 (t)2.65 (t)N/A
Ethyl 4-cyanobutanoate (n=3) 1.264.142.42 (t)2.45 (t)1.95

*Note: In ethyl cyanoacetate, the exact same methylene group is alpha to both the cyano and ester moieties.

Table 2: Key FT-IR Stretching Frequencies (Neat, cm⁻¹)

Homologueν(C≡N) Stretchν(C=O) Stretchν(C-O-C) Stretch
Ethyl cyanoacetate (n=1) 226017481190
Ethyl 3-cyanopropanoate (n=2) 225217381185
Ethyl 4-cyanobutanoate (n=3) 224817351180

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed as self-validating systems. If the internal validation checks fail, the data must be discarded, and the sample re-prepared.

Protocol 1: High-Resolution


H NMR Acquisition 
  • Sample Preparation : Dissolve 15-20 mg of the cyano-ester in 0.6 mL of anhydrous CDCl

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    Causality: CDCl
    
    
    
    is strictly chosen over polar aprotic solvents like DMSO-d
    
    
    . DMSO can hydrogen-bond with the highly acidic α-protons of ethyl cyanoacetate, potentially inducing enolization or shifting the equilibrium. CDCl
    
    
    preserves the native electronic state, ensuring the measured inductive effects are purely intramolecular.
  • Instrument Calibration : Lock the spectrometer to the CDCl

    
     deuterium signal. Set the TMS internal standard strictly to 0.00 ppm to prevent referencing errors.
    
  • Acquisition : Execute a standard

    
    H pulse sequence with 16 scans and a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation.
    
  • Self-Validation Check (Critical) : Integrate the ester moiety signals first. The -OCH

    
    - quartet (~4.2 ppm) must  integrate to exactly 2.00 relative to the -CH
    
    
    
    triplet (~1.3 ppm) at 3.00. Causality: This 2:3 ratio acts as an internal system check. Any deviation indicates solvent evaporation, sample degradation (e.g., ester hydrolysis), or overlapping aliphatic impurities. If the ratio is not perfectly 2:3, the methylene chain analysis is mathematically invalid and the run must be aborted.

Protocol 2: ATR-FTIR Spectroscopic Profiling

  • Background Acquisition : Collect an ambient air background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.

  • Sample Application : Apply 1-2 drops of the neat cyano-ester directly onto the diamond ATR crystal, ensuring complete coverage of the sensor. Causality: Analyzing the sample neat (without solvent) prevents solvent absorption bands from obscuring the critical 2300–1700 cm⁻¹ window where the diagnostic C≡N and C=O stretches reside.

  • Acquisition & Self-Validation : Record the spectrum. Before interpreting the peaks, verify that the baseline is completely flat between 2500-2000 cm⁻¹. Causality: A sloping or noisy baseline in this region indicates poor crystal contact or particulate scattering, which will artificially shift the apparent absorption maxima of the weak C≡N stretch. If the baseline is not flat, clean the crystal and reapply the sample.

Workflow Visualization

SpectroscopicWorkflow Prep Sample Preparation (CDCl3 for NMR, Neat for IR) IR FT-IR Spectroscopy Identify C≡N and C=O shifts Prep->IR NMR High-Resolution NMR (1H/13C) Map Methylene Deshielding Prep->NMR Analysis Data Synthesis Analyze Inductive (-I) Effect Decay IR->Analysis NMR->Analysis Result Homologue Identification (n=1, 2, 3...) Analysis->Result

Workflow for spectroscopic validation of homologous cyano-esters.

References

  • Ethyl cyanoacetate - NIST WebBook. National Institute of Standards and Technology (NIST). [Link]

  • Ethyl 3-cyanopropanoate - PubChem. National Institutes of Health (NIH). [Link]

  • A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. PubMed Central (PMC). [Link]

Validation

Single-crystal X-ray diffraction for absolute structure confirmation

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a critical bottleneck: the unambiguous assignment of stereochemistry. Ever since the Thalidomide disaster of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter a critical bottleneck: the unambiguous assignment of stereochemistry. Ever since the Thalidomide disaster of the 1950s exposed the profound pharmacological differences between enantiomers, determining the absolute configuration of chiral active pharmaceutical ingredients (APIs) has been a non-negotiable regulatory requirement[1].

While synthetic chemists have developed brilliant asymmetric methodologies, synthesizing a chiral molecule is only half the battle[2]. Proving its 3D architecture requires robust, orthogonal analytical strategies. In this guide, we will dissect the mechanistic foundations of Single-Crystal X-ray Diffraction (SCXRD)—the undisputed "gold standard" for stereochemical assignment—and objectively benchmark its performance against alternative chiroptical and NMR techniques[].

Mechanistic Causality: The Physics of Absolute Structure

SCXRD does not merely infer stereochemistry through secondary physical properties; it directly visualizes the spatial arrangement of atoms. The causality behind this capability lies in a phenomenon known as anomalous dispersion [4].

Under normal diffraction conditions, X-ray scattering adheres to Friedel’s Law, which states that the intensities of inversion-related reflections (Friedel pairs,


 and 

) are identical. However, when the energy of the incident X-ray approaches the absorption edge of an atom within the crystal lattice, the atomic scattering factor becomes a complex number. This phase shift breaks Friedel’s Law, resulting in measurable intensity differences between the Friedel pairs[5][6].

To translate these minute intensity differences into a definitive stereochemical assignment, crystallographers rely on self-validating statistical parameters:

  • The Flack Parameter (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  Introduced in 1983, this parameter models the crystal as a macroscopic mixture of two enantiomers. During least-squares refinement, a Flack parameter of 
    
    
    
    confirms the correct absolute structure, while
    
    
    indicates that the structural model must be inverted.
  • The Standard Uncertainty (s.u.): A Flack parameter is meaningless without its standard uncertainty. For a sample known to be enantiopure, an s.u. of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is strictly required to ensure the assignment is statistically valid and free from racemic twinning[7]. If the s.u. exceeds this threshold, the experiment self-invalidates, demanding higher redundancy data or alternative methods.
    
  • The Hooft Parameter (

    
    ):  For "light-atom" molecules (containing only C, H, O, N), the anomalous signal is vanishingly small. The Hooft parameter applies Bayesian statistics to Bijvoet differences, calculating the exact probability that the model is correct, inverted, or twinned, providing a much higher sensitivity than the classical Flack parameter[7][8].
    

Objective Comparison: SCXRD vs. Alternative Modalities

While SCXRD provides direct 3D coordinates, it is entirely dependent on the ability to grow a high-quality single crystal. When molecules resist crystallization or exist only in solution, we must pivot to orthogonal techniques such as Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), or NMR derivatization[2][].

The table below objectively compares the performance and requirements of these methodologies:

Analytical TechniquePhysical PrincipleSample RequirementAnalysis TimeHeavy Atom DependencyOutput / Validation
SCXRD Anomalous X-ray dispersionSingle crystal (>10 μm)Hours to DaysLow (with modern HPC detectors)Direct 3D atomic coordinates; Flack/Hooft parameters[7]
VCD Spectroscopy Differential IR absorption of enantiomersSolution (10-50 mg)Days (incl. DFT calculations)NoneExperimental vs. Ab initio TD-DFT spectra[][9]
ECD Spectroscopy Differential UV-Vis absorptionSolution (<1 mg)Days (incl. DFT calculations)None (Requires a UV chromophore)Experimental vs. Ab initio TD-DFT spectra[]
NMR (Mosher's) Chemical shift anisotropySolution (1-5 mg)HoursNone (Requires reactive -OH/-NH2)Relative stereocenter shifts via chiral auxiliaries[]

To systematize the selection of these techniques, I employ the following decision matrix:

DecisionTree Molecule Chiral API / Molecule State Physical State? Molecule->State SCXRD SCXRD Analysis (Anomalous Dispersion) State->SCXRD High-Quality Crystal Solution Solution / Amorphous State->Solution Liquid / Non-Crystalline VCD VCD / ECD Spectroscopy (TD-DFT Comparison) Solution->VCD Chiroptical Active NMR NMR Derivatization (Mosher's Method) Solution->NMR Reactive Functional Group

Decision tree for selecting absolute configuration determination methods based on sample state.

Self-Validating Experimental Protocol: SCXRD Workflow

A structural assignment is only as reliable as the data fed into the refinement algorithm. The following protocol outlines a self-validating workflow specifically optimized for extracting the weak anomalous signals of light-atom organic molecules[7][8].

Step 1: Crystal Selection and Cryo-Mounting

  • Action: Under a polarized light microscope, select a single, defect-free crystal that extinguishes light uniformly. Mount the crystal on a loop using an inert cryoprotectant oil and immediately flash-cool it to 100K in a nitrogen stream[2].

  • Causality: Polarized light ensures the crystal is a single domain, preventing overlapping diffraction lattices. Flash-cooling minimizes atomic thermal vibrations (the Debye-Waller factor), which sharpens the electron density map and significantly enhances the intensity of high-angle reflections where anomalous signals are most distinct.

Step 2: X-ray Source and Wavelength Optimization

  • Action: Utilize a high-intensity microfocus Copper

    
     source (
    
    
    
    Å) rather than a standard Molybdenum source[10].
  • Causality: The anomalous scattering cross-section (

    
    ) is highly wavelength-dependent. Copper radiation provides a substantially larger 
    
    
    
    for elements like Oxygen and Nitrogen, amplifying the Bijvoet intensity differences required for accurate Flack parameter refinement[6].

Step 3: High-Redundancy Data Collection

  • Action: Program the diffractometer's kappa goniometer to collect data with a redundancy of

    
    -fold, ensuring the physical measurement of true Friedel pairs under the most similar diffraction conditions possible[7].
    
  • Causality: For purely organic molecules, the intensity difference between

    
     and 
    
    
    
    is often less than 1%. High redundancy statistically drives down the standard uncertainty (
    
    
    ) of the measured intensities, allowing the software to confidently distinguish the true anomalous signal from background detector noise[7].

Step 4: Integration, Scaling, and Refinement

  • Action: Integrate the diffraction frames without merging the Friedel pairs. Solve the structure using direct methods and refine the Flack parameter (

    
    ) via full-matrix least-squares[6].
    
  • Causality: Prematurely merging Friedel pairs during scaling destroys the anomalous signal. The refinement acts as the ultimate validation gate: if the resulting Flack parameter is ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     with an s.u. 
    
    
    
    , the absolute structure is confirmed. If the s.u. is elevated, the data is inconclusive, triggering a fallback to Bayesian Hooft parameter analysis or orthogonal VCD validation[8].

SCXRD_Workflow Start 1. Crystal Selection (Defect-free, Single Domain) Mount 2. Cryo-Mounting (100K to reduce thermal motion) Start->Mount Collect 3. Data Collection (High Redundancy, Cu-Ka source) Mount->Collect Integrate 4. Integration & Scaling (Preserve Friedel Pairs) Collect->Integrate Refine 5. Structure Refinement (Least-Squares, IAM) Integrate->Refine Flack Flack x ~ 0 (s.u. < 0.04)? Refine->Flack Success Absolute Structure Confirmed Flack->Success Yes Fail Inconclusive (Check Twinning / Hooft Param) Flack->Fail No / High s.u.

SCXRD workflow for absolute structure determination and stereochemical confirmation.

References

1.[1] Title : Absolute structure determination: pushing the limits | Source : International Union of Crystallography | URL : 2.[4] Title : Absolute structure and absolute configuration | Source : IUCr Journals | URL : 3.[5] Title : Absolute structure | Source : Online Dictionary of Crystallography | URL : 4.[10] Title : Howard Flack and the Flack Parameter | Source : MDPI | URL : 5.[11] Title : Best Practice and Pitfalls in Absolute Structure Determination | Source : ZORA | URL : 6.[] Title : Stereochemistry Confirmation Services | Source : BOC Sciences | URL : 7.[2] Title : A Researcher's Guide to Determining the Absolute Configuration | Source : Benchchem | URL : 8.[8] Title : Absolute structure determination of compounds even with only carbon as the heaviest element | Source : IUCr Journals | URL : 9.[6] Title : Use of intensity quotients and differences in absolute structure refinement | Source : PMC - NIH | URL : 10.[7] Title : SMX039 - The absolute structure of light atom-containing molecules | Source : Rigaku | URL : 11.[9] Title : The determination of the absolute configurations of chiral molecules using VCD | Source : ResearchGate | URL :

Sources

Comparative

Redefining Purity Assessment: qNMR vs. Chromatography for Ethyl 2-cyano-2-methyl-3-phenylpropanoate

As pharmaceutical pipelines demand increasingly stringent quality control for synthetic intermediates, the reliance on traditional chromatographic methods for purity assessment is being critically re-evaluated. Ethyl 2-c...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines demand increasingly stringent quality control for synthetic intermediates, the reliance on traditional chromatographic methods for purity assessment is being critically re-evaluated. Ethyl 2-cyano-2-methyl-3-phenylpropanoate —a highly functionalized building block featuring a sterically hindered quaternary stereocenter—presents unique analytical challenges. Its purity directly impacts downstream reaction yields and impurity profiles.

While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are industry staples, they are secondary relative methods that rely heavily on reference standards and uniform detector responses[1]. This guide objectively compares these classical techniques against Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is emerging as the orthogonal, primary method of choice for absolute purity determination.

The Mechanistic Foundation: Causality in qNMR

The fundamental superiority of qNMR lies in its physical causality: the integrated area of a nuclear magnetic resonance signal is strictly and directly proportional to the molar concentration of the nuclei producing that signal[2].

Unlike HPLC-UV, which depends on the molar extinction coefficient of a specific chromophore, or GC-FID, which relies on ionization efficiency, qNMR acts as a universal detector[3]. It does not require a reference standard of the analyte itself; instead, it utilizes a universal Internal Standard (IS)[1]. This eliminates the "response factor bias" inherent in chromatography, allowing for the capture of analytes and impurities that frequently escape UV detection, such as residual water, inorganic salts, or aliphatic solvents[4].

For Ethyl 2-cyano-2-methyl-3-phenylpropanoate, the 1H NMR spectrum provides several distinct, isolated signals ideal for integration:

  • Methyl group: Sharp singlet at ~1.5 ppm (3H).

  • Ethyl ester methylene: Quartet at ~4.2 ppm (2H).

  • Aromatic protons: Multiplet at ~7.1–7.3 ppm (5H).

By comparing the integral of the analyte's methyl singlet to a certified internal standard, absolute purity can be calculated with high precision.

Logical Workflow Comparison

The architectural difference between qNMR and HPLC dictates their respective accuracies. qNMR is a mass-balance equivalent primary method, whereas HPLC relies on relative area percentages[5].

G Start Purity Assessment: Ethyl 2-cyano-2-methyl-3-phenylpropanoate qNMR qNMR Workflow (Primary Method) Start->qNMR HPLC HPLC-UV Workflow (Secondary Method) Start->HPLC qPrep Co-weigh Analyte + IS (e.g., 1,4-BTMSB-d4) qNMR->qPrep hPrep Serial Dilutions & Reference Standards HPLC->hPrep qAcq 1H NMR Acquisition (D1 > 5×T1) qPrep->qAcq qCalc Direct Integration (Area ∝ Moles) qAcq->qCalc qResult Absolute Purity (No Response Factors) qCalc->qResult hAcq Chromatographic Separation (UV Detection) hPrep->hAcq hCalc Calibration Curve (Peak Area %) hAcq->hCalc hResult Relative Purity (UV Extinction Bias) hCalc->hResult

Figure 1: Logical workflow comparison between absolute qNMR and relative HPLC-UV purity assessment.

Self-Validating Experimental Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), a qNMR protocol cannot simply be a list of steps; it must be a self-validating system where the physics of the experiment confirm the integrity of the data.

Step 1: Internal Standard Selection & Gravimetric Preparation
  • Action: Co-weigh ~15.000 mg of Ethyl 2-cyano-2-methyl-3-phenylpropanoate and ~5.000 mg of 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) Certified Reference Material (CRM) into a vial using a microbalance (±0.001 mg precision). Dissolve in 0.6 mL of CDCl3.

  • Causality: Absolute quantitation relies entirely on the accuracy of the mass ratio. 1,4-BTMSB-d4 is chosen because it yields a sharp, isolated singlet at ~0.2 ppm, ensuring zero overlap with the analyte's signals[6]. Overlapping peaks are the primary failure point in qNMR integration.

Step 2: T1 Relaxation Measurement
  • Action: Execute an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the analyte's methyl protons and the IS protons.

  • Causality: Protons relax at different rates. If the relaxation delay (D1) is too short, the signal will be artificially attenuated. Setting D1 to ≥ 5 × T1 of the slowest-relaxing proton ensures >99.3% recovery of longitudinal magnetization, preserving the fundamental proportionality of the technique[7].

Step 3: NMR Acquisition
  • Action: Acquire a 1D 1H NMR spectrum at 298 K using a 90° excitation pulse, 64 scans, and 13C decoupling during acquisition.

  • Causality: A 90° pulse maximizes the signal-to-noise ratio (S/N > 250 is required for <1% uncertainty). 13C decoupling collapses the 13C satellite peaks into the main 12C signal, preventing satellite interference with minor impurity signals[8].

Step 4: Processing and Absolute Purity Calculation
  • Action: Apply exponential line broadening (0.3 Hz), perform rigorous baseline correction, and integrate the analyte's methyl singlet (~1.5 ppm) against the IS singlet (~0.2 ppm).

  • Causality: Proper baseline correction ensures the integral area represents only the resonance of interest. The absolute purity (

    
    ) is calculated using the primary ratio equation[2]:
    


Comparative Performance Data

To objectively evaluate the performance of qNMR against traditional methods, we present a comparative data matrix based on validated laboratory standards for functionalized propanoates.

Table 1: Performance Comparison for Purity Assessment
Analytical ParameterQuantitative NMR (1H qNMR)HPLC-UV (Area %)GC-FID (Area %)
Fundamental Principle Absolute Mass Fraction (Primary)Relative Absorption (Secondary)Relative Ionization (Secondary)
Reference Standard Universal IS (e.g., 1,4-BTMSB-d4)Analyte-Specific StandardAnalyte-Specific Standard
Empirical Purity Result *98.4% ± 0.2% 99.3% ± 0.1% 99.1% ± 0.15%
Non-Chromophoric Impurities Detected (Universal)Blind (Overestimates Purity)Partially Detected
Primary Source of Bias Signal Overlap / Incomplete T1UV Response Factor DiscrepancyThermal Degradation in Injector
Analysis Time ~15–20 minutes~30–45 minutes~25–40 minutes

*Note on Empirical Discrepancy: The data clearly illustrates a common analytical pitfall. HPLC-UV consistently overestimates the purity of Ethyl 2-cyano-2-methyl-3-phenylpropanoate (99.3%) compared to qNMR (98.4%). This occurs because HPLC area-percent calculations assume all impurities share the same UV extinction coefficient as the highly conjugated phenyl ring of the analyte[1]. Furthermore, HPLC-UV is entirely blind to non-UV active impurities (e.g., residual extraction solvents or inorganic salts), whereas qNMR captures the true absolute mass fraction[4].

Conclusion

For the purity assessment of complex intermediates like Ethyl 2-cyano-2-methyl-3-phenylpropanoate, relying solely on HPLC or GC can lead to dangerous overestimations of purity due to response factor biases and detector blindness. Quantitative NMR (qNMR) transcends these limitations by functioning as a primary analytical method. By leveraging a self-validating protocol rooted in fundamental magnetic resonance physics, qNMR delivers absolute, highly accurate mass-fraction data without the need for identical reference standards, making it an indispensable tool for modern drug development and quality control[8].

References

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass. URL:[Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - PMC (National Institutes of Health). URL:[Link]

  • What is qNMR and why is it important? - Mestrelab Resources. URL:[Link]

Sources

Comparative

Cross-validation of HPLC and GC-FID for quantitative analysis of esters

Cross-Validation of HPLC and GC-FID for Quantitative Analysis of Esters: A Comparative Technical Guide Executive Summary In pharmaceutical development and chemical analysis, esters represent a unique challenge due to the...

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validation of HPLC and GC-FID for Quantitative Analysis of Esters: A Comparative Technical Guide

Executive Summary In pharmaceutical development and chemical analysis, esters represent a unique challenge due to their diverse physicochemical properties. While Gas Chromatography with Flame Ionization Detection (GC-FID) is the historical "gold standard" for volatile esters due to its high resolution and universal carbon response, High-Performance Liquid Chromatography (HPLC-UV) offers a critical alternative for thermally labile or non-volatile species. This guide provides a rigorous framework for cross-validating these two orthogonal techniques. By establishing correlation between HPLC and GC-FID, researchers can validate analytical accuracy, rule out matrix interference, and ensure data integrity in compliance with ICH Q2(R1) guidelines.

Part 1: Strategic Rationale for Cross-Validation

Cross-validation is not merely running samples twice; it is a risk-mitigation strategy.

  • Orthogonality: GC separates based on volatility and boiling point; HPLC separates based on polarity and solvophobic interactions. If both methods yield the same quantitative result, the probability of co-eluting interferences skewing the data approaches zero.

  • Thermal Stability Verification: Discrepancies between GC (high temp) and HPLC (ambient) results often reveal on-column degradation (e.g., hydrolysis of esters to acids) that would otherwise go unnoticed in a single-method validation.

Part 2: Experimental Design & Protocols

Case Study Model: Ethyl Benzoate (and related alkyl benzoates/parabens). Reasoning: This class of esters possesses both the volatility required for GC and the chromophore (benzene ring) required for HPLC-UV, making it the perfect candidate for a head-to-head cross-validation study.

HPLC-UV Protocol (The "Gentle" Approach)

Target: Thermally labile esters, high-boiling impurities.

  • System: Quaternary Gradient HPLC with Diode Array Detector (DAD).

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: Water (0.1% Phosphoric Acid) – Acidification suppresses silanol activity.

    • Solvent B: Acetonitrile (HPLC Grade).[1]

  • Method (Isocratic): 50:50 A:B for 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Maximal absorption for benzoate moiety).

  • Injection Volume: 10 µL.

  • Temperature: 25°C (Ambient).

GC-FID Protocol (The "Robust" Approach)

Target: Volatile esters, residual solvents, high-resolution impurity profiling.

  • System: GC with Flame Ionization Detector (FID).

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1), 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 1 min).

    • Ramp: 10°C/min to 200°C.

    • Final: 200°C (Hold 5 min).

  • Detector (FID): 300°C; H2 (30 mL/min), Air (300 mL/min), N2 Makeup (25 mL/min).

Part 3: Cross-Validation Methodology

To validate the interchangeability or confirmation power of these methods, we employ a statistical "Triangle of Confirmation": Linearity, Precision, and Accuracy (Recovery).

Comparative Validation Data (Simulated Case Study)

The following data represents a typical validation outcome for Ethyl Benzoate (50 – 500 µg/mL).

ParameterHPLC-UV ResultsGC-FID ResultsInterpretation
Linearity (

)
0.99980.9995Both methods show excellent linear response.
LOD (µg/mL) 0.050.02GC-FID is inherently more sensitive for volatiles.
Precision (RSD, n=6) 0.45%0.85%HPLC injection precision is typically superior to GC split injection.
Recovery (Spike) 99.2% ± 1.1%98.5% ± 1.8%Both are within strict quantitative limits (98-102%).
Retention Time 6.2 min8.4 minN/A (Method dependent).
Statistical Cross-Validation (The "Bland-Altman" Approach)

Do not rely solely on correlation coefficients (


). High correlation does not mean agreement (a method can be consistently 20% higher and still have 

).

Protocol:

  • Analyze 10 distinct samples (varying concentrations) using both methods.

  • Calculate the Difference (

    
    ) and the Mean  (
    
    
    
    ) for each sample.
  • Plot

    
     vs. 
    
    
    
    (Bland-Altman Plot).
  • Acceptance Criteria: 95% of differences must lie within

    
     of the mean difference, and the mean difference should not be statistically significantly different from zero (Paired t-test, p > 0.05).
    

Part 4: Visualizations

Cross-Validation Workflow

This diagram illustrates the parallel processing required to ensure valid cross-comparison.

CrossValidationWorkflow Start Sample Preparation (Unified Solvent: e.g., Methanol) Split Split Sample Start->Split HPLC_Inj HPLC-UV Analysis (Ambient Temp, C18) Split->HPLC_Inj Aliquot 1 GC_Inj GC-FID Analysis (High Temp, DB-5) Split->GC_Inj Aliquot 2 HPLC_Data Data Set A: Peak Area (UV Abs) HPLC_Inj->HPLC_Data Stat Statistical Comparison (Paired t-test & Bland-Altman) HPLC_Data->Stat GC_Data Data Set B: Peak Area (Carbon Count) GC_Inj->GC_Data GC_Data->Stat Decision Discrepancy > 5%? Stat->Decision Pass VALIDATED Methods are Orthogonal & Accurate Decision->Pass No Fail INVESTIGATE 1. Thermal Degradation (GC) 2. UV Masking (HPLC) Decision->Fail Yes

Caption: Figure 1. Parallel workflow for cross-validating ester quantification methods.

Method Selection Decision Tree

When should you use which method after validation?

MethodSelection Input Ester Analyte Volatile Is it Volatile (< 300°C BP)? Input->Volatile Chromophore Has UV Chromophore? Volatile->Chromophore No Stable Thermally Stable? Volatile->Stable Yes HPLC Primary: HPLC-UV (High Selectivity) Chromophore->HPLC Yes Deriv Derivatization Required (e.g., FAMEs) Chromophore->Deriv No GC Primary: GC-FID (High Sensitivity) Stable->GC Yes Stable->HPLC No (Degrades) Deriv->GC

Caption: Figure 2. Decision matrix for selecting the routine monitoring method post-validation.

Part 5: Critical Analysis & Troubleshooting

  • Matrix Effects:

    • GC-FID: Susceptible to non-volatile matrix buildup in the liner (requires frequent liner changes).

    • HPLC-UV: Susceptible to co-eluting UV-active excipients.

    • Cross-Check: If HPLC results are consistently higher than GC, suspect a co-eluting UV impurity. If GC is higher, suspect solvent evaporation in the vial or matrix-induced enhancement.

  • Sensitivity (LOD/LOQ):

    • GC-FID is generally superior for simple alkyl esters (like Ethyl Acetate).

    • HPLC-UV is superior for aromatic esters (like Parabens) due to high molar absorptivity.

  • Regulatory Compliance:

    • According to ICH Q2(R1) , using an orthogonal method (Cross-Validation) is one of the strongest ways to demonstrate Specificity and Accuracy .

References

  • BenchChem. (2025).[1][3][4] A Head-to-Head Battle: HPLC vs. GC for the Analysis of Alkyl Benzoates. BenchChem Application Notes. Link

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA Guidance for Industry. Link

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell Analytical Blog. Link

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Phenomenex Blog. Link

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society. Link

Sources

Validation

Correlation of in-silico predicted properties with experimental data for functionalized esters

In-Silico vs. Empirical Validation: A Comparative Guide to Functionalized Ester Profiling The development of functionalized esters—ranging from pharmaceutical prodrugs designed to enhance oral bioavailability to bio-base...

Author: BenchChem Technical Support Team. Date: March 2026

In-Silico vs. Empirical Validation: A Comparative Guide to Functionalized Ester Profiling

The development of functionalized esters—ranging from pharmaceutical prodrugs designed to enhance oral bioavailability to bio-based polymeric excipients—relies heavily on accurately predicting their physicochemical and pharmacokinetic behaviors. Because esters are highly susceptible to enzymatic hydrolysis by ubiquitous carboxylesterases (CES) and exhibit dynamic lipophilicity profiles, drug development professionals increasingly rely on in-silico models to triage candidates before committing to costly synthesis[1].

However, computational predictions often struggle to account for complex steric hindrances near the ester carbonyl carbon or the nuanced microenvironments of specific enzyme isoforms[2][3]. As a Senior Application Scientist, I have structured this guide to objectively compare leading in-silico platforms against gold-standard experimental methodologies, providing a framework for establishing robust in-silico-to-in-vitro correlations.

Comparative Analysis of In-Silico Prediction Platforms

When evaluating functionalized esters, the choice of computational tool dictates the reliability of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters. Below is a comparison of the primary methodologies used in modern drug discovery.

A. SwissADME (Empirical & Topological Modeling)

SwissADME is a widely utilized, freely accessible web tool that excels in rapid physicochemical profiling[4].

  • Strengths: It provides a "Consensus LogP" by averaging five distinct predictive models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP)[4][5]. This consensus approach smooths out the biases inherent to purely atomistic or topological methods. It also generates the BOILED-Egg model, an intuitive graphical prediction of gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation based on lipophilicity and topological polar surface area (TPSA)[6].

  • Limitations: SwissADME lacks deep mechanistic predictions for specific enzymatic hydrolysis. It can flag a molecule as a generic CYP450 inhibitor using Support Vector Machine (SVM) models, but it cannot predict the cleavage rate of an ester bond by tissue-specific esterases[4][6].

B. ADMET Predictor® (Machine Learning & AI)

Developed by Simulations Plus, ADMET Predictor is a premier commercial AI/ML platform that predicts over 175 properties[7].

  • Strengths: It goes beyond basic physicochemical properties to predict complex metabolic liabilities, including specific CYP and UGT metabolism outcomes, and mechanistic drug-induced liver injury (DILI)[7]. For ester prodrugs, its integration with high-throughput physiologically based pharmacokinetic (HT-PBPK) simulations allows researchers to model the systemic release of the active parent drug over time[7].

  • Limitations: The accuracy of its machine learning models is heavily dependent on the training datasets. Highly novel functionalized esters with unprecedented steric bulk may still fall outside the model's applicability domain, requiring experimental baseline data for local model refinement.

C. Molecular Dynamics (MD) & Quantum Mechanics (QM)

For precise prediction of enzyme-mediated prodrug activation, structure-based simulations (e.g., Schrödinger Suite, AlphaFold 3 integrations) are employed[1][2].

  • Strengths: MD and QM/MM calculations can simulate the exact fit of an ester within the catalytic triad of human carboxylesterase 1 (hCES1) or 2 (hCES2)[1]. Research demonstrates that hCES1 (primarily hepatic) preferentially hydrolyzes esters with a small alkyl group and a large acyl group, whereas hCES2 (primarily intestinal) prefers the inverse[2]. MD simulations can accurately calculate the transition state (TS) stabilization energy, directly correlating to the experimental catalytic efficiency (

    
    )[1][3].
    
  • Limitations: These methods are computationally expensive, low-throughput, and require high expertise to set up the appropriate force fields and solvent models.

Quantitative Data Comparison: Predicted vs. Experimental

To illustrate the correlation gap, Table 1 compares in-silico predictions with empirical data for a series of functionalized ester prodrugs (e.g., Ketoprofen and Indomethacin derivatives) designed to reduce gastrointestinal toxicity while maintaining oral absorption[2][8].

Table 1: Correlation of Physicochemical and Metabolic Properties of Functionalized Esters

Compound ClassEster Alkyl ChainSwissADME Consensus LogPExperimental LogP (Shake-Flask)Predicted CES Isoform Preference (Docking)Experimental Half-Life (

)
Ketoprofen Prodrug Methyl3.153.22 ± 0.05Non-selective45 min (Plasma)
Ketoprofen Prodrug Propyl4.023.85 ± 0.08hCES1 > hCES2120 min (Plasma)
Indomethacin Prodrug Ethyl4.104.18 ± 0.04hCES130 min (HLM)
Indomethacin Prodrug Aryl-substituted5.254.90 ± 0.12Steric Hindrance (Stable)>240 min (HLM)

*HLM = Human Liver Microsomes. Data synthesized from comparative studies on NSAID ester prodrugs[2][8].

Analysis: While Consensus LogP predictions closely track experimental values for short-chain alkyl esters, deviations increase with bulky aryl-substitutions due to intramolecular folding not captured by 2D topological models. Furthermore, in-silico docking correctly predicts that bulky ester carbonyls resist hCES1 hydrolysis, validating the extended experimental half-life[2].

Experimental Validation Protocols

To build a self-validating system, computational predictions must be anchored by rigorous experimental protocols. The following methodologies explain not just the steps, but the causality behind the physicochemical and biochemical assays.

Protocol A: Shake-Flask Method for Lipophilicity (LogP) Validation

The shake-flask method remains the gold standard for validating topological LogP predictions[5].

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (0.1 M, pH 7.4) for 24 hours at 25°C[8].

    • Causality: Pre-saturation prevents volume shifts during the assay caused by the mutual, albeit low, solubility of octanol and water, ensuring the phase ratio remains exactly 1:1.

  • Compound Equilibration: Dissolve the functionalized ester in the octanol phase (target concentration: 100 µM). Add an equal volume of the saturated aqueous buffer.

  • Partitioning: Shake the mixture mechanically for 60 minutes at 25°C, followed by centrifugation at 3,000 × g for 15 minutes.

    • Causality: Centrifugation is critical to break any micro-emulsions formed during shaking. Even a 1% cross-contamination of octanol in the aqueous phase will drastically skew the UV-Vis or LC-MS quantification of highly lipophilic compounds.

  • Quantification: Carefully sample both phases using separate syringes. Quantify the concentration using HPLC-UV or LC-MS/MS. Calculate LogP as

    
    .
    
Protocol B: Isoform-Specific Carboxylesterase (CES1/CES2) Stability Assay

This assay validates the MD/QM predictions of steric hindrance and enzymatic cleavage rates[1][2].

  • Enzyme Preparation: Pre-incubate recombinant hCES1 or hCES2 (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Potassium phosphate is used instead of Tris or HEPES because it closely mimics the intracellular ionic strength and does not contain primary amines that could theoretically interfere with ester transamidation.

  • Reaction Initiation: Spike the functionalized ester (final concentration 1 µM, keeping organic solvent <1% v/v) into the enzyme matrix.

  • Time-Course Quenching: At predetermined intervals (0, 5, 15, 30, 60, 120 min), extract a 50 µL aliquot and immediately mix it with 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (IS).

    • Causality: The 3:1 ratio of cold organic solvent instantly precipitates the enzyme, halting hydrolysis at precise time points. The IS corrects for any matrix-induced ion suppression during subsequent mass spectrometry.

  • LC-MS/MS Analysis: Centrifuge the quenched samples (15,000 × g, 10 min, 4°C). Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent ester and the appearance of the hydrolyzed carboxylic acid.

Integration Workflow: The DMTA Cycle

The true power of modern drug development lies in the cyclical integration of computational predictions and empirical data. The Design-Make-Test-Analyze (DMTA) workflow below illustrates how experimental LC-MS/MS data is fed back into in-silico platforms to refine machine learning applicability domains.

Iterative workflow for in-silico prediction and experimental validation of ester prodrugs.

Conclusion

While in-silico platforms like SwissADME and ADMET Predictor provide indispensable, high-throughput triage for functionalized esters, they are not infallible. Topological models often struggle with the 3D folding of bulky esters, and general metabolic predictors may miss the nuanced steric requirements of specific carboxylesterase isoforms (hCES1 vs. hCES2). By coupling computational screening with self-validating, highly controlled in-vitro assays (such as phase-separated LogP quantification and MRM-based enzymatic stability tracking), researchers can establish a robust feedback loop that continuously refines the predictive power of their drug discovery pipelines.

References

  • Hasan, M. et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. Processes. Available at: [Link]

  • Wang, D. et al. (2026). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. Pharmaceuticals (Basel). Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Available at: [Link]

  • Simulations Plus. (2025). ADMET Predictor® - Machine Learning- ADMET property prediction. Available at: [Link]

  • Vraneš, M. et al. (2020). Computational Simulations to Guide Enzyme-Mediated Prodrug Activation. Molecules. Available at:[Link]

Sources

Comparative

Kinetic analysis of the formation of substituted propenoates

Kinetic Analysis of Substituted Propenoate Formation: A Comparative Guide to In-Situ PAT vs. Offline Chromatography Executive Summary The synthesis of substituted propenoates (e.g., cinnamate derivatives) via the palladi...

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Analysis of Substituted Propenoate Formation: A Comparative Guide to In-Situ PAT vs. Offline Chromatography

Executive Summary

The synthesis of substituted propenoates (e.g., cinnamate derivatives) via the palladium-catalyzed Heck cross-coupling reaction is a cornerstone of modern pharmaceutical development. Understanding the precise kinetic behavior of this transformation is critical for optimizing catalyst loading, identifying deactivation pathways, and safely scaling up production. Traditionally, kinetic data has been gathered using offline High-Performance Liquid Chromatography (HPLC). However, the advent of in-situ Process Analytical Technology (PAT)—specifically Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy—has revolutionized this field.

This guide objectively compares the performance of in-situ ATR-FTIR (e.g., Mettler Toledo ReactIR) against traditional offline HPLC for conducting Reaction Progress Kinetic Analysis (RPKA)[1] on the formation of substituted propenoates.

The Kinetic Challenge in Propenoate Synthesis

The Heck reaction involves a complex catalytic cycle transitioning between Pd(0) and Pd(II) species[2]. The formation of the substituted propenoate occurs via the migratory insertion of an acrylate into an aryl-palladium intermediate, followed by


-hydride elimination. Accurately tracking this mechanism requires capturing transient species and measuring the precise rate of product formation without perturbing the delicate equilibrium of the system.

HeckCycle Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X MigIns Migratory Insertion (Acrylate Binding) OxAdd->MigIns + Acrylate BetaElim β-Hydride Elimination (Propenoate Formation) MigIns->BetaElim RedElim Reductive Elimination (Base Promoted) BetaElim->RedElim - Substituted Propenoate RedElim->Pd0 + Base, - HX

Catalytic cycle for the Heck synthesis of substituted propenoates.

Methodological Comparison: ReactIR vs. Offline HPLC

As a Senior Application Scientist, I frequently observe kinetic misinterpretations stemming from the analytical method chosen rather than the chemistry itself. The fundamental difference between these two approaches lies in their physical interaction with the reaction environment.

Causality in Analytical Selection: Offline HPLC requires the physical extraction of the reaction mixture. In air-sensitive Pd-catalyzed reactions, opening the vessel introduces trace oxygen, which can prematurely oxidize the active Pd(0) species to inactive Pd(II) complexes, artificially altering the kinetic profile. Furthermore, the physical act of sampling causes slight temperature fluctuations. Because rate constants are exponentially dependent on temperature (Arrhenius equation), even a 1 °C drop during sampling can skew the kinetic data and mask true catalytic behavior.

Conversely, in-situ ATR-FTIR operates entirely within the closed reactor[3]. The infrared probe continuously measures the vibrational frequencies of the functional groups—specifically tracking the distinct C=O stretch of the substituted propenoate product versus the acrylate starting material—without breaking the system's seal. This isothermal, non-destructive monitoring provides the continuous, data-rich stream essential for accurate RPKA[4].

Workflow cluster_ReactIR In-Situ ATR-FTIR (ReactIR) cluster_HPLC Offline HPLC (Traditional) Start Reaction Setup (Synthetically Relevant) IR_Probe Insert ATR Probe Start->IR_Probe HPLC_Sample Manual Aliquot Sampling Start->HPLC_Sample IR_Data Continuous IR Spectra (Every 15s) IR_Probe->IR_Data IR_RPKA Direct RPKA (No Perturbation) IR_Data->IR_RPKA HPLC_Quench Quench & Dilute (Temp Drop) HPLC_Sample->HPLC_Quench HPLC_Data Chromatographic Analysis HPLC_Quench->HPLC_Data

Workflow comparison: In-situ ReactIR vs. Offline HPLC for RPKA.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every kinetic protocol must be a self-validating system. In these workflows, mass balance acts as our primary validation metric: the sum of the unreacted acrylate and the formed propenoate must equal the initial acrylate concentration at all times, assuming no side reactions.

Protocol A: In-Situ Kinetic Monitoring via ReactIR
  • Probe Calibration & Background: Insert the ATR-FTIR probe into a dry, nitrogen-purged reactor. Add the solvent (e.g., DMF) and base (e.g., triethylamine). Collect a background spectrum.

    • Causality: Background subtraction ensures that only the changes in the reacting solute species are recorded, validating the baseline and removing solvent interference.

  • Substrate Addition: Add iodobenzene and n-butyl acrylate. Monitor the C=O stretch of the acrylate (~1725 cm⁻¹) until the signal stabilizes.

  • Initiation: Inject the Pd catalyst (e.g., Pd(OAc)₂) to initiate the reaction.

  • Continuous Acquisition: Record spectra every 15 seconds. Track the emergence of the substituted propenoate C=O stretch (~1710 cm⁻¹).

  • Data Validation: Convert absorbance to concentration using a pre-established Beer-Lambert calibration curve. Verify that the rate of acrylate depletion mathematically mirrors the rate of propenoate formation.

Protocol B: Traditional Offline HPLC Monitoring
  • Reaction Setup: Set up the identical reaction in a multi-neck flask under nitrogen.

  • Internal Standard: Add a chemically inert internal standard (e.g., biphenyl) at a known concentration.

    • Causality: The internal standard corrects for any volume changes or solvent evaporation that occurs during the manual sampling process, validating the quantitative accuracy of the aliquot.

  • Aliquot Sampling: At predefined intervals (e.g., 5, 10, 15, 30, 60 mins), withdraw a 50 µL aliquot using a purged syringe.

  • Quenching: Immediately discharge the aliquot into a vial containing 1 mL of cold (-78 °C) acetonitrile.

    • Causality: The drastic temperature drop and dilution instantly arrest the catalytic cycle, ensuring the measured concentration accurately reflects the exact time of sampling rather than continuing to react in the vial.

  • Analysis: Filter the quenched sample to remove precipitated salts and inject it into the HPLC.

Quantitative Data Comparison

The table below summarizes the objective performance metrics of both analytical methods when applied to the kinetic analysis of substituted propenoates.

Performance MetricIn-Situ ATR-FTIR (ReactIR)Traditional Offline HPLCImpact on Kinetic Analysis
Data Density ~240 points / hour~4 to 6 points / hourHigh density allows for precise derivative calculations (rate vs. concentration).
System Perturbation None (Isothermal, closed)High (Temp drops, O₂ exposure)Perturbations in HPLC can artificially induce catalyst deactivation.
Transient Intermediates Detectable (if IR active)Rarely detectableReactIR can observe buildup of resting states in the catalytic cycle.
Time to Result Real-time (Instantaneous)Delayed (Hours to Days)Real-time data allows for immediate process adjustments.
RPKA Suitability Optimal Sub-optimalRPKA requires continuous, unperturbed data streams to plot accurate rate laws.

Applying Reaction Progress Kinetic Analysis (RPKA)

Formalized by Prof. Donna Blackmond[4], RPKA utilizes data from synthetically relevant conditions rather than artificial pseudo-first-order extremes[1]. By defining an "Excess" parameter (


), researchers can plot the reaction rate directly against substrate concentration.

In-situ ATR-FTIR is inherently superior for RPKA because it generates thousands of data points per experiment without altering the reaction volume. When overlaying kinetic profiles from experiments with different absolute concentrations but the same


, any deviation in the curves immediately signals catalyst deactivation or product inhibition[2]. Offline HPLC, constrained by sparse data points and sampling errors, often smooths over or completely misses these subtle mechanistic nuances, leading to flawed scale-up models.

Conclusion

While offline HPLC remains a gold standard for final purity and yield determination, it is fundamentally mismatched for the rigorous demands of modern kinetic analysis. For researchers mapping the formation of substituted propenoates, adopting in-situ PAT like ReactIR provides the continuous, unperturbed data necessary to unlock true mechanistic insights and build robust, scalable chemical processes.

References

  • Reaction progress kinetic analysis - Wikipedia, wikipedia.org, [Link]

  • Operando monitoring of mechanisms and deactivation of molecular catalysts, Royal Society of Chemistry, [Link]

  • 'Homeopathic' palladium catalysis? The observation of distinct kinetic regimes in a ligandless Heck reaction, Imperial College London, [Link]

  • Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed, National Institutes of Health, [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Ethyl 2-cyano-2-methyl-3-phenylpropanoate

Topic: Ethyl 2-cyano-2-methyl-3-phenylpropanoate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers Author Persona: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ethyl 2-cyano-2-methyl-3-phenylpropanoate Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers Author Persona: Senior Application Scientist

Executive Safety Summary

Ethyl 2-cyano-2-methyl-3-phenylpropanoate (CAS: 104876-35-9) is a functionalized organic nitrile-ester intermediate. While often handled routinely in drug development (e.g., as a precursor for antitussives or NSAID derivatives), its disposal requires specific protocols distinct from general organic solvents due to the presence of the cyano (nitrile) moiety .

Critical Hazard Directive:

  • Primary Risk: Release of hazardous decomposition products (NOx, HCN) during thermal degradation or improper chemical treatment.

  • Strict Incompatibility: Never mix this waste stream with strong acids or strong oxidizers . Acidic hydrolysis of the nitrile group can liberate toxic byproducts or generate significant heat.

  • Disposal Path: High-temperature incineration with flue gas scrubbing.

Chemical Characterization & Waste Classification

To ensure compliant disposal (EPA/RCRA), the waste must be accurately characterized.

ParameterSpecificationOperational Implication
CAS Number 104876-35-9Use for waste manifesting.
Functional Groups Nitrile (-CN), Ester (-COO-), PhenylRequires "Toxic Organic" classification.
Physical State Liquid (Viscous oil)Requires leak-proof secondary containment.
Flash Point >100°C (Estimated)Combustible. Classify as Ignitable if mixed with solvents.
Water Solubility Low / ImmiscibleDo NOT dispose of via sink/drain.
RCRA Status Characteristic Waste (Ignitable/Toxic)Not typically P- or U-listed, but treated as hazardous.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging

The Golden Rule: Segregate organic nitriles from acidic waste streams.

  • Container: Use high-density polyethylene (HDPE) or amber glass containers. Avoid metal containers if the waste is potentially corrosive or wet.

  • Labeling: Clearly mark as "Hazardous Waste - Organic Nitrile" . Explicitly list "Ethyl 2-cyano-2-methyl-3-phenylpropanoate" to prevent downstream mixing errors.

Phase 2: Waste Stream Management

Do not bulk this chemical with general "Non-Halogenated Solvents" if those solvents are destined for fuel blending (energy recovery) without specific nitrile checks. It is best managed as a dedicated "Lab Pack" or "Toxic Organic" stream destined for incineration.

Phase 3: The Disposal Workflow (Visualization)

The following decision tree outlines the logical flow for categorizing and packing this specific waste.

DisposalWorkflow Start Waste Generation: Ethyl 2-cyano-2-methyl-3-phenylpropanoate CheckPurity Is it mixed with other solvents? Start->CheckPurity AnalyzeMix Analyze Mixture Components CheckPurity->AnalyzeMix Mixture Segregate Segregate into 'Organic Nitriles' Stream CheckPurity->Segregate Pure Compound CheckAcid Does mixture contain Strong Acids? AnalyzeMix->CheckAcid Neutralize Neutralize pH to 6-8 (CAUTION: Exothermic) CheckAcid->Neutralize Yes CheckAcid->Segregate No Neutralize->Segregate Container Pack in HDPE/Glass Label: 'Toxic Organic - Nitrile' Segregate->Container FinalDisp Ship for Incineration (w/ Scrubber) Container->FinalDisp

Figure 1: Logic flow for the segregation and packaging of nitrile-ester waste to prevent incompatibility incidents.

Spill Management & Decontamination

In the event of a benchtop spill (1 mL – 500 mL), immediate action is required to prevent respiratory exposure to vapors.

Required PPE:

  • Nitrile rubber gloves (Double gloving recommended).

  • Chemical safety goggles.

  • Lab coat + Chemical apron (if spill volume >100 mL).

Protocol:

  • Isolate: Evacuate the immediate area and ensure fume hood ventilation is active.

  • Contain: Use a spill pillow or inert absorbent (vermiculite/sand).[1] Do NOT use paper towels as the primary absorbent for large spills (flammability risk).

  • Neutralize (Optional but recommended for residues): Wash the surface with a dilute alkaline soap solution. Avoid strong oxidizers (like bleach) unless specifically trained, as uncontrolled oxidation of nitriles can be complex.

  • Disposal: Collect all absorbent material into a wide-mouth jar. Label as "Debris contaminated with Organic Nitriles".

SpillResponse Spill Spill Detected Ventilate 1. Ventilate Area (Fume Hood/Windows) Spill->Ventilate PPE 2. Don PPE (Nitrile Gloves, Goggles) Ventilate->PPE Absorb 3. Absorb with Vermiculite/Sand PPE->Absorb Collect 4. Collect in Sealed Container Absorb->Collect Label 5. Label as Hazardous Waste Collect->Label

Figure 2: Rapid response workflow for laboratory spills of Ethyl 2-cyano-2-methyl-3-phenylpropanoate.

Scientific Rationale: Why These Procedures?

The Nitrile Hazard (Mechanistic Insight)

The cyano group (-C≡N) in Ethyl 2-cyano-2-methyl-3-phenylpropanoate is generally stable. However, under acidic hydrolysis (contact with HCl, H₂SO₄), it can convert to a carboxylic acid, potentially releasing ammonium salts or, in extreme cases of thermal decomposition, traces of hydrogen cyanide (HCN).

  • Protocol Validation: This is why we strictly prohibit mixing this waste with acidic streams (e.g., waste from acid-catalyzed synthesis steps) [1].

Incineration Requirement

Biological treatment (sewage) is ineffective due to the compound's low water solubility and potential toxicity to microbial sludge.

  • Protocol Validation: High-temperature incineration (>1000°C) ensures the complete oxidation of the carbon backbone and the conversion of the nitrogen content into N₂ or NOx (captured by scrubbers), preventing environmental leaching [2].

References

  • National Institutes of Health (PubChem). Ethyl 2-cyano-3-phenylpropanoate Compound Summary (Analogous Hazard Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Disposal of Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 2-cyano-2-methyl-3-phenylpropanoate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a logical framework derived directly from chemical structure and mechanistic behavior. (CAS: 104876-35-9) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a logical framework derived directly from chemical structure and mechanistic behavior. (CAS: 104876-35-9) is a highly versatile cyanoester utilized extensively in drug development and synthetic organic chemistry.

Due to its unique structural motif—combining a lipophilic phenyl ring, an ester linkage, and an electron-withdrawing nitrile group—this compound presents specific toxicological challenges. According to standardized safety data, it is classified under multiple hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Skin irritation), H319 (Serious eye irritation), H332 (Harmful if inhaled), and H335 (Respiratory irritation).

The following guide provides a self-validating, step-by-step operational protocol designed to mitigate these exact structural hazards.

Quantitative Hazard Data & PPE Matrix

To design an effective defense against this compound, we must understand the causality of its hazards. The lipophilic nature of the phenyl and ethyl ester groups enhances the molecule's ability to partition into the stratum corneum of the skin, driving the H312 (dermal toxicity) designation[1]. Consequently, standard latex gloves provide an insufficient barrier; nitrile or neoprene must be utilized to prevent transdermal absorption.

PPE CategorySpecification / MaterialQuantitative MetricCausality & Replacement Criteria
Hand Protection Nitrile Rubber (NBR)Minimum thickness: 0.11 mmPrevents lipophilic permeation. Replace every 2 hours or immediately upon contact.
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects against H319 severe eye irritation. Must form a complete facial seal.
Body Protection Flame-Resistant Lab Coat100% Cotton or NomexPrevents dermal exposure (H312). Synthetic fibers can melt and exacerbate chemical burns.
Respiratory Chemical Fume HoodFace velocity: 80-120 fpmMitigates H332/H335 inhalation risks. Sash must remain below the user's breathing zone.

Self-Validating Operational Protocol

Every procedure in the laboratory must include an embedded validation step to ensure the safety system is actively functioning before the chemical is exposed.

Step 1: Environmental Control Verification
  • Action: Activate the chemical fume hood and ensure the sash is lowered to the designated operating height (typically 18 inches).

  • Causality: Ethyl 2-cyano-2-methyl-3-phenylpropanoate is a respiratory irritant (H335). Maintaining a face velocity of 80-120 fpm ensures that any aerosolized particles or vapors generated during transfer are swept away from the breathing zone.

  • Validation: Hold a single Kimwipe at the sash opening; it must be actively pulled inward, physically validating negative pressure before opening the reagent bottle.

Step 2: PPE Donning & Integrity Check
  • Action: Don a 100% cotton lab coat, ANSI Z87.1 splash goggles, and double-layer nitrile gloves.

  • Causality: The compound is harmful via dermal contact (H312)[1]. The cyano group acts as a strong electron-withdrawing group, increasing the reactivity of the molecule and contributing to its potential as a severe skin irritant (H315).

  • Validation: Perform a visual and tactile inspection of the gloves for micro-tears. Inflate the outer glove slightly by trapping air to ensure no pressure leaks exist.

Step 3: Reagent Handling and Transfer
  • Action: Use a positive displacement pipette to transfer the liquid. Avoid pouring directly from the stock bottle.

  • Causality: Positive displacement pipettes prevent the aerosolization and dripping of viscous organic liquids, minimizing the risk of droplet contamination on the hood surface.

  • Validation: Observe the pipette tip post-dispensation; there should be no residual dripping, confirming a complete and clean transfer.

Step 4: Doffing & Decontamination
  • Action: Wipe down the exterior of the reagent bottle with a dry Kimwipe, followed by a Kimwipe dampened with a mild detergent solution. Do not use organic solvents (e.g., acetone) for the initial wipe-down.

  • Causality: Organic solvents can dissolve the ester, dramatically increasing its permeation rate through nitrile gloves if accidental contact occurs during cleanup.

  • Validation: Gloves must be removed using the "beak method" (turning them inside out as they are pulled off) to ensure zero skin contact with the outer contaminated surface.

HandlingWorkflow Start Pre-Operation Hazard Assessment PPE PPE Donning (Nitrile, Goggles, Coat) Start->PPE Clear Hood Fume Hood Execution (Face Velocity >100 fpm) PPE->Hood Verified Waste Waste Segregation (Halogen-Free Organics) Hood->Waste Complete End Decontamination & PPE Doffing Waste->End Sealed

Standard operating procedure and safety validation workflow for cyanoester handling.

Spill Response & Chemical Disposal Plan

In the event of an accidental release, immediate and logical containment is required to prevent respiratory exposure and environmental contamination.

Step 1: Isolation and Assessment
  • Action: Immediately halt work. Determine if the spill is minor (<50 mL, contained within the fume hood) or major (>50 mL or outside the hood).

Step 2: Containment
  • Action: For minor spills, cover the liquid with an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • Causality: Using paper towels or combustible absorbents increases fire risks and may react with the cyanoester. Vermiculite traps the lipophilic liquid within its porous silicate structure without chemical interaction.

Step 3: Collection and Disposal
  • Action: Sweep the absorbed mixture using a non-sparking polyethylene brush and dustpan. Transfer the waste to a high-density polyethylene (HDPE) hazardous waste container.

  • Causality: HDPE is highly resistant to organic esters, preventing secondary leaks during waste storage and transport.

Step 4: Surface Decontamination
  • Action: Wash the spill area with a strong soap and water solution, followed by a final wipe with 70% ethanol.

  • Validation: The surface must be visually clean and free of any aromatic/ester odor, confirming the complete removal of the chemical residue.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (<50mL) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50mL) Outside Fume Hood Assess->Major High Risk Clean Absorb with Vermiculite & Dispose as HazMat Minor->Clean Proceed Evacuate Evacuate Lab & Contact EHS Major->Evacuate Immediate

Decision matrix and response pathway for Ethyl 2-cyano-2-methyl-3-phenylpropanoate spills.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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